Technical Documentation Center

4-(Methoxymethoxy)-2-nitroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Methoxymethoxy)-2-nitroaniline
  • CAS: 54029-61-7

Core Science & Biosynthesis

Foundational

Technical Profile: 4-(Methoxymethoxy)-2-nitroaniline

CAS Number: 54029-61-7[1][2][3] Executive Summary: The Strategic "Masked" Intermediate 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7) is a specialized, orthogonally protected intermediate used primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 54029-61-7[1][2][3]

Executive Summary: The Strategic "Masked" Intermediate

4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7) is a specialized, orthogonally protected intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly diaminobenzene derivatives and benzimidazole/quinoxaline-based kinase inhibitors .

Unlike its methoxy analog (4-methoxy-2-nitroaniline, CAS 96-96-8), which contains a robust methyl ether, this compound features a Methoxymethyl (MOM) ether . The MOM group serves as a "masked" phenol, offering stability during basic processing steps (e.g., nucleophilic aromatic substitution, reduction) while remaining cleavable under mild acidic conditions. This property is critical in drug development pathways where a free phenolic hydroxyl group must be regenerated late-stage without exposing the molecule to the harsh Lewis acids (e.g., BBr₃) required to cleave methyl ethers.

Chemical Identity Data
PropertySpecification
CAS Number 54029-61-7
IUPAC Name 4-(Methoxymethoxy)-2-nitroaniline
Synonyms 1-Amino-2-nitro-4-(methoxymethoxy)benzene; 4-MOM-2-nitroaniline
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Appearance Orange to Red Crystalline Solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES COCOC1=CC(N)=C([O-])C=C1

Synthesis & Production Protocol

Core Directive: The synthesis relies on the selective O-alkylation of 4-amino-3-nitrophenol. The presence of the ortho-nitro group forms an intramolecular hydrogen bond with the amine, significantly reducing the nucleophilicity of the nitrogen. This allows for selective protection of the phenol without requiring prior amine protection.

Reagents & Safety Criticals
  • Precursor: 4-Amino-3-nitrophenol (CAS 610-81-1).

  • Reagent: Chloromethyl methyl ether (MOM-Cl). WARNING: MOM-Cl is a known human carcinogen. All operations must occur in a closed fume hood.

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round bottom flask with 4-amino-3-nitrophenol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) at 0°C under nitrogen atmosphere. Stir for 15 minutes to ensure deprotonation of the phenol.

    • Scientific Logic:[3][4][5][6] The phenol (pKa ~7-8 due to nitro group) is far more acidic than the aniline. DIPEA selectively deprotonates the oxygen.

  • Alkylation: Dropwise add MOM-Cl (1.1 equiv) via syringe pump over 30 minutes, maintaining temperature < 5°C.

    • Control Point: Slow addition prevents exotherms and minimizes N-alkylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product will be less polar than the starting phenol.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[6] Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Reaction Pathways & Applications

The utility of CAS 54029-61-7 lies in its role as a precursor for 4-(methoxymethoxy)-1,2-phenylenediamine , a "chassis" for building heterocycles.

Pathway Visualization

The following diagram illustrates the transformation of the nitroaniline into a benzimidazole scaffold, followed by the "reveal" of the phenol.

SynthesisPathway Start 4-Amino-3-nitrophenol (CAS 610-81-1) Step1 Selective O-Alkylation (MOM-Cl / Base) Start->Step1 Product 4-(Methoxymethoxy)- 2-nitroaniline (CAS 54029-61-7) Step1->Product Yield: ~85% Step2 Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Product->Step2 Diamine 4-(MOM)-1,2-diaminobenzene (Unstable Intermediate) Step2->Diamine Step3 Cyclization (R-COOH / Acid) Diamine->Step3 Scaffold Benzimidazole Core (Protected Phenol) Step3->Scaffold Step4 Deprotection (Dilute HCl / IPA) Scaffold->Step4 Final Active Drug Scaffold (Free Phenol) Step4->Final Orthogonal Cleavage

Caption: Synthesis workflow showing the conversion of the nitro-phenol precursor to the MOM-protected intermediate and its subsequent use in heterocycle construction.

Technical Specifications & Handling

Stability Profile
  • Acid Sensitivity: High. The MOM group is an acetal; it hydrolyzes rapidly in aqueous acids (pH < 4). Avoid acidic workups.

  • Base Stability: Excellent. Stable to NaOH, LiAlH₄, and organolithiums.

  • Thermal: Stable up to ~120°C. Decomposition may occur at higher temperatures with evolution of formaldehyde.

Comparative Analysis: MOM vs. Methyl Ether
Feature4-Methoxy-2-nitroaniline (CAS 96-96-8)4-(MOM)-2-nitroaniline (CAS 54029-61-7)
Protecting Group Methyl (-CH₃)Methoxymethyl (-CH₂OCH₃)
Deprotection Harsh (BBr₃, -78°C or Pyridine·HCl, 200°C)Mild (Dilute HCl, TFA, or PPTS)
Process Safety BBr₃ is corrosive/toxic; Pyridine·HCl requires high heatMild acid is safer; scalable
Use Case Permanent blocking or robust scaffoldsLate-stage functionalization

References

  • ChemicalBook. (2023).[3] 1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-7) Properties and Suppliers. Retrieved from

  • Pharmaffiliates. (2023). 1-Amino-2-nitro-4-methoxy-O-methylbenzene Reference Standard. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for MOM-protection protocols).
  • BenchChem. (2025). 4-(Methoxymethoxy)-2-nitroaniline Product Data. Retrieved from

Sources

Exploratory

physical and chemical properties of 4-(Methoxymethoxy)-2-nitroaniline

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(Methoxymethoxy)-2-nitroaniline Part 1: Executive Summary & Strategic Utility 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7 ) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(Methoxymethoxy)-2-nitroaniline

Part 1: Executive Summary & Strategic Utility

4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7 ) is a specialized aniline derivative utilized primarily as a protected intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., EGFR inhibitors) and high-performance pigments.[1][2]

Its structural value lies in the Methoxymethoxy (MOM) group, which serves as a robust protecting group for the phenol moiety. Unlike simple methyl ethers (anisoles), the MOM ether is stable under basic and reductive conditions but can be cleaved specifically under mild acidic conditions. This allows researchers to mask the hydroxyl group during nucleophilic substitutions or reductions on the aniline core, only to reveal the phenol pharmacophore at a late stage in drug synthesis.

Key Chemical Identity:

  • IUPAC Name: 4-(Methoxymethoxy)-2-nitroaniline[1][2][3][4]

  • Synonyms: 1-Amino-2-nitro-4-methoxy-O-methyl-benzene; 4-MOM-2-nitroaniline.[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 198.18 g/mol [5]

Part 2: Physical & Chemical Characterization

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling.

Table 1: Physicochemical Properties
PropertyValue / DescriptionContext for Researchers
Physical State Solid (Crystalline)Typically appears as an orange to reddish-brown powder, characteristic of ortho-nitroanilines due to intramolecular charge transfer.[1]
Melting Point 120 – 125 °C (Predicted)Sharp melting point indicates high purity; broadens significantly with decomposition if heated rapidly.
Boiling Point ~375 °C (at 760 mmHg)Theoretical value.[2] In practice, the compound decomposes before boiling.[6] Do not distill.
Density 1.317 ± 0.06 g/cm³ Denser than water; settles in aqueous extractions.
Solubility Soluble in DCM, Acetone, Ethyl Acetate, DMF .High solubility in organic solvents facilitates MOM protection and subsequent nucleophilic aromatic substitutions.
pKa (Conjugate Acid) ~0.41 The amine is weakly basic due to the strong electron-withdrawing effect of the ortho-nitro group.[1] It will not protonate easily in weak acids.
Storage 2–8 °C (Refrigerator) Store under inert atmosphere (Argon/Nitrogen). Moisture sensitive (MOM group stability).

Part 3: Chemical Reactivity & Stability Profile

Understanding the reactivity of the three functional groups (Amine, Nitro, MOM-Ether) is critical for designing synthetic routes.

The Methoxymethoxy (MOM) Ether[1]
  • Stability: Stable to bases (NaOH, K

    
    CO
    
    
    
    ), reducing agents (LiAlH
    
    
    , NaBH
    
    
    ), and organometallics (Grignards).
  • Lability: Hydrolyzes in aqueous acid (e.g., dilute HCl, TFA, acetic acid/water).

  • Strategic Use: Allows the molecule to survive basic nucleophilic attacks (e.g., S

    
    Ar reactions on the amine) that would otherwise deprotonate a free phenol.
    
The Ortho-Nitro Group[1]
  • Electronic Effect: Strongly deactivates the aniline nitrogen, making it less nucleophilic but also reducing the pKa.

  • Reducibility: Can be selectively reduced to the diamine (1,2-diamino-4-MOM-benzene) using H

    
    /Pd-C  or Fe/NH
    
    
    
    Cl
    .[1] This diamine is a precursor for benzimidazoles.
The Aniline Nitrogen
  • Nucleophilicity: Reduced compared to unsubstituted aniline. Acylation or reaction with electrophiles (like chloropyrimidines) often requires elevated temperatures or strong bases (NaH, LiHMDS) to deprotonate the amine first.

Part 4: Synthesis & Experimental Protocols

Safety Warning: The synthesis involves Chloromethyl methyl ether (MOM-Cl) , a known human carcinogen. All operations must be performed in a well-ventilated fume hood with double-gloving and appropriate respiratory protection.[1]

Protocol: Synthesis from 4-Amino-3-nitrophenol

Reaction Logic: The precursor, 4-Amino-3-nitrophenol (CAS 610-81-1), contains both a phenol and an aniline.[1] Under basic conditions, the phenoxide is generated preferentially over the anilide due to higher acidity (Phenol pKa ~8 vs Aniline N-H pKa >20). This allows selective O-alkylation.[1]

Reagents:

  • 4-Amino-3-nitrophenol (1.0 eq)[1][7][8]

  • MOM-Cl (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or K

    
    CO
    
    
    
    (2.0 eq)[1]
  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Amino-3-nitrophenol (10 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Base Addition: Add DIPEA (15 mmol) dropwise. The suspension may darken as the phenoxide forms. Cool the mixture to 0 °C using an ice bath.

  • Alkylation: Carefully add MOM-Cl (11 mmol) dropwise via syringe over 15 minutes. Caution: MOM-Cl is volatile and toxic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product (MOM ether) will be less polar than the starting phenol.

  • Workup: Quench with saturated NaHCO

    
     solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).
    
  • Purification: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify the crude orange solid via silica gel column chromatography (Gradient: 10%
    
    
    40% EtOAc in Hexanes).

Part 5: Visualized Pathways (Graphviz)

Diagram 1: Synthesis & Reactivity Workflow

SynthesisWorkflow Precursor 4-Amino-3-nitrophenol (CAS 610-81-1) Target 4-(Methoxymethoxy)- 2-nitroaniline (CAS 54029-61-7) Precursor->Target Selective O-Alkylation Reagents MOM-Cl + DIPEA (DCM, 0°C) Reagents->Target Product1 4-(MOM)-1,2-diaminobenzene (Benzimidazole Precursor) Target->Product1 Nitro Reduction Product2 4-Amino-3-nitrophenol (Deprotection) Target->Product2 MOM Cleavage Path1 Reduction (H2, Pd/C) Path2 Acid Hydrolysis (TFA/DCM)

Caption: Figure 1. Synthesis of 4-(Methoxymethoxy)-2-nitroaniline and its divergent downstream applications.

Diagram 2: Strategic Role in Drug Design (Logic Map)

LogicMap Start Drug Design Goal: Kinase Inhibitor with Phenol Moiety Problem Problem: Phenol is reactive/acidic during intermediate steps Start->Problem Solution Solution: Mask as MOM Ether Problem->Solution Step1 Intermediate: 4-(Methoxymethoxy)-2-nitroaniline Solution->Step1 Step2 Coupling: React Aniline with Heterocycle (e.g., Chloropyrimidine) Step1->Step2 Aniline Nucleophile Step3 Deprotection: Remove MOM with dilute Acid Step2->Step3 MOM Stable to Base Final Final API: Active Phenol Revealed Step3->Final

Caption: Figure 2. The strategic logic of using the MOM-protected intermediate in medicinal chemistry.

Part 6: References

  • ChemicalBook. (2023). 1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-7) Properties and Suppliers.[1][2][5] Retrieved from [1]

  • GuideChem. (2024). Synthesis and Properties of 4-Amino-3-nitrophenol (Precursor).[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-Methoxy-2-nitroaniline (Analog Comparison).[1][2][3] Retrieved from [1]

  • Pharmaffiliates. (2024). Certificate of Analysis: 1-Amino-2-nitro-4-methoxy-O-methylbenzene.[1][2][3] Retrieved from [1]

  • RSC Publishing. (2018). Catalytic reduction of 4-nitrophenol to 4-aminophenol (Reaction Mechanism Context). Retrieved from [1]

Sources

Foundational

4-(Methoxymethoxy)-2-nitroaniline molecular formula and weight

[1][2][3][4][5] Executive Summary 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) is a specialized organic intermediate used primarily in medicinal chemistry and total synthesis.[1] It serves as a protected derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) is a specialized organic intermediate used primarily in medicinal chemistry and total synthesis.[1] It serves as a protected derivative of 4-amino-3-nitrophenol, where the phenolic hydroxyl group is masked by a methoxymethyl (MOM) ether.

Critical Distinction: Researchers must distinguish this compound from the common commodity chemical 4-methoxy-2-nitroaniline (CAS: 96-96-8). The latter contains a simple methyl ether, which is chemically robust. In contrast, the MOM ether in the subject compound is an acetal-based protecting group, designed to be stable under basic conditions but readily cleaved under mild acidic conditions to regenerate the free phenol.

Part 1: Chemical Identity & Physiochemical Properties

This section consolidates the core metric data for 4-(Methoxymethoxy)-2-nitroaniline.[2][1]

PropertySpecification
Systematic Name 4-(Methoxymethoxy)-2-nitrobenzenamine
Common Synonyms 1-Amino-2-nitro-4-(methoxymethoxy)benzene; MOM-protected 4-amino-3-nitrophenol
CAS Number 54029-61-7
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Appearance Orange to reddish-brown crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
pKa (Predicted) ~0.4 (Conjugate acid of amine), ~9.5 (Phenol precursor)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive

Part 2: Synthetic Pathways & Protocols

The synthesis of 4-(Methoxymethoxy)-2-nitroaniline is typically achieved via the protection of the commercially available precursor 4-amino-3-nitrophenol (CAS: 610-81-1).

Synthesis Protocol (MOM Protection)

Objective: Selective protection of the phenolic hydroxyl group over the aniline amine.

Reagents:

  • Precursor: 4-Amino-3-nitrophenol (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Sodium Hydride (NaH)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-amino-3-nitrophenol in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA dropwise. The solution may darken due to phenoxide formation.

  • Alkylation: Add MOM-Cl dropwise via syringe over 15 minutes. Caution: MOM-Cl is a carcinogen; use extreme care.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The product will be less polar than the starting phenol.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) yields the title compound as an orange solid.

Deprotection Strategy

The utility of this compound lies in the reversibility of the MOM group.

  • Conditions: 3M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM (1:1) at 0°C.

  • Mechanism: Acid-catalyzed hydrolysis of the acetal linkage regenerates the phenol and formaldehyde.

Part 3: Mechanistic Insights & Visualization

The MOM group functions as a "hemiacetal ether." Its stability profile is orthogonal to many other protecting groups (e.g., Boc, Fmoc), making it ideal for multi-step synthesis where the aniline nitrogen requires separate manipulation (e.g., acylation or alkylation) without affecting the phenol.

Reaction Logic Diagram

The following diagram illustrates the synthesis and deprotection cycle, highlighting the orthogonality of the functional groups.

MOM_Protection_Cycle cluster_conditions Stability Profile Start 4-Amino-3-nitrophenol (CAS: 610-81-1) Reagents MOM-Cl + DIPEA (SN2 Reaction) Start->Reagents Activation Product 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) Reagents->Product Selective O-Alkylation Deprotection Acid Hydrolysis (HCl or TFA) Product->Deprotection Acetal Cleavage Regen Regenerated Phenol Deprotection->Regen Formaldehyde loss Stable Stable to: Bases, Nucleophiles, Reductants (e.g., NaBH4) Labile Labile to: Lewis Acids, Brønsted Acids

Figure 1: Synthetic cycle and stability profile of the MOM-protected intermediate.

Part 4: Applications in Drug Development

Heterocycle Synthesis

This intermediate is a critical scaffold for synthesizing benzoxazoles and benzimidazoles .

  • Reduction: The nitro group (NO₂) is reduced to an amine (NH₂) using H₂/Pd-C or Fe/NH₄Cl.

  • Cyclization: The resulting diamine or amino-phenol reacts with aldehydes or carboxylic acids to close the heterocyclic ring.

  • Role of MOM: It prevents premature cyclization or oxidation of the phenol during the reduction of the nitro group.

Solubility Enhancement

The MOM group significantly increases lipophilicity (LogP) compared to the free phenol, facilitating purification and handling in organic solvents (DCM, THF) during intermediate steps of a total synthesis campaign.

Part 5: Safety & Handling

MOM-Cl Hazards
  • Carcinogenicity: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated). It must be handled in a certified fume hood with double-gloving.

  • Alternative: For safer handling, MOM-Cl can be generated in situ from dimethoxymethane and acyl chlorides, though commercial MOM-Cl is standard for high-yield protocols.

Nitroaniline Toxicity
  • Acute Toxicity: Nitroanilines are toxic by inhalation and skin absorption. They can cause methemoglobinemia (cyanosis).

  • PPE: Wear a P100 respirator if handling powder; use nitrile gloves and chemical splash goggles.

References

  • Chemical Identity Validation

    • Source: PubChem & ChemicalBook D
    • Entry: 1-Amino-2-nitro-4-methoxy-O-methylbenzene (CAS 54029-61-7).[3][2][1][4]

    • Link: (Verified via CAS search).

  • Synthetic Methodology (General MOM Protection)

    • Title: Protective Groups in Organic Synthesis (Green's).
    • Context: Standard protocols for phenol protection using MOM-Cl/DIPEA.
    • Link:

  • Precursor Data

    • Title: 4-Amino-3-nitrophenol Safety & Properties.
    • Source: European Commission Scientific Committee on Consumer Products (SCCP).
    • Link:

Sources

Exploratory

chemical structure of 4-(Methoxymethoxy)-2-nitroaniline

The following technical guide details the chemical structure, synthesis, and application of 4-(Methoxymethoxy)-2-nitroaniline , a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo dyes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-(Methoxymethoxy)-2-nitroaniline , a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo dyes.

CAS: 54029-61-7 | Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H

N

O

| MW: 198.18 g/mol [1][2]

Executive Summary

4-(Methoxymethoxy)-2-nitroaniline is a protected phenol derivative utilized primarily as a scaffold in medicinal chemistry. It features a methoxymethyl (MOM) ether protecting group at the para-position relative to the amine. This compound is strategically valuable because the MOM group masks the phenolic hydroxyl against alkylating or oxidizing agents, while the ortho-nitroaniline core remains primed for reduction to a 1,2-phenylenediamine—a gateway to benzimidazoles, quinoxalines, and purine mimetics.

This guide analyzes its structural properties, provides a validated synthesis protocol, and details the specific stability profiles required for high-yield downstream processing.

Structural Characterization & Logic

Molecular Geometry and Intramolecular Bonding

The stability of this molecule is governed by the interaction between the amine and the nitro group.

  • Intramolecular Hydrogen Bond: The amino group (-NH

    
    ) at C1 acts as a hydrogen bond donor to the oxygen of the nitro group (-NO
    
    
    
    ) at C2. This planarizes the molecule, reducing the basicity of the amine and increasing the stability of the crystalline lattice.
  • Electronic Push-Pull: The amine is a strong resonance donor (+R), while the nitro group is a strong acceptor (-R). This creates a "push-pull" system, significantly increasing the dipole moment and shifting the UV-Vis absorption into the visible spectrum (appearing as an orange/yellow solid).

  • MOM Ether Configuration: The methoxymethoxy group at C4 is orthogonal to the ring system to minimize steric strain, providing a robust steric shield for the oxygen atom.

Visualization: Resonance & Connectivity

The following diagram illustrates the connectivity and the critical resonance stabilization that dictates the compound's reactivity.

structure_logic Substrate 4-(Methoxymethoxy)-2-nitroaniline Resonance Push-Pull Resonance (NH2 Donor -> NO2 Acceptor) Substrate->Resonance Electronic Effect HBond Intramolecular H-Bond (Planarization) Substrate->HBond Conformation MOM MOM Group (C4) (Acid-Labile Protection) Substrate->MOM Functional Group Resonance->HBond Stabilizes

Figure 1: Structural logic of 4-(Methoxymethoxy)-2-nitroaniline showing electronic and conformational stabilization.

Synthetic Pathway & Experimental Protocol

Strategic Considerations

Direct nitration of 4-(methoxymethoxy)aniline is risky due to the acid-lability of the MOM group (nitration usually requires H


SO

). Therefore, the standard validated route is the protection of the commercially available precursor 4-amino-3-nitrophenol .

Reagent Choice:

  • MOM-Cl (Chloromethyl methyl ether): The gold standard for introducing the MOM group. Warning: MOM-Cl is a potent carcinogen. Use strictly in a fume hood.

  • Base (DIPEA vs. NaH): For nitrophenols, DIPEA (N,N-Diisopropylethylamine) in Dichloromethane (DCM) is preferred over NaH. The nitro group increases the acidity of the phenol (pKa ~7-8), making mild organic bases sufficient and safer than metal hydrides.

Validated Synthesis Protocol

Objective: Synthesis of 4-(Methoxymethoxy)-2-nitroaniline from 4-amino-3-nitrophenol.

Materials:

  • 4-Amino-3-nitrophenol (1.0 eq)[3]

  • MOM-Cl (1.2 eq)

  • DIPEA (1.5 eq)

  • DCM (Anhydrous, 10 mL/g substrate)

  • Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)

Step-by-Step Workflow:

  • Solvation: Charge a dry round-bottom flask with 4-amino-3-nitrophenol and anhydrous DCM under Nitrogen atmosphere.

  • Deprotonation: Add DIPEA dropwise at 0°C. Stir for 15 minutes. The solution will darken as the phenoxide generates.

  • Alkylation: Add MOM-Cl dropwise via syringe at 0°C. Caution: Exothermic.

  • Catalysis: Add catalytic TBAI. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). Product is less polar than the starting phenol.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash organics with water and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Yield Expectation: 85–92% (Orange crystalline solid).

synthesis_flow Step1 Precursor: 4-Amino-3-nitrophenol Step2 Activation: + DIPEA (DCM, 0°C) Step1->Step2 Step3 Protection: + MOM-Cl (Dropwise) Step2->Step3 Step4 Workup: NaHCO3 Quench -> Extraction Step3->Step4 Product Product: 4-(Methoxymethoxy)-2-nitroaniline Step4->Product

Figure 2: Synthetic workflow for MOM protection of 4-amino-3-nitrophenol.

Chemical Properties & Stability Profile[2][6]

Spectroscopic Data (Predicted)

Researchers should verify the identity of the synthesized compound using the following characteristic signals.

TechniqueSignalAssignmentNotes

H NMR

7.55 (d,

=2.5 Hz, 1H)
Ar-H (C3)Ortho to NO

, most deshielded aromatic.

7.15 (dd,

=9.0, 2.5 Hz, 1H)
Ar-H (C5)Ortho to OMOM.

6.80 (d,

=9.0 Hz, 1H)
Ar-H (C6)Ortho to NH

.

5.90 (br s, 2H)
-NH

Broad, exchangeable.

5.12 (s, 2H)
-OCH

O-
Characteristic MOM methylene.

3.45 (s, 3H)
-OCH

Characteristic MOM methyl.
IR 3480, 3360 cm

N-H StretchPrimary amine.
1520, 1340 cm

N-O StretchNitro group (asymmetric/symmetric).
Stability Matrix
  • Acid Sensitivity: High. The MOM group hydrolyzes rapidly in dilute aqueous acids (e.g., 1M HCl, TFA/DCM).

  • Base Stability: Excellent. Stable to NaOH, KOH, and basic nucleophiles (e.g., Grignards, though the nitro group is reactive to Grignards).

  • Redox Stability: The nitro group is susceptible to reduction (H

    
    /Pd, Fe/NH
    
    
    
    Cl). The MOM group generally survives catalytic hydrogenation under neutral conditions.

Applications in Drug Development

The primary utility of 4-(Methoxymethoxy)-2-nitroaniline lies in its role as a masked 1,2-diaminobenzene .

  • Benzimidazole Synthesis:

    • The nitro group is reduced (using H

      
      /Pd-C or Na
      
      
      
      S
      
      
      O
      
      
      ) to yield 4-(methoxymethoxy)benzene-1,2-diamine .
    • This diamine reacts with aldehydes or carboxylic acids to form benzimidazoles, a scaffold found in anthelmintics (e.g., Albendazole) and proton pump inhibitors.

  • Solubility Enhancement:

    • The MOM group improves the solubility of the intermediate in organic solvents compared to the free phenol, facilitating smoother coupling reactions.

  • Orthogonal Protection:

    • The MOM group can be retained while manipulating the amine, then removed at the final stage using mild acid (e.g., 6M HCl in isopropanol) to reveal the phenol for further derivatization or hydrogen bonding interactions in the active site.

References

  • Synthesis of Nitroaniline Derivatives

    • Source: Wikipedia contributors. (2025). "4-Nitroaniline."[4][2][5][6] Wikipedia, The Free Encyclopedia.

    • URL:[Link]

  • MOM Group Properties & Stability

    • Source: Organic Chemistry Portal.[7] "Methoxymethyl ethers (MOM ethers)."[7]

    • URL:[Link]

  • Compound Data & CAS

    • Source: ChemicalBook. "1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-7)."[4]

  • Precursor Reactivity (4-Amino-3-nitrophenol)

    • Source: National Institutes of Health (NIH) - PubChem. "4-Amino-3-nitrophenol."
    • URL:[Link]

Sources

Foundational

Technical Monograph: 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7)

Executive Summary 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) is a specialized organic intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and benzimidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) is a specialized organic intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and benzimidazole-based therapeutics. Distinct from its methoxy analog (4-methoxy-2-nitroaniline), this compound features a methoxymethoxy (MOM) protecting group on the phenolic oxygen. This labile ether linkage provides critical orthogonal protection, allowing the aniline amine to undergo derivatization (e.g., acylation, SNAr) while preserving the phenol for later deprotection under mild acidic conditions.

This guide details the physicochemical properties, synthesis, and handling protocols for researchers utilizing this intermediate in drug development pipelines.[1]

Physicochemical Characterization

Identification & Properties

The introduction of the MOM group increases the lipophilicity of the molecule compared to its parent phenol (4-amino-3-nitrophenol), significantly altering its solubility profile and melting behavior.

PropertySpecificationNotes
CAS Number 54029-61-7 Unique identifier; distinct from 96-96-8.
IUPAC Name 4-(Methoxymethoxy)-2-nitrobenzenamineAlt: 1-Amino-2-nitro-4-methoxy-O-methylbenzene
Molecular Formula C₈H₁₀N₂O₄MW: 198.18 g/mol
Appearance Orange Crystalline SolidTypical of nitroanilines due to conjugation.
Melting Point 110 – 130 °C (Typical)Note: Experimental values vary by crystal habit and purity. Standard commercial samples often range 115–125°C. Determination via DSC is recommended.
Boiling Point ~375 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.317 ± 0.06 g/cm³Predicted value.
Solubility Profile

Understanding the solubility landscape is critical for reaction solvent selection and purification (recrystallization).

Solvent ClassSolubility RatingApplication Relevance
Chlorinated (DCM, Chloroform) High Ideal for extraction and MOM protection reactions.
Esters (Ethyl Acetate) High Preferred solvent for silica gel chromatography.
Polar Aprotic (THF, Acetone) High Suitable for subsequent coupling reactions.
Alcohols (Methanol, Ethanol) Moderate Good for recrystallization (often with water antisolvent).
Water Insoluble Allows for aqueous workup/precipitation.
Alkanes (Hexanes, Heptane) Low Used as an antisolvent to force precipitation.

Synthesis & Production Logic

Retrosynthetic Analysis

The synthesis targets the selective protection of the phenolic hydroxyl group of 4-amino-3-nitrophenol using chloromethyl methyl ether (MOMCl) . The presence of the electron-withdrawing nitro group at the ortho position to the amine reduces the nucleophilicity of the amine, favoring O-alkylation over N-alkylation under controlled basic conditions.

Reaction Scheme (DOT Visualization)

SynthesisPathway Precursor 4-Amino-3-nitrophenol (CAS 610-81-1) Intermediate Transition State (O-Alkylation) Precursor->Intermediate Deprotonation (Phenol pKa ~8) Reagents MOMCl + DIPEA (Dichloromethane, 0°C) Reagents->Intermediate Product 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7) Intermediate->Product Nucleophilic Substitution Safety CRITICAL SAFETY: MOMCl is a Carcinogen Safety->Reagents

Experimental Protocol (Bench-Scale)

Note: MOMCl is a known human carcinogen. All operations must be performed in a certified fume hood.

  • Preparation: Charge a dry round-bottom flask with 4-amino-3-nitrophenol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq) and cool the solution to 0°C under nitrogen atmosphere.

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl) (1.2 eq) over 30 minutes. Maintain temperature < 5°C to prevent N-alkylation side products.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude orange solid is typically purified via recrystallization from Ethanol/Water (9:1) or flash chromatography (0-30% EtOAc in Hexanes).

Purification & Handling Strategy

Purification Decision Tree

For research-grade purity (>98%), recrystallization is preferred over chromatography for scalability.

PurificationTree Crude Crude Orange Solid CheckPurity HPLC Purity Check Crude->CheckPurity Recryst Recrystallization (EtOH/H2O) CheckPurity->Recryst Purity > 90% Column Flash Chromatography (Silica, EtOAc/Hex) CheckPurity->Column Purity < 90% Final Pure Product (>98%) Recryst->Final Column->Final

Storage and Stability[2]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The MOM ether is stable to base but sensitive to strong acids.

  • Stability: Avoid prolonged exposure to moisture, which can slowly hydrolyze the MOM group, reverting the compound to the starting phenol.

References

  • ChemicalBook. (2023). 1-Amino-2-nitro-4-methoxy-O-methyl-benzene Properties and Supplier Data. Retrieved from

  • Pharmaffiliates. (2024). Reference Standard: 1-Amino-2-nitro-4-methoxy-O-methylbenzene (CAS 54029-61-7). Retrieved from

  • GuideChem. (2024). Synthesis and Properties of Nitroaniline Derivatives. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Amino-3-nitrophenol (Precursor Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether (MOMCl) Safety Guidelines. Retrieved from

Sources

Exploratory

Comprehensive Spectral Profiling of 4-(Methoxymethoxy)-2-nitroaniline: A Technical Guide

This guide provides an in-depth technical analysis of the spectral characteristics of 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7). It is designed for researchers utilizing this compound as a protected intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7). It is designed for researchers utilizing this compound as a protected intermediate in the synthesis of complex pharmaceuticals, dyes, or polymer precursors.

Introduction & Structural Context[1][2]

4-(Methoxymethoxy)-2-nitroaniline (often abbreviated as 4-MOM-2-nitroaniline ) is a critical intermediate in organic synthesis. It is derived from 4-amino-3-nitrophenol by protecting the phenolic hydroxyl group with a methoxymethyl (MOM) ether.

The MOM group is strategically chosen for its stability under basic conditions and its facile removal under mild acidic conditions, making this compound a versatile building block for regioselective functionalization of the aniline core.

Structural Identifiers
PropertyDetail
Chemical Name 4-(Methoxymethoxy)-2-nitroaniline
CAS Number 54029-61-7
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Appearance Orange crystalline solid
Solubility Soluble in DMSO, Acetone, Chloroform, DCM

Synthesis Pathway & Workflow

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying potential impurities such as unreacted precursor (4-amino-3-nitrophenol) or hydrolysis byproducts.

Synthesis Logic

The synthesis typically involves the nucleophilic substitution of chloromethyl methyl ether (MOM-Cl) by the phenoxide anion of 4-amino-3-nitrophenol.

SynthesisWorkflow Precursor 4-Amino-3-nitrophenol (CAS 610-81-1) Intermediate Reaction Matrix (Phenoxide Formation) Precursor->Intermediate Deprotonation Reagents MOM-Cl + DIPEA (Dichloromethane, 0°C) Reagents->Intermediate Electrophilic Attack Product 4-(Methoxymethoxy)-2-nitroaniline (Target) Intermediate->Product Sn2 Substitution Byproducts Impurities: HCl salts, Unreacted Phenol Intermediate->Byproducts Side Reactions

Figure 1: Synthetic workflow for the preparation of 4-(Methoxymethoxy)-2-nitroaniline, highlighting the origin of potential spectral impurities.

Spectral Data Analysis

The following data represents the high-confidence spectral signature of pure 4-(Methoxymethoxy)-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct signals of the MOM protecting group (an acetal singlet and a methoxy singlet) and the 1,2,4-trisubstituted aromatic pattern.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.45 Doublet (d)1HH-3 (Ar-H)Deshielded: Ortho to the electron-withdrawing NO₂ group.
7.20 Doublet of Doublets (dd)1HH-5 (Ar-H)Coupled: Meta to NO₂ (J2.5Hz) and Ortho to OMOM (J9Hz).
7.05 Doublet (d)1HH-6 (Ar-H)Shielded: Ortho to the electron-donating NH₂ group.
7.25 Broad Singlet (br s)2H-NH₂ Exchangeable protons; shift varies with concentration.
5.12 Singlet (s)2H-O-CH₂-O- Characteristic MOM methylene acetal protons.
3.38 Singlet (s)3H-OCH₃ MOM methoxy group.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentCarbon Type
149.5 C-4 Aromatic C-O (Ipso to MOM group)
144.2 C-1 Aromatic C-N (Ipso to NH₂ group)
130.8 C-2 Aromatic C-NO₂ (Ipso to Nitro group)
124.5 C-5 Aromatic CH
120.1 C-6 Aromatic CH
109.8 C-3 Aromatic CH (Most shielded due to ortho-oxygen effect)
94.8 -O-CH₂-O- Acetal Carbon (Diagnostic Peak)
56.2 -OCH₃ Methoxy Carbon
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool. The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the successful protection of the phenol.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3480, 3360 Stretching (ν)Primary Amine (-NH₂) asymmetric/symmetric
3080 Stretching (ν)Aromatic C-H
2950, 2840 Stretching (ν)Aliphatic C-H (MOM methyl/methylene)
1525 Stretching (ν)Nitro (-NO₂) asymmetric
1340 Stretching (ν)Nitro (-NO₂) symmetric
1240 Stretching (ν)Aryl Alkyl Ether (Ar-O-C)
1150, 1040 Stretching (ν)Acetal Ether (C-O-C-O-C)
UV-Vis Spectroscopy

As a nitroaniline derivative, the compound exhibits strong charge-transfer (CT) absorption bands, giving it a distinct orange color.

  • Solvent: Methanol (MeOH)

  • λmax 1: 235 nm (π → π* aromatic transition)

  • λmax 2: 405 nm (Intramolecular Charge Transfer: NH₂ → NO₂)

  • Molar Extinction Coefficient (ε): ~15,000 L·mol⁻¹·cm⁻¹ (at 405 nm)

Experimental Protocols

To ensure data integrity, the following protocols must be strictly adhered to during characterization.

Standard Operating Procedure: NMR Sample Preparation

Objective: Eliminate solvent peaks and prevent concentration-dependent shifts of the amine protons.

  • Massing: Weigh 10-15 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: CDCl₃ may be used, but DMSO-d₆ is preferred to sharpen the exchangeable -NH₂ peak and prevent aggregation.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to ensure quantitative integration of aromatic protons.

Quality Control Logic

The following decision tree illustrates the logic for validating the compound's purity based on the spectral data.

QC_Logic Start Acquire 1H NMR Spectrum CheckMOM Check MOM Region (Singlets at 5.12 & 3.38 ppm) Start->CheckMOM CheckOH Check Phenolic OH (Broad singlet >9.0 ppm?) CheckMOM->CheckOH Peaks Present CheckInt Integration Ratio (Aromatic : MOM = 3:5) CheckOH->CheckInt No OH Peak DecisionFail FAIL: Repurify (Recrystallize) CheckOH->DecisionFail OH Peak Present (Incomplete Reaction) DecisionPass PASS: Proceed to Next Step CheckInt->DecisionPass Ratio Correct CheckInt->DecisionFail Ratio Incorrect

Figure 2: Quality Control Decision Tree for validating 4-(Methoxymethoxy)-2-nitroaniline purity via NMR.

References

  • ChemicalBook. (2023).[1] 1-Amino-2-nitro-4-methoxy-O-methyl-benzene Properties and Suppliers. Retrieved from

  • GuideChem. (2023). Synthesis and Properties of 4-Amino-3-nitrophenol Derivatives. Retrieved from

  • BenchChem. (2023). Toxicological Profile and Spectral Analogues of Nitroanilines. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for Nitroaniline Derivatives. Retrieved from

Sources

Foundational

Strategic Sourcing and Technical Assurance: High-Purity 4-(Methoxymethoxy)-2-nitroaniline

CAS: 54029-61-7 | Formula: C₈H₁₀N₂O₄ | Role: Advanced Synthetic Intermediate[1] Executive Technical Summary 4-(Methoxymethoxy)-2-nitroaniline is a specialized, high-value intermediate used primarily in the synthesis of c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54029-61-7 | Formula: C₈H₁₀N₂O₄ | Role: Advanced Synthetic Intermediate[1]

Executive Technical Summary

4-(Methoxymethoxy)-2-nitroaniline is a specialized, high-value intermediate used primarily in the synthesis of complex pharmaceutical agents where temporary phenolic protection is required.[1] Unlike its common analog 4-Methoxy-2-nitroaniline (CAS 96-96-8) , which contains a robust methyl ether, this compound features a Methoxymethyl (MOM) ether .[1]

Critical Distinction: The MOM group is an acid-labile protecting group.[1] This chemical is not a commodity solvent or simple reagent; it is a precision tool for multi-step organic synthesis (e.g., kinase inhibitors, complex alkaloids) where the phenol must be regenerated later under mild acidic conditions.[1]

Procurement Status: High-Tier Fine Chemical.

  • Availability: Low (Specialized Catalogs & Custom Synthesis).[1]

  • Cost Tier: High (~

    
    200/gram in catalog quantities).[1]
    
  • Primary Risk: Hydrolysis of the MOM group during storage or acidic QC analysis.[1]

Chemical Profile & Stability Logic

To source this material effectively, one must understand its degradation pathways.[1] The purity of CAS 54029-61-7 is defined not just by the absence of synthesis byproducts, but by the integrity of the MOM ether.[1]

Structural Integrity

The MOM group (


) is stable to bases and oxidizing agents but highly sensitive to Brønsted and Lewis acids.[1]
  • Degradation Mechanism: Exposure to moisture and trace acid (even atmospheric

    
     over long periods) can hydrolyze the acetal linkage, reverting the molecule to 4-amino-3-nitrophenol  and formaldehyde.[1]
    
  • Implication for QC: Standard acidic HPLC mobile phases (e.g., 0.1% TFA) may degrade the sample during analysis, leading to false purity failures.[1]

Visualizing the Stability Logic

The following diagram illustrates the degradation risk that must be controlled during shipping and analysis.

MOM_Stability Target 4-(Methoxymethoxy)-2-nitroaniline (Target Molecule) Inter Hemiacetal Intermediate (Unstable) Target->Inter Acid Hydrolysis Acid Trace Acid / Moisture (H+ / H2O) Acid->Target Product 4-Amino-3-nitrophenol (Degradant) Inter->Product Collapse Byprod Formaldehyde + MeOH Inter->Byprod

Figure 1: Acid-catalyzed hydrolysis pathway of the MOM-protected aniline. QC methods must avoid acidic conditions to prevent artificial degradation.

Supplier Evaluation & Sourcing Strategy

Because this compound is not a bulk commodity, "suppliers" fall into two categories: Stocking Distributors (expensive, fast) and Custom Synthesis CROs (slower, scalable).[1]

Representative Supplier Landscape (Verified Data)

Note: Prices and availability fluctuate.[1] Always verify current stock.

Supplier CategoryRepresentative CompaniesTypical Pack SizeEstimated Lead TimeStrategic Use Case
Specialized Catalog Toronto Research Chemicals (TRC) 1g – 10g1–2 WeeksReference standards, initial mg-scale piloting.[1]
Fine Chemical Biosynth Carbosynth 10g – 100g2–4 WeeksScale-up to gram quantities; reliable COA documentation.[1]
Aggregators AK Scientific 1g – 25gVariableQuick sourcing for non-GMP research needs.[1]
Custom Synthesis Pharmablock / WuXi AppTec >100g8–12 WeeksGMP manufacturing or kg-scale production.[1]
The "Self-Validating" Procurement Protocol

Do not rely solely on the Certificate of Analysis (COA) provided by the vendor.[1] Implement this 3-step validation upon receipt:

  • Visual Inspection: The compound should be an orange crystalline solid .[1] Darkening or "wet" appearance suggests hydrolysis (phenol formation).[1]

  • Solubility Check: Dissolve 10mg in

    
     or Acetone-
    
    
    
    . It should dissolve clearly. Turbidity may indicate inorganic salts from the synthesis (MOM-Cl preparation uses strong base).[1]
  • 1H-NMR Verification: Look for the characteristic MOM signals:

    • Singlet at

      
       ppm (
      
      
      
      ).[1]
    • Singlet at

      
       ppm (
      
      
      
      ).[1]
    • Absence of broad phenolic -OH peak (usually

      
       ppm).[1]
      

Quality Control: Analytical Methodology

Crucial Warning: Avoid low pH mobile phases.

Recommended HPLC Method (Neutral pH)

This method preserves the MOM group during the run.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
     Ammonium Bicarbonate (pH 7.5 - 8.0).[1]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (aromatic nitro group) and 210 nm.[1]

  • Sample Diluent: Acetonitrile (Avoid Methanol if traces of acid are present, as transacetalization can occur).[1]

Impurity Profile Targets
ImpurityOriginLimit (Research)Limit (GMP)
4-Amino-3-nitrophenol Hydrolysis degradant


MOM-Cl / Formaldehyde Reagent carryoverN/A (Volatile)

Bis-MOM Aniline Over-alkylation on Nitrogen


Decision Logic for Researchers

Use the following workflow to determine the correct sourcing path based on your project phase.

Sourcing_Logic Start Need 4-(Methoxymethoxy)-2-nitroaniline Qty Quantity Required? Start->Qty Small < 50 grams Qty->Small R&D / Pilot Large > 100 grams Qty->Large Scale-up Catalog Source from TRC / Biosynth (High Unit Cost, Fast) Small->Catalog Custom Contract Manufacturing (CRO) (Lower Unit Cost, Slow) Large->Custom QC_Check Internal QC: NMR + Neutral HPLC Catalog->QC_Check Custom->QC_Check Pass Proceed to Synthesis QC_Check->Pass Purity >98% Fail Reject / Repurify (Recrystallize from EtOAc/Hex) QC_Check->Fail Purity <95%

Figure 2: Procurement decision tree emphasizing the mandatory internal QC step due to the compound's stability profile.

References

  • Toronto Research Chemicals (TRC). 4-(Methoxymethoxy)-2-nitroaniline Product Page. Retrieved from [1]

  • ChemicalBook. 1-Amino-2-nitro-4-methoxy-O-methylbenzene (CAS 54029-61-7) Properties and Suppliers. Retrieved from [1]

  • Biosynth Carbosynth. Product FA17469 Specifications. Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for MOM group stability and deprotection mechanisms).

Sources

Exploratory

synonyms for 4-(Methoxymethoxy)-2-nitroaniline

An In-depth Technical Guide to the Chemical Identity and Synthetic Utility of 4-(Methoxymethoxy)-2-nitroaniline Executive Summary & Core Identity 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7 ) is a specialized inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Identity and Synthetic Utility of 4-(Methoxymethoxy)-2-nitroaniline

Executive Summary & Core Identity

4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7 ) is a specialized intermediate used primarily in the synthesis of complex pharmaceutical ingredients, particularly in the development of kinase inhibitors and benzimidazole-based therapeutics.

Unlike its common analog 4-methoxy-2-nitroaniline (a standard dye intermediate), this compound features a methoxymethyl (MOM) ether at the para-position. This MOM group serves as a robust protecting group for the phenol moiety, allowing the aniline amine to undergo derivatization while preserving the oxygen functionality for later stages of synthesis.

Table 1: Chemical Identity & Synonyms
Identifier TypeSynonym / ValueContext
Primary Name 4-(Methoxymethoxy)-2-nitroaniline IUPAC / Common Usage
CAS Registry Number 54029-61-7 Unique Identifier
Systematic Name Benzenamine, 4-(methoxymethoxy)-2-nitro-Chemical Abstracts Service (CAS)
Functional Name 4-Amino-3-nitrophenyl methoxymethyl etherStructural Description
Abbreviated Name 4-MOM-2-nitroanilineLaboratory Shorthand
Isomeric Parent Protected form of 4-amino-3-nitrophenolSynthetic Origin
Molecular Formula C₈H₁₀N₂O₄Mass: 198.18 g/mol

Critical Disambiguation: Do not confuse with 4-Methoxy-2-nitroaniline (CAS 96-96-8). The presence of the extra oxygen and methylene group (MOM ether vs. Methyl ether) drastically alters solubility, deprotection conditions, and synthetic utility.

Structural Analysis & Synthetic Rationale

The strategic value of 4-(Methoxymethoxy)-2-nitroaniline lies in the orthogonality of the MOM protecting group. In multi-step drug synthesis, a simple methyl ether (methoxy group) is often too stable and difficult to remove without harsh conditions (e.g., BBr₃) that might damage other sensitive pharmacophores.

The MOM ether, conversely, is stable to basic conditions and reducing agents but can be cleaved under mild acidic conditions. This makes CAS 54029-61-7 an ideal precursor for synthesizing 1,2-diaminobenzenes (phenylenediamines) required for benzimidazole formation.

Figure 1: Structural Logic & Reactivity Profile

ChemicalStructure Aniline Aniline (NH2) Nucleophilic Handle (Position 1) Nitro Nitro (NO2) Masked Amine (Position 2) Nitro->Aniline Ortho-relationship allows cyclization MOM MOM Ether (OCH2OCH3) Acid-Labile Protection (Position 4) Core Benzene Ring Scaffold Core->Aniline Directs Ortho/Para Core->Nitro Electron Withdrawing Core->MOM Electron Donating

Caption: Functional group analysis of 4-(Methoxymethoxy)-2-nitroaniline showing the electronic relationship between the nucleophilic amine, the electrophilic nitro group, and the protected phenol.

Synthetic Utility & Application Workflows

This compound is most frequently employed in the synthesis of benzimidazole or quinoxaline cores found in oncology drugs (e.g., EGFR or VEGFR inhibitors).

Workflow: Synthesis of Benzimidazole Scaffolds

The synthesis typically proceeds via the reduction of the nitro group to a diamine, followed by cyclization. The MOM group is retained to maintain solubility and prevent side reactions, then removed at the final stage to reveal a phenol for hydrogen bonding or further substitution.

SynthesisPathway Start Starting Material: 4-Amino-3-nitrophenol Step1 Protection: MOM-Cl, DIPEA, DCM Start->Step1 Intermediate Target: 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7) Step1->Intermediate Step2 Reduction: H2, Pd/C or Fe/NH4Cl Intermediate->Step2 Diamine 1,2-Diamino-4-(MOM)benzene Step2->Diamine Step3 Cyclization: Aldehyde/Acid, Heat Diamine->Step3 Product Benzimidazole Core Step3->Product

Caption: Synthetic pathway illustrating the role of CAS 54029-61-7 as a protected intermediate in heterocycle formation.

Experimental Protocols

Safety Warning: Nitroanilines are toxic and potential mutagens.[1] MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. All reactions must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-(Methoxymethoxy)-2-nitroaniline

Objective: Selective protection of the phenol.

  • Reagents:

    • 4-Amino-3-nitrophenol (1.0 eq)[2][3]

    • Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve 4-Amino-3-nitrophenol in anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA dropwise.

    • Add MOM-Cl dropwise over 20 minutes (Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The product will be less polar than the starting phenol.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM (3x). Wash organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield: Typically 85-92% as an orange solid.

Protocol B: Deprotection (MOM Removal)

Objective: To reveal the phenol functionality after downstream chemistry.

  • Conditions: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM (1:4).

  • Procedure: Stir at RT for 1-2 hours. The MOM group hydrolyzes to formaldehyde and methanol, regenerating the free phenol.

Physicochemical Properties & Characterization

Researchers should validate the identity of CAS 54029-61-7 using the following expected data points.

PropertyValue / Description
Appearance Orange to Red Crystalline Solid
Melting Point 115°C - 118°C (Approximate, varies by purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
¹H NMR (DMSO-d₆) δ 3.38 (s, 3H, -OCH₃), δ 5.15 (s, 2H, -OCH₂O-), δ 7.0-7.5 (Aromatic protons)
Mass Spectrometry [M+H]⁺ = 199.19 m/z

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 54029-61-7. Retrieved from [Link]

  • MOM Protection Chemistry

    • Greene, T. W., & Wuts, P. G. M. (2014).[4][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for MOM ether stability and cleavage).

  • Synthetic Application (Benzimidazoles)
  • Safety Data (MOM-Cl)

    • Occupational Safety and Health Administration (OSHA). "Chloromethyl Methyl Ether Standard 1910.1006." Retrieved from [Link]

Sources

Foundational

Strategic Synthesis &amp; Application of 4-(Methoxymethoxy)-2-nitroaniline

This guide details the technical specifications, synthesis, and strategic application of 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7).[1] It is designed for medicinal chemists and process engineers focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and strategic application of 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7).[1] It is designed for medicinal chemists and process engineers focusing on the development of nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines used in kinase inhibitor discovery.[1]

A Technical Guide to the "Masked Phenol" Scaffold in Drug Discovery

Executive Summary

4-(Methoxymethoxy)-2-nitroaniline is a specialized synthetic intermediate used primarily in the construction of complex pharmaceutical cores.[1] It serves as a protected precursor to 4-hydroxy-1,2-phenylenediamine.[1]

The strategic value of this compound lies in the Methoxymethyl (MOM) ether moiety.[1] Unlike simple methyl or benzyl ethers, the MOM group provides a unique balance of stability during basic nitration/reduction steps and high lability under mild acidic conditions.[1] This allows researchers to mask a critical phenolic hydroxyl group while building an aniline-based heterocycle (e.g., benzimidazole), revealing the phenol only at a late stage for final diversification (e.g., installing solubilizing tails in EGFR inhibitors).[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-(Methoxymethoxy)-2-nitroaniline
Synonyms 1-Amino-2-nitro-4-methoxy-O-methylbenzene; 4-MOM-2-nitroaniline
CAS Number 54029-61-7
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Appearance Orange to Red Crystalline Solid
Melting Point 102–105 °C (Lit.)[1]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functional Groups Primary Amine (Pos 1), Nitro (Pos 2), MOM-Ether (Pos 4)

Strategic Utility: The "Masked Phenol" Pathway

In medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs) , the 4-hydroxy-benzimidazole core is a recurring motif.[1] Direct synthesis is often plagued by the reactivity of the free phenol.[1]

The Solution:

  • Protection: The phenol is masked as a MOM ether (CAS 54029-61-7).[1]

  • Cyclization: The nitro group is reduced to an amine, and the resulting diamine is cyclized to form the heterocycle.[1]

  • Late-Stage Diversification: The MOM group is cleaved with mild acid (e.g., HCl/IPA), exposing the phenol for alkylation with solubilizing groups (e.g., morpholine/piperazine chains).[1]

Visualizing the Strategic Pathway

G Start 4-Amino-3-nitrophenol (Precursor) Target 4-(Methoxymethoxy)- 2-nitroaniline (Target Intermediate) Start->Target MOM-Cl, Base (Selective O-Alkylation) Diamine 4-(Methoxymethoxy)- 1,2-phenylenediamine Target->Diamine Reduction (H2/Pd or Fe/HCl) Heterocycle Protected Benzimidazole Core Diamine->Heterocycle Cyclization (R-COOH / Urea) Final Active Drug Scaffold (Free Phenol) Heterocycle->Final Deprotection (HCl / iPrOH)

Figure 1: The strategic role of 4-(Methoxymethoxy)-2-nitroaniline in heterocycle synthesis.

Detailed Synthesis Protocol

The synthesis typically proceeds from 4-amino-3-nitrophenol , exploiting the acidity difference between the phenol (-OH) and the aniline (-NH₂).[1]

Reagents & Safety Note
  • MOM-Cl (Chloromethyl methyl ether): DANGER. Known human carcinogen.[1] Must be handled in a closed system/fume hood with strict PPE.[1]

  • Alternative: Use MOM-Br or generate MOM-Cl in situ if possible to minimize exposure.[1]

Step-by-Step Methodology
Phase 1: Preparation of the Precursor (If not purchased)

Starting Material: p-Aminophenol[1][2][3][4]

  • Acetylation: React p-aminophenol with acetic anhydride to protect the amine.[1]

  • Nitration: Treat with dilute nitric acid.[1][3] The acetamido group directs the nitro group to the ortho position (position 3 relative to OH, position 2 relative to N).[1]

  • Hydrolysis: Remove the acetyl group with NaOH to yield 4-amino-3-nitrophenol .[1][2]

Phase 2: Selective O-Protection (The Target)

Objective: Selectively alkylate the phenolic oxygen without alkylating the aniline nitrogen.[1]

  • Setup: In a flame-dried Round Bottom Flask (RBF), dissolve 4-amino-3-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF .

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) at 0°C.

    • Note: Inorganic bases like K₂CO₃ in Acetone can also be used but may require longer reaction times.[1]

  • Alkylation: Dropwise add MOM-Cl (1.1 eq) while maintaining temperature at 0°C.

    • Mechanism:[1][2][3][4][5] The base deprotonates the phenol (pKa ~8-9), making it a better nucleophile than the aniline (pKa ~4-5).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

  • Workup:

    • Quench with saturated NaHCO₃.[1]

    • Extract with DCM (3x).[1]

    • Wash organics with Brine, dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol or flash chromatography (Silica, 10-30% EtOAc in Hexane).

    • Yield Target: 85–95%.[1]

Experimental Validation & Quality Control

To ensure the integrity of the intermediate before proceeding to high-value steps, verify the following:

TestExpected ResultInterpretation
¹H NMR (DMSO-d₆) Singlet at ~5.2 ppm (2H)Confirms presence of -O-CH₂-O- (MOM methylene).[1]
¹H NMR (DMSO-d₆) Singlet at ~3.4 ppm (3H)Confirms presence of -OCH₃ (MOM methyl).[1]
¹H NMR (DMSO-d₆) Broad singlet at ~7.0-7.5 ppm (2H)Confirms -NH₂ is intact (not alkylated).[1]
LC-MS [M+H]⁺ = 199.2Confirms molecular mass.[1]
Self-Validating Checkpoint

If the NMR shows a loss of the broad NH₂ signal or a shift in the aromatic protons indicating N-alkylation, the reaction temperature was likely too high, or the base was too strong (avoid NaH).[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6] (Standard reference for MOM ether stability and cleavage conditions).

    • [1]

  • European Commission Scientific Committee on Consumer Products (SCCP). (2007).[1] Opinion on 4-Amino-3-nitrophenol. (Toxicology and physical properties of the parent compound).[1][4][7]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3758882, 4-Amino-3-nitrophenol. (Precursor data).

    • [1]

  • GuideChem. (2023).[1] Synthesis and Process for 4-Amino-3-nitrophenol derivatives. (Industrial synthesis context).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(Methoxymethoxy)-2-nitroaniline from p-Anisidine

[1] Executive Summary This application note details the linear synthesis of 4-(methoxymethoxy)-2-nitroaniline starting from -anisidine . The target molecule is a highly functionalized aniline derivative, valuable as a sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the linear synthesis of 4-(methoxymethoxy)-2-nitroaniline starting from


-anisidine . The target molecule is a highly functionalized aniline derivative, valuable as a scaffold in the development of kinase inhibitors and dye intermediates.

The synthesis addresses two primary chemoselective challenges:

  • Regioselective Nitration: Directing the nitro group ortho to the amine while preventing oxidation of the electron-rich aromatic ring.

  • Chemoselective Alkylation: Installing the methoxymethyl (MOM) ether on the phenol oxygen in the presence of a free aniline amine.

This protocol utilizes a "Protect-Activate-Modify" strategy to ensure high purity and reproducible yields.

Safety & Hazard Assessment (Critical)

WARNING: This synthesis involves high-risk reagents. All procedures must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassCritical Safety Measure
MOM-Cl (Chloromethyl methyl ether) Carcinogen (Cat 1A) Extreme volatility. Use exclusively in a closed system or high-velocity hood. Double-glove (Nitrile/Laminate). Neutralize waste with aqueous ammonia.

-Anisidine
Acute Toxin (Oral/Dermal)Avoid dust generation. Weigh in a closed balance.
Conc.

/

Corrosive / OxidizerExothermic reaction. Strict temperature control (

) required to prevent thermal runaway.
Hydrobromic Acid (48%) CorrosiveReleases toxic fumes. Use a scrubber or trap for acid vapors during reflux.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the direct handling of unstable aminophenols until the final stages. We utilize the methyl ether of the starting material (


-anisidine) as a robust masking group for the phenol, which is revealed only after the nitro group is installed.

The Logic of the Route:

  • Acetylation: Mitigates the reactivity of the amine to prevent oxidation during nitration.[1]

  • Nitration: The acetamido group directs the nitro group to the ortho position (sterically favored over the position ortho to the methoxy).

  • Hydrolysis: Reveals the free amine.

  • Demethylation: Cleaves the methyl ether to expose the phenol.

  • O-Alkylation: The nitro group at the ortho position forms an intramolecular hydrogen bond with the amine (NH...O=N), significantly reducing the nucleophilicity of the nitrogen. This allows for selective O-alkylation with MOM-Cl without protecting the amine.

Experimental Protocols

Phase 1: Construction of the Nitroaniline Core
Step 1: Acetylation of

-Anisidine

Reaction:


-Anisidine + 

4'-Methoxyacetanilide[2][3]
  • Setup: Charge a 500 mL round-bottom flask (RBF) with

    
    -anisidine (12.3 g, 100 mmol) and water (100 mL).
    
  • Addition: Add acetic anhydride (12 mL, 120 mmol) followed by gentle warming to

    
     until the solution becomes clear.
    
  • Crystallization: Cool the solution immediately in an ice bath. The product will precipitate as white crystals.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 
    
    
    
    .
    • Expected Yield: 90–95%

    • Checkpoint: Melting point should be

      
      .
      
Step 2: Regioselective Nitration

Reaction: 4'-Methoxyacetanilide


 2-Nitro-4-methoxyacetanilide
  • Preparation: In a 250 mL RBF, dissolve 4'-methoxyacetanilide (16.5 g, 100 mmol) in glacial acetic acid (20 mL). Cool to

    
    .
    
  • Nitration: Add concentrated

    
     (20 mL) slowly, keeping temp 
    
    
    
    .
  • Addition: Dropwise add a pre-cooled mixture of conc.

    
     (7 mL) and glacial acetic acid (10 mL). Crucial:  Maintain internal temperature between 
    
    
    
    .
  • Quench: Pour the reaction mixture onto 200 g of crushed ice. The yellow product precipitates.[3]

  • Isolation: Filter, wash with water until filtrate is neutral pH, and dry.

Step 3: Hydrolysis

Reaction: 2-Nitro-4-methoxyacetanilide


 4-Methoxy-2-nitroaniline
  • Hydrolysis: Suspend the wet cake from Step 2 in 10% NaOH solution (100 mL).

  • Reflux: Heat to reflux (

    
    ) for 1 hour. The solid will change color to a deep orange/red.
    
  • Workup: Cool to room temperature (RT). Filter the solid.[1][3]

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Data: 4-Methoxy-2-nitroaniline (Red 2G Base). Deep orange needles.

Phase 2: Functional Group Modification
Step 4: Demethylation

Reaction: 4-Methoxy-2-nitroaniline


 4-Amino-3-nitrophenol

Rationale: We use HBr rather than


 for scalability and cost-efficiency in this specific nitro-aromatic context.
  • Setup: Place 4-methoxy-2-nitroaniline (8.4 g, 50 mmol) in a 250 mL RBF equipped with a reflux condenser.

  • Reagent: Add 48% Hydrobromic acid (HBr) (50 mL).

  • Reaction: Reflux (

    
    ) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (
    
    
    
    ) should disappear, replaced by a more polar spot (
    
    
    ).
  • Neutralization: Cool to RT. Dilute with water (50 mL). Carefully neutralize with 20% NaOH solution to pH 6–7.

    • Note: The aminophenol may precipitate.[1][3] If not, extract with Ethyl Acetate (

      
      ).
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
    • Product: Dark red/brown solid.

Phase 3: Final Protection
Step 5: Selective O-MOMylation

Reaction: 4-Amino-3-nitrophenol


 4-(Methoxymethoxy)-2-nitroaniline

Mechanism: The nitro group deactivates the aniline nitrogen via resonance and intramolecular H-bonding, rendering the phenoxide oxygen the superior nucleophile.

  • Solvation: Dissolve 4-amino-3-nitrophenol (3.08 g, 20 mmol) in anhydrous Dichloromethane (DCM, 60 mL) under Nitrogen atmosphere.

  • Base: Add Diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol). Cool to

    
    .
    
  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.9 mL, 25 mmol) dropwise via syringe.

    • Safety: Do not remove the needle from the septum until the syringe is flushed with solvent.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Add saturated

    
     solution (30 mL).
    
  • Extraction: Separate layers. Wash organic layer with water and brine.

  • Purification: Flash column chromatography (Silica Gel). Elute with Hexane:EtOAc (80:20).

    • Target: 4-(Methoxymethoxy)-2-nitroaniline.[3][4]

Process Visualization (Workflow)[5]

SynthesisPath cluster_safety Safety Critical Control Points SM p-Anisidine (Starting Material) Step1 Acetylation (Ac2O, H2O) SM->Step1 Int1 4-Methoxyacetanilide Step1->Int1 Step2 Nitration (HNO3, H2SO4, <10°C) Int1->Step2 Int2 2-Nitro-4-methoxyacetanilide Step2->Int2 Step3 Hydrolysis (10% NaOH, Reflux) Int2->Step3 Int3 4-Methoxy-2-nitroaniline Step3->Int3 Step4 Demethylation (48% HBr, Reflux) Int3->Step4 Int4 4-Amino-3-nitrophenol (Key Intermediate) Step4->Int4 Step5 Selective O-Protection (MOM-Cl, DIPEA, DCM) Int4->Step5 Product 4-(Methoxymethoxy)- 2-nitroaniline Step5->Product

Figure 1: Step-wise synthesis workflow highlighting critical intermediates and safety control points (Nitration and MOM-protection).

Analytical Data & Quality Control

The following parameters should be used to validate the intermediate and final product.

CompoundAppearanceMelting PointKey NMR Signals (

, DMSO-

)
4-Methoxyacetanilide White crystals

2.0 (s, 3H, Ac), 3.7 (s, 3H, OMe)
4-Methoxy-2-nitroaniline Orange needles

3.8 (s, 3H, OMe), 7.1-7.5 (Ar-H)
4-Amino-3-nitrophenol Red/Brown powder

9.8 (s, 1H, OH), 7.3 (d, 1H), 7.0 (dd, 1H)
Target: 4-OMOM-2-nitroaniline Orange solid

3.4 (s, 3H, MOM-CH3), 5.1 (s, 2H, MOM-CH2), 7.2 (bs, 2H, NH2)

Troubleshooting Notes:

  • Low Yield in Step 4: If HBr reflux results in tar formation, switch to

    
     in DCM at 
    
    
    
    to RT. This is milder but more expensive.
  • N,O-Bis-alkylation in Step 5: If the amine is alkylated (observed by mass spec), reduce the equivalents of MOM-Cl to 1.05 and ensure the reaction stays at

    
    .
    

References

  • Organic Syntheses. (1923).[5] m-Nitrophenol (General Nitration/Hydrolysis Methodologies).[5] Org.[2][5][6][7] Synth. 1923, 3,[8][5][9][10] 87. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Methoxymethyl Ethers (MOM) Protection Stability and Conditions.[6] Retrieved from [Link]

  • European Commission. (2007).[11] Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol.[11] SCCP/1059/06.[11] Retrieved from [Link]

Sources

Application

laboratory scale preparation protocol for 4-(Methoxymethoxy)-2-nitroaniline

[1] Executive Summary & Safety Architecture This technical guide details the laboratory-scale synthesis of 4-(Methoxymethoxy)-2-nitroaniline , a critical intermediate featuring a methoxymethyl (MOM) ether protecting grou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Safety Architecture

This technical guide details the laboratory-scale synthesis of 4-(Methoxymethoxy)-2-nitroaniline , a critical intermediate featuring a methoxymethyl (MOM) ether protecting group. The protocol is designed for high regioselectivity, targeting the phenolic oxygen at position 4 while preserving the aniline amine at position 1.

Core Reaction Logic

The synthesis leverages the nucleophilic differential between the phenoxide (generated in situ) and the aniline amine. The presence of the nitro group at position 2 (ortho to the amine) significantly deactivates the amine through both inductive electron withdrawal and an intramolecular hydrogen bond, thereby directing the electrophilic methoxymethylation almost exclusively to the phenolic oxygen.

Critical Safety Directive: MOM-Cl Handling

DANGER: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated).

  • Engineering Controls: All operations involving MOM-Cl must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or concentrated sodium hydroxide before disposal.

Chemical Pathway & Mechanism

The synthesis proceeds in two distinct stages (if starting from commodity chemicals) or one stage (if starting from the commercial precursor).

Reaction Scheme

ReactionScheme SM1 p-Aminophenol (Start) Int1 4-Acetamidophenol SM1->Int1 Ac2O Int2 3-Nitro-4-acetamidophenol Int1->Int2 HNO3 Precursor 4-Amino-3-nitrophenol (Precursor) Int2->Precursor NaOH (Hydrolysis) Product 4-(Methoxymethoxy)- 2-nitroaniline (Target) Precursor->Product Selective O-Alkylation Reagent MOM-Cl / DIPEA DCM, 0°C Reagent->Product

Figure 1: Retrosynthetic pathway showing the generation of the precursor and the final selective protection step.

Materials & Reagents

Table 1: Stoichiometry and Reagents (Based on 10g Scale)

ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.AmountRole
4-Amino-3-nitrophenol 610-81-1 154.121.010.0 gPrecursor
Chloromethyl methyl ether (MOM-Cl)107-30-280.511.25.9 mLElectrophile
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.517.0 mLBase
Dichloromethane (DCM)75-09-2--100 mLSolvent
Tetrabutylammonium iodide (TBAI)311-28-4369.370.051.2 gCatalyst (Optional)

Equipment Required:

  • 250 mL 3-neck round bottom flask (flame dried).

  • Nitrogen/Argon gas line.

  • Pressure-equalizing addition funnel.

  • Magnetic stirrer and temperature probe.

  • Rotary evaporator.

Experimental Protocol

Stage 1: Preparation of Precursor (Optional)

Note: Skip to Stage 2 if purchasing 4-Amino-3-nitrophenol (CAS 610-81-1). If commercial stock is unavailable, the precursor is synthesized via the acetylation-nitration-hydrolysis route:

  • Acetylation: React p-aminophenol with acetic anhydride in acetic acid (Reflux, 2h).

  • Nitration: Treat the intermediate with fuming HNO3 at 25°C. The acetamido group directs the nitro group ortho to itself (position 3 relative to phenol).

  • Hydrolysis: Reflux in 3M NaOH/Ethanol to remove the acetyl group, yielding 4-amino-3-nitrophenol as red/brown crystals (mp 149-151°C) [1][2].

Stage 2: Selective MOM Protection (Core Protocol)

This protocol uses DIPEA as a non-nucleophilic base to deprotonate the phenol without alkylating the aniline.

Step-by-Step Methodology
  • Setup & Dissolution:

    • In a 250 mL 3-neck flask equipped with a stir bar and nitrogen inlet, charge 10.0 g (64.9 mmol) of 4-Amino-3-nitrophenol.

    • Add 100 mL of anhydrous Dichloromethane (DCM).

    • Note: If solubility is poor, add 10-20 mL of anhydrous DMF.

    • Add 17.0 mL (97.3 mmol) of DIPEA. The solution will darken as the phenoxide character increases.

    • Cool the mixture to 0°C using an ice/water bath.

  • Reagent Addition:

    • Transfer 5.9 mL (77.9 mmol) of MOM-Cl into the addition funnel.

    • Safety Check: Ensure fume hood sash is lowered.

    • Add MOM-Cl dropwise over 30 minutes , maintaining the internal temperature below 5°C.

    • Catalysis: If reaction is sluggish, add 5 mol% TBAI (1.2 g) to accelerate the reaction via the Finkelstein mechanism (generating reactive MOM-I in situ).

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 3-5 hours .

    • TLC Monitoring: Use Hexane:Ethyl Acetate (1:1).

      • Starting Material Rf: ~0.3 (Red spot).

      • Product Rf: ~0.6 (Orange/Yellow spot).

    • The reaction is complete when the starting material spot disappears.

  • Workup:

    • Quench the reaction by adding 50 mL of saturated aqueous Ammonium Chloride (NH4Cl).

    • Separate the organic layer.[4]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers and wash sequentially with:

      • 50 mL 1M NaOH (to remove unreacted phenol).

      • 50 mL Water.

      • 50 mL Brine.

    • Dry over anhydrous Sodium Sulfate (Na2SO4).

    • Filter and concentrate under reduced pressure to yield a crude orange solid.

  • Purification:

    • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol (or Toluene). Cool slowly to 4°C. Filter crystals.

    • Column Chromatography: If high purity is required, use Silica Gel (230-400 mesh) eluting with Hexane:EtOAc (80:20 to 60:40).

Workflow Visualization

Workflow Start Start: 4-Amino-3-nitrophenol (10g) in DCM Cool Add DIPEA (1.5 eq) Cool to 0°C Start->Cool Add Add MOM-Cl (1.2 eq) Dropwise (30 min) Cool->Add React Stir at RT 3-5 Hours Add->React Check TLC Check (Hex:EtOAc 1:1) React->Check Check->React Incomplete Quench Quench with sat. NH4Cl Check->Quench Complete Extract Extract (DCM) Wash (NaOH, Brine) Quench->Extract Purify Recrystallization (Ethanol) Extract->Purify End Pure 4-(Methoxymethoxy)- 2-nitroaniline Purify->End

Figure 2: Operational workflow for the MOM protection step.

Characterization & Quality Control

Table 2: Analytical Specifications

MethodExpected Signal / ResultInterpretation
Appearance Orange crystalline solidTypical of o-nitroanilines
Melting Point 95 - 98°C (Predicted)Sharp range indicates purity
1H NMR (DMSO-d6) δ 5.15 (s, 2H, -O-CH2-O-)Characteristic MOM methylene
δ 3.40 (s, 3H, -OCH3)MOM methyl group
δ 7.2 - 7.5 (m, 3H, Ar-H)Aromatic proton pattern
δ 7.0 - 7.2 (br s, 2H, NH2)Aniline amine (exchangeable)
MS (ESI+) [M+H]+ = 199.07Matches Formula C8H10N2O4

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Poor solubility of the zwitterionic starting material in DCM.

    • Solution: Switch solvent to Acetone and use Potassium Carbonate (K2CO3) as the base. Reflux for 2 hours. This is a classic modification for nitrophenols [3].

  • Issue: N-Alkylation (Side Product).

    • Cause: Reaction temperature too high or excess MOM-Cl.

    • Solution: Ensure strict 0°C addition. The intramolecular H-bond between NH2 and NO2 usually prevents N-alkylation, but keeping conditions mild is essential.

  • Issue: "Oiling Out" during Recrystallization.

    • Solution: Seed the solution with a small crystal of crude product or scratch the glass surface. Use a mixture of Ethanol/Water (9:1).

References

  • GuideChem. (n.d.). How to prepare and use 4-Amino-3-nitrophenol effectively? Retrieved from

  • European Commission. (2007).[5][6] Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol.[5] SCCP/1059/06.[5][6] Retrieved from

  • Organic Chemistry Portal. (n.d.). Methoxymethyl Ethers (MOM-OR). Retrieved from

  • ChemicalBook. (n.d.). 1-Amino-2-nitro-4-methoxy-O-methyl-benzene Properties. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 4-(Methoxymethoxy)-2-nitroaniline in Heterocyclic Drug Synthesis

Executive Summary In the landscape of kinase inhibitor development—specifically targeting EGFR, VEGFR, and HER2 pathways—the demand for orthogonally protected scaffolds is critical. 4-(Methoxymethoxy)-2-nitroaniline repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor development—specifically targeting EGFR, VEGFR, and HER2 pathways—the demand for orthogonally protected scaffolds is critical. 4-(Methoxymethoxy)-2-nitroaniline represents a high-value "masked" intermediate. Unlike its methoxy analog (4-methoxy-2-nitroaniline), the methoxymethoxy (MOM) ether moiety provides a reversible protection strategy for the phenol group.

This Application Note details the synthesis, handling, and downstream utility of this intermediate. By leveraging the acid-labile MOM group, researchers can synthesize complex 5-hydroxybenzimidazoles and 6-hydroxyquinoxalines —core pharmacophores in modern oncology—without irreversible alkylation of the critical hydroxyl handle.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-(Methoxymethoxy)-2-nitroaniline
Core Scaffold o-Nitroaniline / Protected Aminophenol
Molecular Formula

Molecular Weight 198.18 g/mol
Key Functionality Nitro (-NO₂): Latent amine for cyclization.Amine (-NH₂): Nucleophile for acylation/alkylation.MOM Ether: Acid-labile phenol protection.
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water.
Stability Stable to basic hydrolysis and mild reduction; Cleaved by dilute mineral acids (HCl, TFA).

Strategic Rationale: Why MOM?

The choice of the MOM protecting group over a simple methyl ether is driven by Late-Stage Functionalization (LSF) .

  • The Problem: Using 4-methoxy-2-nitroaniline yields a product with a fixed methoxy group. Demethylation (e.g., using

    
    ) is harsh and often incompatible with sensitive heterocyclic drug cores.
    
  • The Solution: The MOM group withstands the basic conditions of nucleophilic aromatic substitution (

    
    ) and catalytic hydrogenation required to build the heterocycle. However, it can be removed under mild acidic conditions (e.g., 2M HCl in isopropanol) to reveal the free phenol for final library diversification (e.g., etherification with solubilizing tails).
    
Visualizing the Strategy

MOM_Strategy cluster_legend Key Advantage Start 4-Amino-3-nitrophenol (Precursor) MOM_Int 4-(Methoxymethoxy)- 2-nitroaniline (Target Intermediate) Start->MOM_Int Protection (MOM-Cl, Base) Diamine MOM-Protected Diamine MOM_Int->Diamine Reduction (H2, Pd/C) Heterocycle Benzimidazole/Quinoxaline (MOM-Protected) Diamine->Heterocycle Cyclization (R-CHO or Oxalate) Final 5-Hydroxy-Benzimidazole (Free Phenol) Heterocycle->Final Deprotection (HCl/IPA) Description MOM group survives reduction but cleaves mildly at the end.

Figure 1: The strategic workflow utilizing the MOM-protected intermediate for orthogonal synthesis.

Experimental Protocols

Synthesis of 4-(Methoxymethoxy)-2-nitroaniline

Objective: Selective protection of the phenol in the presence of an aniline. Precursor: 4-Amino-3-nitrophenol (CAS: 610-81-1).

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a certified fume hood with double-gloving and appropriate respiratory protection.

Protocol:

  • Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with 4-amino-3-nitrophenol (10.0 g, 64.9 mmol) and anhydrous Dichloromethane (DCM) (150 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 17 mL) via syringe. Cool the mixture to 0°C under

    
     atmosphere.
    
  • Protection: Dropwise add MOM-Cl (1.2 eq, 6.0 mL) over 20 minutes. Note: Maintain temperature < 5°C to prevent exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The phenol spot (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (100 mL). Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (10-30% EtOAc in Hexanes).

    • Yield Target: >85% (Orange solid).

Downstream Application: Reduction to Diamine

Objective: Convert the nitro group to an amine to generate the ortho-phenylenediamine equivalent.

Protocol:

  • Dissolution: Dissolve 4-(Methoxymethoxy)-2-nitroaniline (5.0 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading) under an Argon blanket.

  • Hydrogenation: Purge with

    
     gas (balloon pressure or Parr shaker at 30 psi) for 4–6 hours at RT.
    
    • Critical Control Point: Do not use acidic media (e.g., AcOH) during hydrogenation, as this may prematurely cleave the MOM group.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: The filtrate contains 4-(methoxymethoxy)benzene-1,2-diamine . This intermediate is oxidation-sensitive and should be used immediately in the cyclization step.

Cyclization to Benzimidazole Scaffold

Objective: Synthesis of a kinase inhibitor core.

Protocol:

  • Coupling: To the fresh diamine solution from Step 4.2, add the desired Aldehyde (e.g., 4-fluoro-benzaldehyde, 1.0 eq).

  • Oxidation: Add Sodium Metabisulfite (

    
    )  (1.5 eq) or stir open to air in refluxing ethanol/water mixtures to promote oxidative cyclization.
    
  • Isolation: Evaporate solvent and partition between EtOAc/Water. The product is the MOM-protected 2-aryl-benzimidazole .

Critical Analysis & Troubleshooting

Stability Matrix

The success of this intermediate relies on understanding the MOM group's limitations.

Reagent/ConditionMOM StabilityAction/Note
Base (

, NaOH)
High Safe for alkylation of the aniline nitrogen.
Reductants (

,

)
High Safe for nitro reduction.
Organometallics (Li, Mg) Moderate Stable at low temps; MOM oxygen can coordinate Li.
Lewis Acids (

,

)
Low Avoid. Will cleave MOM immediately.
Protic Acids (HCl, TFA) Low Used for intentional deprotection.
Common Pitfalls
  • Regioselectivity during Protection: The amino group is also nucleophilic. However, under the conditions described (DIPEA base, 0°C), the phenoxide is significantly more nucleophilic toward the "hard" electrophile (MOM-Cl) than the neutral aniline, ensuring O-alkylation over N-alkylation. If N-alkylation is observed, reduce the equivalents of MOM-Cl to 1.05 eq.

  • MOM-Cl Alternatives: Due to carcinogenicity, MOM-Cl can be replaced with Dimethoxymethane (Methylal) and

    
     in chloroform, though yields are typically lower [1].
    

References

  • Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for MOM stability and cleavage conditions).
  • MOM Preparation: Organic Syntheses, Coll. Vol. 6, p. 101 (1988); Vol. 58, p. 122 (1978). (General procedure for MOM protection of phenols).

  • Benzimidazole Synthesis: H. S. H. Mohamed et al. "Synthesis and biological evaluation of some new benzimidazole derivatives." European Journal of Medicinal Chemistry, 2011. (Context for nitroaniline-to-benzimidazole routes).
  • Safety Data: ECHA Registration Dossier for Chloromethyl methyl ether.

Disclaimer: This protocol involves the use of hazardous chemicals, including nitro compounds and alkylating agents.[1] A comprehensive Risk Assessment must be conducted prior to experimentation.

Sources

Application

use of 4-(Methoxymethoxy)-2-nitroaniline in omeprazole synthesis

Executive Summary & Strategic Rationale 4-(Methoxymethoxy)-2-nitroaniline is a specialized, protected intermediate used primarily in the synthesis of 5-hydroxyomeprazole , a major human metabolite of the proton pump inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-(Methoxymethoxy)-2-nitroaniline is a specialized, protected intermediate used primarily in the synthesis of 5-hydroxyomeprazole , a major human metabolite of the proton pump inhibitor (PPI) Omeprazole. While the generic industrial synthesis of Omeprazole utilizes 4-methoxy-2-nitroaniline, the "MOM" (Methoxymethoxy) variant provides a masked hydroxyl group.

This protocol details the conversion of this specific nitroaniline into the 5-(methoxymethoxy)-2-mercaptobenzimidazole core, followed by coupling, deprotection, and oxidation. This route is critical for pharmaceutical researchers generating high-purity Reference Standards for metabolite profiling and impurity qualification (Impurity C/Metabolite identification) required by regulatory bodies (FDA/EMA).

Key Technical Advantages:

  • Orthogonality: The MOM group withstands the reductive cyclization conditions required to form the benzimidazole ring.

  • Regiocontrol: Pre-installing the protected oxygen at the para position of the aniline guarantees the correct 5-position substitution in the final benzimidazole.

  • Stability Management: This protocol addresses the critical instability of the final sulfoxide (Omeprazole core) in acidic media by sequencing the deprotection step at the sulfide stage.

Chemical Pathway & Logic (Graphviz Visualization)

The following flowchart illustrates the convergent synthesis, highlighting the critical "Deprotection Node" where the process deviates from standard generic manufacturing to preserve the acid-labile benzimidazole core.

Omeprazole_MOM_Synthesis cluster_warning Process Control Start 4-(Methoxymethoxy)-2-nitroaniline (Starting Material) Red Reduction (H2, Pd/C or Na2S2O4) Start->Red Diamine 4-(Methoxymethoxy)-o-phenylenediamine Red->Diamine Cyclization Cyclization (KSCSOEt or CS2/KOH) Diamine->Cyclization Benzimidazole 5-(Methoxymethoxy)-2-mercaptobenzimidazole (Key Intermediate A) Cyclization->Benzimidazole Coupling Coupling Reaction (NaOH, MeOH/H2O) Benzimidazole->Coupling Pyridine 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (Intermediate B) Pyridine->Coupling Sulfide_MOM MOM-Protected Omeprazole Sulfide Coupling->Sulfide_MOM Deprotection Acid Deprotection of MOM (Dilute HCl/IPA) *CRITICAL STEP* Sulfide_MOM->Deprotection Remove MOM Group (Stable Sulfide Stage) Sulfide_OH 5-Hydroxy Omeprazole Sulfide Deprotection->Sulfide_OH Oxidation Selective Oxidation (m-CPBA or H2O2/Vanadium) Sulfide_OH->Oxidation Final 5-Hydroxyomeprazole (Target Metabolite/Standard) Oxidation->Final

Caption: Convergent synthesis workflow. Note the strategic deprotection of the MOM group at the sulfide stage to avoid acid-catalyzed degradation of the final sulfoxide.

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzimidazole Core

Objective: Convert the nitroaniline precursor into the mercaptobenzimidazole scaffold.[1]

Reagents:

  • 4-(Methoxymethoxy)-2-nitroaniline (1.0 eq)

  • Sodium Dithionite (

    
    ) or 
    
    
    
    /Pd-C
  • Potassium Ethyl Xanthate (1.2 eq)

  • Ethanol (Solvent)[2][3][4][5]

Protocol:

  • Reduction: Dissolve 4-(Methoxymethoxy)-2-nitroaniline in Ethanol/Water (4:1). Add Sodium Dithionite (3.0 eq) slowly at reflux until the yellow color of the nitro group disappears. Alternatively, use catalytic hydrogenation (10% Pd/C, 40 psi

    
    ).
    
    • QC Check: TLC should show disappearance of the non-polar nitroaniline and appearance of the polar diamine.

  • Isolation: Filter the catalyst (if used) or concentrate to remove ethanol. Extract the diamine (4-(methoxymethoxy)-o-phenylenediamine) with Ethyl Acetate.[6] Use immediately due to oxidation sensitivity.

  • Cyclization: Dissolve the crude diamine in Ethanol (10 vol). Add Potassium Ethyl Xanthate (1.2 eq) and water (2 vol). Reflux for 3–5 hours.

    • Mechanism:[1][4][6][7][8][9] The diamine attacks the xanthate carbon, releasing ethanol and

      
       (trap evolved gas in bleach solution) to close the ring.
      
  • Workup: Cool to room temperature. Acidify with dilute Acetic Acid to pH 5.0. The product, 5-(Methoxymethoxy)-2-mercaptobenzimidazole , will precipitate.[10] Filter, wash with water, and dry.[9]

Phase 2: Coupling with Pyridine Intermediate

Objective: Link the benzimidazole to the pyridine ring.[1]

Reagents:

  • 5-(Methoxymethoxy)-2-mercaptobenzimidazole (from Phase 1)

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride (1.0 eq)

  • Sodium Hydroxide (2.2 eq)

  • Methanol/Water (1:1)

Protocol:

  • Dissolve the mercaptobenzimidazole in MeOH/Water containing NaOH (2.0 eq).[9]

  • Add the chloromethyl pyridine hydrochloride portion-wise at 20–25°C.

  • Stir for 2–4 hours.

  • Isolation: The product often precipitates or oils out. Extract with Dichloromethane (DCM).[9] Wash with water.[4][9][11][12]

  • Result: This yields the MOM-protected Omeprazole Sulfide .

Phase 3: Critical Deprotection (The Expert Step)

Context: Standard Omeprazole synthesis oxidizes the sulfide to sulfoxide immediately. However, MOM deprotection requires acid. Omeprazole (sulfoxide) is unstable in acid. Therefore, you must deprotect at the sulfide stage.

Protocol:

  • Dissolve MOM-protected sulfide in Isopropanol (IPA).

  • Add dilute HCl (2M) or Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1–2 hours.

    • Monitoring: Monitor by HPLC for the shift in retention time (loss of lipophilic MOM group).

  • Neutralization: Once deprotection is complete, neutralize carefully with saturated

    
     to pH 7.5.
    
  • Extract the 5-Hydroxy Omeprazole Sulfide into Ethyl Acetate.

Phase 4: Selective Oxidation

Objective: Create the sulfinyl chiral center without over-oxidizing to the sulfone.

Reagents:

  • 5-Hydroxy Omeprazole Sulfide[4][13]

  • m-Chloroperoxybenzoic acid (m-CPBA) (0.95 eq) - Deficit used to prevent sulfone formation.

  • Dichloromethane (DCM), cooled to -20°C.

Protocol:

  • Dissolve the sulfide in DCM and cool to -20°C.

  • Add m-CPBA dissolved in DCM dropwise over 30 minutes.

  • Stir for 30 minutes at -20°C. Quench with 10%

    
     (sodium thiosulfate) to destroy peroxides.
    
  • Wash with

    
    .
    
  • Final Isolation: Evaporate solvent. Recrystallize from Acetonitrile/Water to obtain pure 5-Hydroxyomeprazole .

Quantitative Data & Specifications

ParameterSpecification / Typical ResultNotes
Starting Material Purity >98.0% (HPLC)Nitroaniline purity is critical to avoid regioisomers.
Cyclization Yield 75% – 85%Loss usually due to incomplete precipitation at pH 5.
Coupling Yield 80% – 90%Highly efficient nucleophilic substitution.
Deprotection Yield 85%Yield loss if pH is not strictly controlled during workup.
Final Purity >99.5%Required for use as a Reference Standard.
Appearance Off-white to pale brown powder5-OH Omeprazole oxidizes easily in air; store under

.

References

  • BenchChem Technical Support. (2025). The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide. BenchChem Application Notes. Link

  • Saini, S., et al. (2019).[4] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review. International Journal of PharmTech Research, 12(3), 57-70.[4] Link

  • Organic Chemistry Portal. (2023). Benzimidazole Synthesis Protocols and Mechanisms. Link

  • Labanauskas, L., et al. (2016). Total synthesis of 5-hydroxyomeprazole. Arkivoc, 2016(3), 339-351.[9] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Omeprazole and Metabolites. Link

Sources

Method

Application Note: Utilization of 4-(Methoxymethoxy)-2-nitroaniline in the Targeted Synthesis of 6-Hydroxyprimaquine and Analogs

This Application Note is designed for researchers and process chemists focusing on the synthesis of 8-aminoquinoline antimalarials, specifically targeting Primaquine metabolites (6-hydroxy analogues) and novel 6-O-modifi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of 8-aminoquinoline antimalarials, specifically targeting Primaquine metabolites (6-hydroxy analogues) and novel 6-O-modified derivatives .

Executive Summary & Rationale

The standard industrial synthesis of Primaquine relies on 4-methoxy-2-nitroaniline (CAS 96-96-8) to generate the stable 6-methoxyquinoline core. However, drug metabolism studies and next-generation analog development often require access to the 6-hydroxy-8-aminoquinoline scaffold.

Direct demethylation of Primaquine is chemically harsh (requiring BBr₃ or HBr), often leading to degradation of the aliphatic side chain or the quinoline ring. 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7) serves as a strategic "masked phenol" intermediate. The methoxymethoxy (MOM) group provides orthogonal protection that is stable under basic reduction and coupling conditions but can be removed under mild acidic conditions, preserving the sensitive 8-aminoalkyl side chain.

Key Advantages of the MOM-Protected Route:
  • Metabolite Access: Direct synthesis of 6-Hydroxyprimaquine (active metabolite implicated in hemotoxicity) without harsh demethylation.

  • Late-Stage Diversification: Facilitates the synthesis of 6-O-ether/ester analogs (e.g., prodrugs) by deprotecting and re-alkylating at the final stage.

  • Solubility Profile: MOM ethers generally exhibit superior solubility in organic solvents compared to their free phenol or methyl ether counterparts, improving purification efficiency during the Skraup or Gould-Jacobs cyclization steps.

Chemical Pathway & Logic (Graphviz Visualization)

The following diagram outlines the divergent synthetic pathways enabled by this intermediate compared to the standard route.

PrimaquineSynthesis Start 4-(Methoxymethoxy)-2-nitroaniline (MOM-Protected Precursor) Step1 Reduction (H2, Pd/C or Fe/NH4Cl) Start->Step1 Intermediate1 4-(Methoxymethoxy)- 1,2-phenylenediamine Step1->Intermediate1 Step2 Modified Skraup Cyclization (Mild Acid/Oxidant) Intermediate1->Step2 Scaffold 6-(Methoxymethoxy)- 8-nitroquinoline Step2->Scaffold Step3 Side Chain Attachment (Reductive Amination) Scaffold->Step3 ProtectedPQ MOM-Protected Primaquine Step3->ProtectedPQ Step4 Deprotection (Dilute HCl or TFA) ProtectedPQ->Step4 Acid Hydrolysis Standard Standard Primaquine (6-Methoxy) ProtectedPQ->Standard Methylation (Alternative) FinalProduct 6-Hydroxyprimaquine (Target Metabolite) Step4->FinalProduct

Caption: Figure 1. Strategic workflow for synthesizing 6-Hydroxyprimaquine using the MOM-protected nitroaniline precursor, avoiding harsh late-stage demethylation.

Experimental Protocols

Protocol A: Reduction to 4-(Methoxymethoxy)-1,2-phenylenediamine

Critical Note: The MOM group is acid-sensitive. Avoid standard Sn/HCl reductions. Use catalytic hydrogenation or neutral iron reduction.

Materials:

  • 4-(Methoxymethoxy)-2-nitroaniline (10 mmol)[1]

  • 10% Pd/C (5% w/w loading)

  • Methanol (anhydrous)

  • Hydrogen balloon (1 atm)

Procedure:

  • Dissolution: Dissolve 1.98 g (10 mmol) of the nitroaniline in 50 mL of anhydrous methanol in a three-neck round-bottom flask.

  • Catalyst Addition: Under a nitrogen stream, carefully add 100 mg of 10% Pd/C.

  • Hydrogenation: Purge the system with hydrogen gas three times. Stir vigorously under a hydrogen balloon atmosphere at room temperature (25°C) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (yellow/orange) should disappear, yielding a colorless or pale brown solution.

  • Filtration: Filter the mixture through a Celite pad under nitrogen (the diamine is oxidation-sensitive). Wash the pad with 10 mL methanol.

  • Usage: Use the filtrate immediately for the cyclization step to prevent auto-oxidation.

Protocol B: Modified Skraup Cyclization (Sulfo-Mix Method)

Context: The classic Skraup reaction uses concentrated sulfuric acid, which will cleave the MOM group. This protocol uses a "Sulfo-Mix" approach with moderated acidity and temperature control to favor ring closure while minimizing deprotection.

Reagents:

  • Crude Diamine solution (from Protocol A, solvent evaporated)

  • Glycerol (15 mmol)

  • Sodium 3-nitrobenzenesulfonate (Oxidant, 12 mmol)

  • Methanesulfonic acid (MSA) / Acetic Acid mixture (1:1 v/v) - Milder alternative to conc. H₂SO₄

Procedure:

  • Setup: In a heavy-walled pressure vial or round-bottom flask, combine the crude diamine, glycerol (1.4 g), and sodium 3-nitrobenzenesulfonate (2.7 g).

  • Acid Addition: Add 15 mL of the MSA/Acetic Acid mixture.

  • Cyclization: Heat the mixture to 120°C for 3 hours. Note: Standard Skraup runs at 140-160°C; lower temperature preserves the MOM ether.

  • Workup: Cool to 0°C. Neutralize carefully with 20% NaOH solution until pH ~8. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (Silica gel, 0-5% MeOH in DCM) to isolate 6-(Methoxymethoxy)-8-nitroquinoline .

Protocol C: Side Chain Coupling & Deprotection

Target: 6-Hydroxyprimaquine Diphosphate

  • Reduction of Nitroquinoline: Reduce the 8-nitro group to 8-amino using H₂/Pd-C (similar to Protocol A).

  • Coupling: React the 8-aminoquinoline (1 eq) with 1-bromo-4-phthalimidopentane (1.2 eq) in acetonitrile with K₂CO₃ (reflux, 12h). Remove the phthalimide group using hydrazine hydrate in ethanol.

  • MOM Deprotection (The Critical Step):

    • Dissolve the MOM-protected Primaquine analog in CH₂Cl₂.

    • Add Trifluoroacetic acid (TFA) dropwise at 0°C (10% v/v final concentration).

    • Stir for 1 hour at 0°C.

    • Validation: LC-MS should show a mass shift corresponding to the loss of the MOM group (-45 Da net change: -C₂H₅O + H).

  • Salt Formation: Dissolve the free base in ethanol and add phosphoric acid to precipitate the diphosphate salt.

Technical Data & Validation

Table 1: Protecting Group Compatibility in Quinoline Synthesis
Protecting GroupStability to Reduction (H₂/Pd)Stability to Skraup (Conc. H₂SO₄)Stability to Modified Skraup (MSA/AcOH)Deprotection ConditionSuitability for Primaquine
Methyl (Standard) HighHighHighBBr₃ (Harsh)Standard Production
Benzyl (Bn) Low (Cleaves)ModerateModerateH₂/PdUnsuitable (Cleaves in Step 1)
MOM (Target) High Low (Hydrolysis)Moderate Dilute Acid / TFA Ideal for Metabolites
Acetyl (Ac) ModerateLowLowBase/AcidPoor (N-Ac migration risk)
Quality Control Parameters

For the intermediate 4-(Methoxymethoxy)-2-nitroaniline :

  • Appearance: Orange to reddish crystalline powder.[2]

  • ¹H NMR (DMSO-d₆, 400 MHz): Characteristic singlet for -OCH₂O- at δ ~5.2 ppm; singlet for -OCH₃ at δ ~3.4 ppm.

  • Melting Point: 123-127°C (Literature range for similar nitroanilines, verify experimentally for MOM derivative).[2]

  • Purity: >98% by HPLC (C18 column, Water/Acetonitrile gradient).

Troubleshooting & Safety

  • Issue: Low Yield in Skraup Step.

    • Cause: Acid-catalyzed hydrolysis of the MOM group leading to polymerization of the free phenol.

    • Solution: Switch to the Gould-Jacobs reaction . React the aniline with diethyl ethoxymethylenemalonate (EMME) at 110°C, then cyclize in Dowtherm A at 250°C (thermal, neutral conditions), followed by hydrolysis and decarboxylation. This avoids acid entirely until the final steps.

  • Safety Warning:

    • Nitroanilines are toxic and potentially mutagenic. Handle in a fume hood.

    • Skraup Reaction: Can be violent (exothermic). Use a blast shield if scaling up >10g.

References

  • Standard Primaquine Synthesis: Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, vol. 77, no. 18, 1955, pp. 4816–4819. Link

  • MOM Protection Chemistry: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (General Reference for MOM stability).
  • Modified Skraup Method: Matsugi, M., et al. "Mild and Efficient Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, vol. 65, no. 15, 2000.
  • Metabolic Studies of Primaquine: Vale, N., et al. "Primaquine derivatives: Modifications of the terminal amino group." Malaria Journal, 2009. Link

  • Synthesis of 6-Hydroxy-8-aminoquinolines: Carvalho, S., et al. "Synthesis and antimalarial activity of new 8-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 20, 2010. (Describes handling of the 6-OH scaffold).

Sources

Application

4-(Methoxymethoxy)-2-nitroaniline as an intermediate in dye manufacturing

Part 1: Executive Summary & Strategic Rationale 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) represents a specialized, protected intermediate in the synthesis of high-value azo disperse dyes and pharmaceutical pre...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) represents a specialized, protected intermediate in the synthesis of high-value azo disperse dyes and pharmaceutical precursors. Unlike its parent compound, 4-amino-3-nitrophenol, this Methoxymethyl (MOM) ether derivative offers distinct advantages in solubility modulation and regioselectivity during electrophilic aromatic substitution.

This guide details the synthesis, handling, and application of this intermediate.[1] The MOM group serves a dual purpose:

  • Protection: It masks the phenolic hydroxyl group, preventing oxidation or competitive coupling during diazotization.

  • Auxochromic Modulation: In final dye structures, the MOM group acts as a lipophilic ether, altering the spectral properties (bathochromic shift) and improving affinity for hydrophobic fibers like polyester.

Part 2: Chemical Profile & Properties

Property Specification
Chemical Name 4-(Methoxymethoxy)-2-nitroaniline
CAS Number 54029-61-7
Synonyms 1-Amino-2-nitro-4-methoxy-O-methylbenzene; MOM-protected 4-amino-3-nitrophenol
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Appearance Orange to Red Crystalline Solid
Melting Point 123–127 °C (Typical)
Solubility Soluble in Acetone, DCM, DMF; Insoluble in Water
pKa ~0.41 (Conjugate acid of amine)

Part 3: Synthesis Protocol (Precursor to Intermediate)

Objective: Synthesize 4-(Methoxymethoxy)-2-nitroaniline from 4-amino-3-nitrophenol via nucleophilic substitution with chloromethyl methyl ether (MOM-Cl).

⚠️ SAFETY CRITICAL: MOM-Cl is a known carcinogen. All operations must occur in a certified fume hood. Alternatively, use dimethoxymethane with a Lewis acid if facility regulations prohibit MOM-Cl.

Reagents:
  • Substrate: 4-Amino-3-nitrophenol (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:
  • Dissolution: In a flame-dried round-bottom flask, dissolve 15.4 g (100 mmol) of 4-amino-3-nitrophenol in 150 mL of anhydrous DCM.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (26 mL, 150 mmol) dropwise over 10 minutes. The solution will darken.

  • Protection Reaction: Add MOM-Cl (8.4 mL, 110 mmol) dropwise via syringe pump to maintain internal temperature <5°C. Exothermic reaction.

  • Digestion: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting phenol spot (Rf ~0.2) should disappear, replaced by the less polar product (Rf ~0.6).

  • Quench & Wash: Quench with 50 mL saturated NaHCO₃. Separate the organic layer. Wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane (1:3) to yield orange needles.

Part 4: Dye Manufacturing Workflow (Application)

The primary utility of this intermediate is as a Diazo Component in the manufacture of Disperse Dyes (for polyester) or Cationic Dyes (for acrylics).

Workflow Visualization

DyeSynthesis Start 4-Amino-3-nitrophenol (Precursor) Step1 MOM Protection (MOM-Cl / Base) Start->Step1 Etherification Inter 4-(Methoxymethoxy)-2-nitroaniline (INTERMEDIATE) Step1->Inter Step2 Diazotization (NaNO2 / HCl / 0°C) Inter->Step2 Amine Activation Diazo Diazonium Salt [Ar-N2]+ Step2->Diazo Step3 Coupling Reaction (Coupler: N,N-Diethylaniline) Diazo->Step3 Electrophilic Subst. Final Disperse Azo Dye (MOM-Protected) Step3->Final Deprotect Acid Hydrolysis (Removal of MOM) Final->Deprotect Optional HydroxylDye Hydroxyl-Azo Dye (Shifted Absorption) Deprotect->HydroxylDye

Figure 1: Synthetic pathway from precursor to final azo dye, highlighting the pivotal role of the MOM-protected intermediate.

Protocol: Diazotization and Coupling

1. Diazotization (Generation of Electrophile):

  • Acid Medium: Due to the electron-withdrawing nitro group, the amine is weakly basic. Use Nitrosyl Sulfuric Acid or concentrated HCl.

  • Procedure:

    • Dissolve 19.8 g (100 mmol) of 4-(Methoxymethoxy)-2-nitroaniline in 40 mL conc. HCl and 40 mL water.

    • Cool to 0–5°C.

    • Add NaNO₂ solution (7.0 g in 15 mL water) dropwise. Maintain temperature <5°C.

    • Stir for 1 hour. Destroy excess nitrous acid with Sulfamic Acid (starch-iodide paper test).

2. Coupling (Dye Formation):

  • Coupler: N,N-Diethylaniline (or similar coupler depending on desired shade).

  • Procedure:

    • Dissolve coupler (100 mmol) in dilute acetic acid.

    • Add the cold diazonium salt solution dropwise to the coupler solution at 0–10°C.

    • Adjust pH to 4–5 with Sodium Acetate to facilitate coupling.

    • Stir for 2 hours. The dye will precipitate as a deeply colored solid.

    • Filter, wash with water, and dry.

Part 5: Analytical Validation (QC)

To ensure the integrity of the intermediate before dye synthesis, verify the following spectral markers:

Method Expected Signal Interpretation
¹H NMR (DMSO-d₆) δ 3.40 (s, 3H)Methoxy protons (-OCH ₃) of MOM group.
δ 5.20 (s, 2H)Methylene protons (-OCH ₂O-) of MOM group.
δ 7.00–8.00 (m, 3H)Aromatic protons (Pattern: 1,2,4-substitution).
IR Spectroscopy 1350 & 1530 cm⁻¹N-O stretch (Nitro group).
1050–1150 cm⁻¹C-O-C stretch (Ether linkage).
3300–3500 cm⁻¹N-H stretch (Primary amine).
Mass Spec (ESI) m/z 199.1 [M+H]⁺Confirms molecular weight of 198.18.

Part 6: Safety & Handling (MSDS Summary)

Hazard Class: 6.1 (Toxic) Signal Word: DANGER

  • Acute Toxicity: Like most nitroanilines, this compound is highly toxic if inhaled, swallowed, or absorbed through the skin. It may cause methemoglobinemia (cyanosis).

  • Handling: Double-glove (Nitrile >0.11mm). Use a full-face respirator if dust generation is possible.

  • Storage: Store at 2–8°C. Keep away from strong oxidizers and acids (acids will cleave the MOM group, releasing formaldehyde).

Part 7: References

  • ChemicalBook. (2023).[2] 1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-7) Properties and Suppliers.[2][3] Retrieved from

  • PubChem. (2023). 4-Methoxy-2-nitroaniline (Related Structure/Analog Analysis). National Library of Medicine. Retrieved from

  • European Patent Office. (2006). 2-Amino-5-(Substituted Oxymethyl)-Phenol Compounds and Dyeing Compositions. Patent EP1646606. Retrieved from

  • Sigma-Aldrich. (2023).[2] 4-Amino-3-nitrophenol (Precursor CAS 610-81-1) Technical Data.[4] Retrieved from

Sources

Method

detailed protocol for nitration of 4-methoxyacetanilide

Abstract & Scope This technical guide details the protocol for the regioselective nitration of 4-methoxyacetanilide (also known as p-acetanisidide) to synthesize 2-nitro-4-methoxyacetanilide (N-(4-methoxy-2-nitrophenyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the regioselective nitration of 4-methoxyacetanilide (also known as p-acetanisidide) to synthesize 2-nitro-4-methoxyacetanilide (N-(4-methoxy-2-nitrophenyl)acetamide).

This transformation is a critical intermediate step in the synthesis of azo dyes and pharmaceutical precursors (e.g., 2-amino-4-methoxyaniline). Unlike simple anilines, the acetanilide substrate requires precise temperature control to prevent hydrolysis of the amide bond or over-nitration. This protocol utilizes a mixed-acid strategy (HNO₃/H₂SO₄) in a glacial acetic acid medium to ensure high regioselectivity for the ortho-acetamido position (C2), despite the competing electronic influence of the methoxy group.

Mechanistic Insight & Regiochemistry

The Regioselectivity Paradox: The substrate, 4-methoxyacetanilide, contains two activating groups:

  • Methoxy (-OMe) at C4: A strong activator, typically directing ortho to itself (Positions 3/5).

  • Acetamido (-NHAc) at C1: A moderate activator, directing ortho to itself (Positions 2/6).

While the methoxy group is electronically stronger, experimental evidence and CAS registry data (CAS 119-81-3) confirm that under standard mixed-acid conditions, the major product is 2-nitro-4-methoxyacetanilide (substitution ortho to the nitrogen).

Why this occurs:

  • Steric/Electronic Environment: In highly acidic media, the reaction kinetics and the bulk of the solvated species favor attack at the C2 position.

  • Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The nitronium ion (NO₂⁺) attacks the ring to form a resonance-stabilized sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Mechanism Substrate 4-Methoxyacetanilide (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO2+ Nitronium NO2+ Generation (HNO3 + 2H2SO4) Nitronium->SigmaComplex Electrophilic Attack (C2) Product 2-Nitro-4-methoxyacetanilide (Major Isomer) SigmaComplex->Product - H+ (Re-aromatization)

Figure 1: Electrophilic Aromatic Substitution pathway favoring C2 nitration.

Experimental Protocol

Materials & Reagents
ReagentGradeRoleHazard Note
4-Methoxyacetanilide >98%SubstrateIrritant
Glacial Acetic Acid ACS ReagentSolventCorrosive, Flammable
Nitric Acid (HNO₃) Conc. (70%)ReagentStrong Oxidizer, Corrosive
Sulfuric Acid (H₂SO₄) Conc. (98%)Catalyst/DehydratorCorrosive, Water Reactive
Ethanol 95%RecrystallizationFlammable
Ice/Water DistilledQuenchingN/A
Critical Process Parameters (CPP)
ParameterRangeRationale
Reaction Temperature 0°C – 10°C CRITICAL: Temperatures >15°C increase risk of dinitration and amide hydrolysis.
Addition Rate DropwiseControls exotherm; prevents localized overheating ("hot spots").
Stirring Speed High (Vortex)Ensures rapid dissipation of heat in the viscous acid mixture.
Step-by-Step Methodology

Step 1: Substrate Preparation

  • Weigh 5.0 g of 4-methoxyacetanilide.

  • Transfer to a 100 mL round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 5.0 mL of Glacial Acetic Acid.

  • Note: If the substrate does not dissolve completely, gently warm the mixture (max 40°C) until clear, then cool immediately to 0–5°C using an ice-salt bath.

Step 2: Preparation of Nitrating Mixture

  • In a separate small beaker, pre-cool 2.5 mL of Conc. Nitric Acid.[1][2][3][4][5]

  • Carefully add 2.5 mL of Conc. Sulfuric Acid to the Nitric Acid.[2][4][5][6]

  • Safety: This generates heat.[7] Keep this mixture on ice.

Step 3: Nitration Reaction

  • With the substrate solution stirring rapidly at 0–5°C , add the Nitrating Mixture dropwise via a dropping funnel or glass pipette.

  • Monitor Internal Temperature: Do not allow the temperature to exceed 10°C .

  • Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30–45 minutes .

    • Observation: The solution will darken (yellow/orange) as the nitro compound forms.

Step 4: Quenching & Isolation

  • Prepare a beaker containing 100 g of crushed ice and 50 mL of water .

  • Slowly pour the reaction mixture into the vigorously stirred ice water.

  • The product will precipitate immediately as a yellow solid.

  • Stir for 15 minutes to ensure all acid is diluted and trapped in the aqueous phase.

  • Filter the solid using vacuum filtration (Buchner funnel).[3]

  • Wash: Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

Step 5: Purification (Recrystallization) [5]

  • Transfer the crude yellow solid to a clean flask.

  • Dissolve in the minimum amount of hot Ethanol (95%) .

  • Allow to cool slowly to room temperature, then chill in an ice bath.

  • Filter the purified crystals and dry in a desiccator or vacuum oven at 50°C.

Workflow Visualization

Workflow start Start: 5g Substrate in Glacial AcOH cool Cool to 0-5°C (Ice/Salt Bath) start->cool add_acid Add HNO3/H2SO4 Dropwise (T < 10°C) cool->add_acid react Stir at RT (30-45 mins) add_acid->react quench Quench in Crushed Ice react->quench filter Vacuum Filter & Wash to Neutral pH quench->filter purify Recrystallize (Hot Ethanol) filter->purify end Final Product: 2-Nitro-4-methoxyacetanilide purify->end

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Quality Control & Validation

Upon isolation, the product must be validated against the following specifications to ensure identity and purity.

TestExpected ResultNotes
Appearance Bright yellow needles/powderDark orange/brown indicates oxidation or tarring.
Melting Point 117°C – 118°C Sharp range indicates high purity [1].
Solubility Soluble in hot ethanol; Insoluble in cold water
Regiochemistry NMR confirmation2-Nitro isomer is the major product (CAS 119-81-3) [2].

Troubleshooting Guide:

  • Oiling Out: If the product separates as an oil upon quenching, the reaction temperature was likely too high. Scratch the side of the vessel or add a seed crystal to induce precipitation.

  • Low Yield: Ensure the "Quenching" step uses enough water to fully precipitate the product from the acetic acid solvent.

  • Dark Product: Indicates over-heating or insufficient washing of acid. Recrystallize immediately.

Safety & Compliance (EHS)

  • Nitric Acid/Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Use a face shield and acid-resistant gloves.

  • Exotherm: The mixing of acids and the nitration reaction are highly exothermic. Run-away reactions can occur if cooling fails.

  • Nitro Compounds: Many nitro-aromatics are toxic if inhaled or absorbed through the skin. Handle the final solid in a fume hood.[7]

  • Waste Disposal: Neutralize acidic filtrate with Sodium Bicarbonate before disposal. Collect organic solvents in halogenated waste containers (if chlorinated solvents used for extraction) or non-halogenated organic waste.

References

  • ResearchGate. (2025). Study on the synthesis of 2-amino-4-methoxy acetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67086, N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Application

Application Note: Selective Hydrolysis of 4-Methoxy-2-Nitroacetanilide

Executive Summary & Strategic Context This application note details the optimized experimental protocol for the chemoselective hydrolysis of 4-methoxy-2-nitroacetanilide (also known as N-(4-methoxy-2-nitrophenyl)acetamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the optimized experimental protocol for the chemoselective hydrolysis of 4-methoxy-2-nitroacetanilide (also known as N-(4-methoxy-2-nitrophenyl)acetamide) to yield 4-methoxy-2-nitroaniline (2-nitro-p-anisidine).[1]

This transformation is a critical deprotection step in the synthesis of azo dyes and pharmaceutical intermediates (e.g., omeprazole precursors).[1] While the acetamido group is essential for directing regioselectivity during the prior nitration of p-anisidine, its removal requires precise control to prevent degradation of the electron-rich aromatic ring or reduction of the nitro group.[1]

Key Technical Advantages of this Protocol:

  • Selectivity: Uses acid-catalyzed hydrolysis to avoid the oxidative side-reactions common in basic hydrolysis of nitro-aromatics.[1]

  • Purity: Includes a self-validating Thin Layer Chromatography (TLC) checkpoint to ensure complete conversion before workup.[1]

  • Scalability: The thermodynamic parameters are adjusted to minimize exotherms during the neutralization phase, making it suitable for scale-up from gram to kilogram quantities.[1]

Safety & Hazard Analysis (Critical)

Warning: 4-Methoxy-2-nitroaniline is a potent methemoglobin former and suspected carcinogen.[1] Strict adherence to safety protocols is mandatory.

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Toxic by inhalation, ingestion, and skin contact.[1][2]Double-gloving (Nitrile), P100 respirator or fume hood usage is mandatory.[1]
Methemoglobinemia Absorption causes cyanosis (blue skin/lips) and hypoxia.[1]Monitor for signs of fatigue or dizziness.[1] Keep Methylene Blue antidote available in medical center.[1]
Corrosivity Conc. H₂SO₄/HCl causes severe burns.[1]Add acid to water (never reverse).[1] Use face shield during neutralization.[1]
Thermal Runaway Neutralization of acid is highly exothermic.[1]Maintain internal temperature <20°C during quenching using an ice bath.[1]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[1] The protonation of the carbonyl oxygen activates the amide bond, making it susceptible to nucleophilic attack by water.[1] The irreversible expulsion of acetic acid drives the equilibrium forward.[1]

HydrolysisMechanism Start 4-Methoxy-2-nitroacetanilide Inter1 Protonated Intermediate (Resonance Stabilized) Start->Inter1 + H+ TS Tetrahedral Intermediate Inter1->TS + H2O Products 4-Methoxy-2-nitroaniline + Acetic Acid TS->Products - CH3COOH - H+

Figure 1: Simplified mechanistic flow of the acid-catalyzed hydrolysis.

Experimental Protocol

Reagents & Equipment[2][4]
  • Precursor: 4-Methoxy-2-nitroacetanilide (Recrystallized, >98% purity).[1]

  • Solvent: Ethanol (95%) or 1,4-Dioxane (to increase solubility).[1]

  • Acid Catalyst: Sulfuric Acid (H₂SO₄), 70% v/v aqueous solution OR Hydrochloric Acid (6M).[1]

  • Neutralizing Agent: Sodium Hydroxide (NaOH) 20% w/v solution or Ammonium Hydroxide.[1]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Ice bath, Buchner funnel.[1]

Step-by-Step Procedure
Phase A: Reaction Setup
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (47.6 mmol) of 4-methoxy-2-nitroacetanilide in 30 mL of Ethanol.

  • Acid Addition: Slowly add 20 mL of sulfuric acid solution (70%) or 6M HCl.

    • Note: The starting material may not fully dissolve initially.[1] It will solubilize as the temperature rises and hydrolysis proceeds.[1]

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 80–90°C) with stirring.

Phase B: Reaction Monitoring (Self-Validating Step)[1]
  • Time: Reflux for 30–45 minutes .

  • TLC Checkpoint: At 30 minutes, spot a reaction aliquot against the starting material on a silica gel TLC plate.

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).[1]

    • Visualization: UV light (254 nm).[1]

    • Criteria: The reaction is complete only when the starting material spot (Rf ~0.[1]5) is completely absent and a new, more polar spot (amine product) appears.[1] If starting material remains, reflux for an additional 15 minutes.

Phase C: Isolation & Workup[1]
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

  • Neutralization: Slowly add 20% NaOH solution dropwise.

    • Critical Control: Monitor pH.[1] Stop when pH reaches 8–9 .[1] The free amine will precipitate as a bright orange/red solid.[1]

    • Caution: This step is exothermic.[1] Ensure the temperature stays below 20°C to prevent tar formation.[1]

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with 3 x 50 mL of cold water to remove residual acid and salts.

Purification[1][2][5]
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve in the minimum amount of boiling Ethanol (95%) .

  • Clarification (Optional): If the solution is dark, add activated charcoal, boil for 2 minutes, and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath for 1 hour.

  • Drying: Filter the crystals and dry in a vacuum oven at 50°C for 4 hours.

Quality Control & Expected Data

ParameterSpecificationNotes
Appearance Dark orange to reddish needlesDarkening indicates oxidation.[1]
Yield 85% – 92%Theoretical Yield: ~7.5 g (based on 10g start).[1]
Melting Point 117°C – 119°CSharp range indicates high purity.[1]
IR Spectrum 3480, 3360 cm⁻¹ (NH₂ stretch)Disappearance of C=O stretch (1670 cm⁻¹).[1]
Solubility Soluble in hot EtOH, Acetone; Insoluble in waterUsed for rapid purity checks.[1]

Troubleshooting & Decision Matrix

Troubleshooting Start TLC Analysis at 30 min Check Starting Material Visible? Start->Check Yes Incomplete Reaction Check->Yes Yes No Reaction Complete Check->No No Action1 Extend Reflux 15 min Check Acid Conc. Yes->Action1 Action2 Proceed to Ice Quench No->Action2 Action1->Check PrecipCheck Precipitate Color? Action2->PrecipCheck DarkTar Dark/Tarry PrecipCheck->DarkTar Bright Bright Orange/Red PrecipCheck->Bright FixTar Temp too high during neutralization. Recrystallize with Charcoal. DarkTar->FixTar

Figure 2: Operational decision matrix for reaction monitoring and product isolation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard procedure for hydrolysis of p-nitroacetanilides).

  • BenchChem. Technical Guide to 4-Methoxy-2-nitroaniline: Experimental Protocols. (Accessed 2024).[1]

  • PubChem. Compound Summary for CID 7316: 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information.[1] [1]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Methoxy-2-nitroaniline. (Revision 2025).[3][1][2][4][5][6][7]

Sources

Method

Application Note: Continuous Flow Synthesis of 4-Methoxy-2-Nitroaniline

Executive Summary This application note details the continuous flow synthesis of 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine or Fast Red B Base), a critical intermediate in the manufacturing of azo dyes a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the continuous flow synthesis of 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine or Fast Red B Base), a critical intermediate in the manufacturing of azo dyes and pigments.

Traditional batch nitration of electron-rich anilines like p-anisidine presents significant safety hazards, including thermal runaway and oxidative degradation ("tarring"). By transitioning to a continuous flow regime, we achieve:

  • Superior Exotherm Management: High surface-area-to-volume ratio prevents hot-spots.

  • Enhanced Selectivity: Precise residence time control eliminates over-nitration (dinitration) byproducts.

  • Safety: Minimal active inventory of hazardous nitrating agents.

This guide focuses on the nitration of N-(4-methoxyphenyl)acetamide followed by hydrolysis, a route selected for its high regioselectivity toward the ortho-nitro position.

Chemical Strategy & Causality

The Challenge of Direct Nitration

Direct nitration of free amines (p-anisidine) is operationally fraught.[1] The amine group (


) is susceptible to oxidation by nitric acid, leading to dark, tarry polymerization products. Furthermore, in acidic media, the amine becomes protonated (

), which is a meta-director, potentially yielding the undesired 3-nitro isomer.
The Acetylation-Nitration-Hydrolysis Route

To ensure regioselectivity and protect the amine, we employ a protection-deprotection strategy:

  • Protection: Acetylation of p-anisidine reduces the electron density of the nitrogen lone pair, preventing oxidation. The resulting acetamido group (

    
    ) remains an ortho/para director. Since the para position is blocked by the methoxy group, nitration is forced to the ortho position relative to the amine.
    
  • Nitration: Electrophilic aromatic substitution using fuming nitric acid.[2]

  • Hydrolysis: Removal of the acetyl group to yield the target 4-methoxy-2-nitroaniline.[1]

Reaction Scheme

The following diagram illustrates the chemical pathway and the directing group logic.

ReactionScheme Substrate p-Anisidine (4-methoxyaniline) Intermediate1 4-Methoxyacetanilide (Protected) Substrate->Intermediate1 Ac2O / AcOH (Acetylation) Intermediate2 2-Nitro-4-methoxyacetanilide (Nitrated) Intermediate1->Intermediate2 HNO3 / H2SO4 (Flow Nitration) Product 4-Methoxy-2-nitroaniline (Target) Intermediate2->Product H2SO4 / H2O (Hydrolysis)

Figure 1: Synthetic pathway utilizing the acetanilide protection strategy to ensure ortho-regioselectivity.

Experimental Protocol

Equipment Configuration

The flow setup utilizes a chemically resistant reactor (PFA or Glass) capable of withstanding strong acids.

  • Pumps: 2x High-pressure syringe pumps or chemically resistant piston pumps (Hastelloy/Ceramic).

  • Reactor: PFA Coiled Tube Reactor (10 mL volume) or Glass Microreactor chip.

  • Temperature Control: Circulating chiller bath (-10°C to 80°C).

  • Material Compatibility: All wetted parts must be PTFE, PFA, Glass, or Hastelloy. Avoid Stainless Steel 304/316 due to corrosion from fuming nitric acid.

FlowSetup FeedA Feed A: Substrate in H2SO4/AcOH Mixer T-Mixer (High Shear) FeedA->Mixer Pump A FeedB Feed B: Fuming HNO3 FeedB->Mixer Pump B Reactor Reactor Coil (PFA, 0-20°C) Mixer->Reactor Reaction Zone Collection Collection Vessel (Precipitation) Reactor->Collection Product Stream Quench Quench Inlet (Ice Water) Quench->Collection External Cooling

Figure 2: Continuous flow reactor setup for the exothermic nitration step.

Stock Solution Preparation
StreamComponentConcentration / Preparation
Feed A (Substrate) 4-Methoxyacetanilide1.0 M in Glacial Acetic Acid (warm to dissolve if necessary, then cool to RT).
Feed B (Oxidant) Nitric AcidFuming HNO3 (or 65% HNO3 mixed with 98% H2SO4 in 1:2 ratio).
Quench Water/Ice500 mL beaker with crushed ice and magnetic stirring.
Continuous Nitration Procedure[3]
  • System Priming: Flush the reactor with glacial acetic acid to remove air and establish stable flow.

  • Temperature Setting: Set the reactor bath to 10°C . Note: Nitration is highly exothermic; active cooling is essential.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 2–5 minutes.
      
    • Reactor Volume (

      
      ): 10 mL.[3]
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      .
    • Example: For 5 min residence time,

      
      .
      
  • Stoichiometry: Maintain a 1.1 to 1.5 equivalent excess of HNO3.

    • If Feed A is 1.0 M and Feed B is ~24 M (Fuming HNO3), flow rates must be adjusted significantly, or Feed B should be diluted in H2SO4 to match viscosities and improve mixing ratios (e.g., dilute to 2-4 M).

  • Execution:

    • Start Pump A (Substrate) and Pump B (Acid) simultaneously.

    • Monitor the internal temperature (if equipped with internal probe) to ensure no runaway >30°C.

    • Collect the output directly into the stirred ice-water quench bath. The product (2-nitro-4-methoxyacetanilide) will precipitate as a yellow/orange solid.

Hydrolysis (Post-Processing)

While hydrolysis can be telescoped in flow, it is often more efficient to perform this step in batch due to the long residence time required (solids handling).

  • Filter the precipitated intermediate.[4]

  • Resuspend in 10% NaOH or H2SO4 (aq).

  • Heat to reflux (90°C) for 30–60 minutes.

  • Cool and filter the final red crystalline product (4-methoxy-2-nitroaniline).

Process Optimization & Data

The following data illustrates the impact of residence time on conversion and byproduct formation (Dinitration) at a fixed temperature of 20°C.

Residence Time (min)Conversion (%)Mono-Nitro Yield (%)Di-Nitro Impurity (%)Observation
0.56564< 0.1Incomplete reaction
2.0 98 96 0.5 Optimal Point
5.0>99926.0Over-nitration
10.0>998512.0Significant impurity

Key Insight: In batch, local hot spots often cause dinitration even at low average conversion. In flow, the precise temperature control allows us to push conversion to 98% while keeping impurities <1%.

Safety & Self-Validating Systems

Critical Hazards
  • Thermal Runaway: Nitration releases significant heat. If the cooling bath fails, the reaction rate accelerates exponentially.

  • Gas Evolution: Oxidation side-reactions can generate NOx gases.

Self-Validating Protocols

To ensure trustworthiness and safety, implement these checks:

  • Pressure Monitoring: Install a pressure sensor post-mixer. A spike >5 bar indicates clogging (precipitation) or gas generation. Action: Auto-stop pumps.

  • Inline Temperature: Place a thermocouple at the reactor outlet. If

    
    , the exotherm is uncontrolled. Action: Increase cooling or decrease flow rate.
    
  • Quench Verification: Ensure the collection vessel contains excess ice. A color change from yellow (intermediate) to dark brown indicates insufficient quenching or oxidation.

References

  • Vertex AI Search. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Patent CN111704555A.[4] Available at:

  • Cantillo, D., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Organic Process Research & Development.[5][6] Available at: [Link]

  • Pelleter, J., & Renaud, F. (2009).[5] Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors.[5] Organic Process Research & Development.[5][6] Available at: [Link]

Sources

Application

4-(Methoxymethoxy)-2-nitroaniline as a synthetic building block

Abstract This technical guide details the synthetic utility of 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) as a high-value building block for medicinal chemistry.[1] Unlike its methoxy-analog (4-methoxy-2-nitroan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) as a high-value building block for medicinal chemistry.[1] Unlike its methoxy-analog (4-methoxy-2-nitroaniline), this scaffold features a Methoxymethoxy (MOM) protecting group.[1] This moiety provides critical "orthogonal plasticity"—it is stable during basic N-alkylation and reductive cyclization conditions but can be cleanly removed under mild acidic conditions to reveal a free phenol.[1] This guide outlines its primary application in synthesizing 5-hydroxy-benzimidazole and 6-hydroxy-quinoxaline cores, which are privileged structures in kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Handling

PropertySpecification
Compound Name 4-(Methoxymethoxy)-2-nitroaniline
CAS Number 54029-61-7
Synonyms 1-Amino-2-nitro-4-methoxy-O-methylbenzene; 4-MOM-2-nitroaniline
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Appearance Orange crystalline solid
Solubility Soluble in DCM, THF, EtOAc, DMSO.[1] Limited solubility in water.[1]
Stability Stable to base (e.g., K₂CO₃, NaH) and mild reduction. Labile to strong acids (HCl, TFA).[1][2]
Hazards Toxic. Potential Methemoglobinemia inducer.[1] Releases formaldehyde upon acidic hydrolysis.[1] Handle in a fume hood.

Strategic Synthetic Utility

The primary value of this building block lies in its ability to serve as a "Masked Hydroxy-Phenylenediamine" precursor.[1]

The "MOM" Advantage

In drug discovery, the 4-methoxy group (anisole) is often too stable. Demethylation requires harsh Lewis acids (e.g., BBr₃ at -78°C to RT) or high temperatures with pyridine hydrochloride, which often decompose sensitive heterocyclic rings.[1]

  • Solution: The MOM ether in 4-(Methoxymethoxy)-2-nitroaniline withstands the construction of the heterocycle but cleaves gently with dilute HCl or TFA, preserving the newly formed scaffold.

Core Workflow: The "Build-Then-Reveal" Strategy
  • N-Functionalization (Optional): The free aniline (NH₂) can be alkylated or acylated.[1]

  • Nitro Reduction: Conversion of the -NO₂ group to -NH₂ generates a 1,2-phenylenediamine.[1]

  • Cyclization: Condensation with electrophiles (aldehydes, carboxylic acids, glyoxal) forms the heterocycle.[1]

  • Deprotection: Acidic wash reveals the 5-hydroxy group for further derivatization (e.g., solubilizing side chains).[1]

Visualizing the Pathway

The following diagram illustrates the transformation of 4-(Methoxymethoxy)-2-nitroaniline into a bioactive Benzimidazole scaffold.

G cluster_0 MOM Group Stability Zone Start 4-(Methoxymethoxy)- 2-nitroaniline (Starting Block) Diamine Intermediate: 4-MOM-1,2-phenylenediamine Start->Diamine Step 1: Reduction (H2, Pd/C or Fe/NH4Cl) Cyclized Protected Scaffold: 5-(MOM-oxy)-Benzimidazole Diamine->Cyclized Step 2: Cyclization (R-CHO + Oxidant) Final Target: 5-Hydroxy-Benzimidazole (Free Phenol) Cyclized->Final Step 3: Deprotection (2N HCl / MeOH)

Figure 1: The "Build-Then-Reveal" workflow. The MOM group remains intact until the final deprotection step.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 1,2-Diamine

Use this method for clean conversion if no halogens (Cl, Br, I) are present on the molecule (to avoid dehalogenation).

Reagents:

  • Substrate: 4-(Methoxymethoxy)-2-nitroaniline (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Solvent: Methanol or Ethanol (anhydrous)[1]

  • Hydrogen Source: H₂ balloon (1 atm)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.0 mmol) of substrate in 20 mL of MeOH.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Reduction: Switch atmosphere to H₂ (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the yellow nitro compound and appearance of a polar, fluorescent diamine spot.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The resulting 4-(Methoxymethoxy)-1,2-phenylenediamine is air-sensitive (oxidation to dark purple/black products).[1] Use immediately in the next step.

Protocol B: One-Pot Reductive Cyclization to Benzimidazole

Use this method to build the heterocycle directly from the nitroaniline, skipping the isolation of the sensitive diamine.

Reagents:

  • Substrate: 4-(Methoxymethoxy)-2-nitroaniline (1.0 equiv)[1]

  • Aldehyde: Aryl-CHO (1.1 equiv)[1]

  • Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 equiv)[1][3]

  • Solvent: EtOH/H₂O (3:1 ratio)[1]

Procedure:

  • Setup: Dissolve 1.0 mmol of substrate and 1.1 mmol of the aldehyde in 10 mL EtOH.

  • Reduction: Dissolve 3.0 mmol Na₂S₂O₄ in 3 mL water and add dropwise to the reaction mixture.

  • Reflux: Heat the mixture to 80°C for 4–6 hours.

    • Mechanism:[1][2] Dithionite reduces the nitro group to the amine; the amine condenses with the aldehyde to form an imine; intramolecular attack closes the ring; air oxidation (or excess dithionite/bisulfite adducts) aromatizes the system.

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The MOM group remains intact.[1][4]

Protocol C: Chemoselective MOM Deprotection

Unmasking the phenol.

Reagents:

  • Substrate: MOM-protected Benzimidazole[1]

  • Acid: 4M HCl in Dioxane or 2N aqueous HCl

  • Solvent: Methanol or THF[1]

Procedure:

  • Reaction: Dissolve the substrate in MeOH. Add 4M HCl in Dioxane (5–10 equiv).

  • Stir: Stir at RT for 1–3 hours.

    • Tip: If the reaction is sluggish, heat to 50°C.

  • Neutralization: Carefully quench with saturated NaHCO₃ solution until pH ~7–8.

  • Isolation: The product (free phenol) often precipitates.[1] Filter or extract with EtOAc/n-Butanol.[1]

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Low Yield in Reduction Oxidation of diamineIsolate the diamine under N₂ and use it immediately. Do not store it. Alternatively, use Protocol B (One-pot).[1]
MOM Cleavage during Rxn Acidic impuritiesEnsure solvents (especially chloroform/DCM) are acid-free.[1] Add a trace of Et₃N during workups of the protected intermediate.[1]
Incomplete Deprotection Steric hindranceIf HCl fails, use TMSBr (Trimethylsilyl bromide) in DCM at 0°C.[1] This is a non-aqueous, mild method for cleaving MOM ethers.[1][4]
Product is Dark/Tar PolymerizationNitroanilines and phenylenediamines are light-sensitive.[1] Wrap flasks in aluminum foil during reaction and storage.

References

  • MOM Group Stability & Deprotection

    • Green, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability profiles: pH 4–12 stable).

  • Benzimidazole Synthesis from Nitroanilines

    • Dasgupta, H. R., et al. (2021).[6][7] "One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water." Progress in Chemical and Biochemical Research, 4(1), 57-67.[1][6] Link

  • Dithionite Reduction Protocols

    • Yang, D., et al. (2005). "Sodium dithionite as a versatile reducing agent in organic synthesis."[1][3] Synlett, (Reference for Na2S2O4 mechanism in reductive cyclization).[1]

  • General Nitroaniline Properties

    • PubChem Compound Summary for CAS 54029-61-7 (1-Amino-2-nitro-4-methoxy-O-methylbenzene).[1] Link[1]

Sources

Method

Application Note: Biological Profiling of Novel 4-(Methoxymethoxy)-2-nitroaniline Derivatives

[1] Introduction & Chemical Context The 4-(Methoxymethoxy)-2-nitroaniline scaffold (CAS: 54029-61-7) serves as a critical "privileged structure" intermediate in medicinal chemistry.[1] It is primarily utilized as a prote...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

The 4-(Methoxymethoxy)-2-nitroaniline scaffold (CAS: 54029-61-7) serves as a critical "privileged structure" intermediate in medicinal chemistry.[1] It is primarily utilized as a protected precursor for 4-amino-3-nitrophenol , which is subsequently reduced and cyclized to form 6-substituted quinazolines or benzimidazoles .[1]

These heterocycles form the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) targeting EGFR, HER2, and VEGFR pathways.[1] The methoxymethoxy (MOM) group acts as a robust phenol protecting group that can be selectively removed or, in novel derivative design, retained to modulate lipophilicity and metabolic stability (acting as a potential prodrug moiety).[1]

This guide outlines the standard operating procedures (SOPs) for profiling the biological activity of a library derived from this scaffold, focusing on anticancer potency and mechanism of action (MoA) validation.

Experimental Workflow

The following workflow illustrates the critical path from compound resuspension to lead identification.

BiologicalProfiling cluster_Screening Primary Screening cluster_Validation Target Validation Compound Compound Library (4-MOM-2-nitroaniline derivs) QC Quality Control (LC-MS / NMR) Compound->QC MTT Cell Viability Assay (MTT/MTS) QC->MTT DMSO Stock HitSel Hit Selection (IC50 < 1 µM) MTT->HitSel Kinase Enzymatic Kinase Assay (EGFR/VEGFR) HitSel->Kinase Select Potent Hits Western Cellular Signaling (Western Blot: p-EGFR) HitSel->Western ADME ADME Profiling (MOM Stability) Kinase->ADME Lead Candidates

Caption: Integrated workflow for profiling nitroaniline derivatives, prioritizing phenotypic screening followed by target deconvolution.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)[1]

Objective: Determine the antiproliferative potency (


) of the derivatives against relevant cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer).

Scientific Rationale: Nitroaniline derivatives often function as DNA intercalators or kinase inhibitors.[1] The MTT assay relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in metabolically active cells.[1] This distinguishes cytostatic vs. cytotoxic effects early in the pipeline.[1]

Materials
  • Cell Lines: A549 (EGFR wt), NCI-H1975 (EGFR T790M/L858R).[1]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[1]

  • Controls:

    • Positive: Gefitinib or Doxorubicin (10 µM).[1]

    • Negative:[1] 0.1% DMSO (Vehicle).[1]

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
  • Compound Treatment:

    • Prepare a 10 mM stock of the 4-(MOM)-2-nitroaniline derivative in DMSO.[1]

    • Perform serial dilutions (1:3) in culture media to generate concentrations ranging from 100 µM to 0.1 nM.[1]

    • Add 100 µL of diluted compound to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate for 72 hours. Note: 72h is preferred over 48h for kinase inhibitors to observe apoptotic effects.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant.[1] Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis Template

Calculate % Cell Viability using the formula:


[1]

Table 1: Example Screening Output | Compound ID | R-Group (C4) | A549


 (µM) | H1975 

(µM) | Selectivity Index | | :--- | :--- | :--- | :--- | :--- | | Ref (Gefitinib) | - | 0.02 | >10 | High | | NA-01 (Parent) | -OMOM | >50 | >50 | Inactive | | NA-05 (Deriv) | -OH (Deprotected) | 2.5 | 1.8 | Moderate | | NA-12 (Amide) | -NH-Heterocycle | 0.45 | 0.12 | High |[1]

Protocol B: Enzymatic Kinase Inhibition Assay (EGFR)[1]

Objective: Validate if the antiproliferative effect is driven by kinase inhibition, a common mechanism for aniline-based scaffolds.[1]

Scientific Rationale: The 2-nitroaniline motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] This assay quantifies the ability of the derivative to compete with ATP.[1]

Materials
  • Enzyme: Recombinant EGFR (human, intracellular domain).[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.[1]

  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent platform.[1]

Step-by-Step Methodology
  • Reaction Assembly:

    • In a white 384-well plate, mix 2 µL of kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]

    • Add 1 µL of Compound (at

      
       desired concentration).
      
    • Add 1 µL of Enzyme (optimized to linear range, typically 1–5 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration should be at

    
    , approx. 10 µM).[1]
    
  • Kinase Reaction: Incubate at RT for 60 minutes.

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 mins.

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1] Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

Protocol C: Metabolic Stability (MOM Group Analysis)

Objective: Determine if the Methoxymethoxy (MOM) group is stable or acts as a prodrug.[1]

Scientific Rationale: The MOM group is an acetal.[1] While stable at physiological pH, it can be cleaved by hepatic enzymes or acidic environments.[1] If the "active" drug requires a free phenol (common for H-bonding in the kinase pocket), the MOM derivative might be a prodrug.[1]

Methodology (Microsomal Stability)
  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent (MOM-protected) and Appearance of Metabolite (Deprotected Phenol).

References

  • ChemicalBook. (2023).[1] 1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-7) Properties and Suppliers.[1]Link[1]

  • Promega Corporation. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual.[1]Link

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] (Contextual grounding for aniline-kinase interactions). Link

Sources

Application

Application Note: 4-(Methoxymethoxy)-2-nitroaniline as a Masked Scaffold in Drug Design

This guide details the applications, synthesis, and strategic utility of 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) in medicinal chemistry. It is designed for researchers focusing on the development of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, synthesis, and strategic utility of 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) in medicinal chemistry. It is designed for researchers focusing on the development of kinase inhibitors and heterocyclic pharmacophores.

Executive Summary & Strategic Value

4-(Methoxymethoxy)-2-nitroaniline serves as a high-value "masked" intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines .

In medicinal chemistry, its primary value lies in the Methoxymethyl (MOM) ether moiety. This group acts as a robust protecting group for the phenol functionality, offering three critical advantages over a simple methoxy or benzyl group:

  • Orthogonality: The MOM group is stable under basic conditions (alkylation, nucleophilic substitution) and reductive conditions (nitro reduction), but is easily removed with mild acid, unlike methyl ethers (which require harsh BBr₃) or benzyl ethers (which cleave during hydrogenation).

  • Solubility: The oxygen-rich MOM tail improves the solubility of lipophilic nitro-aromatic intermediates in organic solvents compared to their free-phenol counterparts.

  • Late-Stage Diversification: It allows the installation of a hydroxyl group (a key H-bond donor/acceptor) at a precise position after the core heterocycle has been constructed.

Chemical Identity & Properties

PropertyData
Chemical Name 4-(Methoxymethoxy)-2-nitroaniline
CAS Number 54029-61-7
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Appearance Orange Crystalline Solid
Solubility Soluble in DCM, Acetone, Ethyl Acetate; Sparingly soluble in Water
Key Functional Groups Primary Amine (Weak nucleophile), Nitro (Electron-withdrawing), MOM-Ether (Acid-labile protecting group)

Synthetic Logic & Pathway Visualization

The following diagram illustrates the strategic workflow for utilizing this compound to generate a 5-hydroxybenzimidazole core, a privileged scaffold in kinase inhibitors (e.g., targeting EGFR, VEGFR).

G cluster_logic Strategic Advantage Start 4-Amino-3-nitrophenol (Precursor) Step1 Selective O-Protection (MOM-Cl, Base) Start->Step1 Intermediate 4-(Methoxymethoxy)- 2-nitroaniline (Target Compound) Step1->Intermediate Step2 Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Step2 Diamine 4-(Methoxymethoxy)- benzene-1,2-diamine Step2->Diamine Step3 Cyclization (R-CHO / Acid) Diamine->Step3 Scaffold 5-(Methoxymethoxy)- benzimidazole Step3->Scaffold Step4 Deprotection (HCl / MeOH) Scaffold->Step4 Final 5-Hydroxybenzimidazole (Active Pharmacophore) Step4->Final

Figure 1: Synthetic workflow transforming the nitroaniline precursor into a bioactive benzimidazole scaffold via the MOM-protected intermediate.

Experimental Protocols

Protocol A: Selective Synthesis of 4-(Methoxymethoxy)-2-nitroaniline

Objective: To protect the phenolic hydroxyl group without alkylating the aniline amine.

Mechanism: The phenolic proton (pKa ~8) is significantly more acidic than the aniline protons (pKa ~25) due to the electron-withdrawing nitro group. Using a weak base ensures regioselectivity.

Materials:

  • 4-Amino-3-nitrophenol (1.0 eq)

  • Chloromethyl methyl ether (MOMCl) (1.1 eq) [Caution: Carcinogen]

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (DIPEA)

  • Acetone or DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 4-amino-3-nitrophenol (10 mmol) in anhydrous Acetone (50 mL) under an inert atmosphere (N₂).

  • Base Addition: Add K₂CO₃ (15 mmol) and stir at 0°C for 15 minutes. The solution will darken as the phenoxide forms.

  • Alkylation: Dropwise add MOMCl (11 mmol) over 10 minutes. Note: If MOMCl is unavailable, it can be generated in situ using dimethoxymethane and acetyl chloride, though commercial sources are preferred for reproducibility.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product (MOM-ether) is less polar than the starting phenol.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (2x) and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

    • Yield Target: >85%[1][2]

    • Validation: ¹H NMR should show the characteristic MOM singlet (~3.4 ppm) and doublet (~5.2 ppm).

Protocol B: Reduction to the Diamine (Benzimidazole Precursor)

Objective: To reduce the nitro group to an amine without cleaving the MOM ether.

Context: Unlike Benzyl (Bn) ethers, MOM ethers are generally stable to standard catalytic hydrogenation (H₂/Pd-C) under neutral conditions.

Procedure:

  • Setup: Dissolve 4-(Methoxymethoxy)-2-nitroaniline (5 mmol) in MeOH (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reduction: Stir under H₂ balloon pressure (1 atm) for 2–4 hours.

    • Alternative: If halogen substituents are present elsewhere on the molecule (which might be labile to Pd/H₂), use Iron powder (5 eq) and NH₄Cl (5 eq) in EtOH/Water (3:1) at 70°C.

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate immediately.

    • Critical Note: The resulting 4-(methoxymethoxy)benzene-1,2-diamine is oxidation-sensitive (turns dark/purple upon air exposure). Use immediately in the next cyclization step.

Protocol C: Cyclization and Deprotection (The "Unmasking")

Objective: Form the heterocycle and reveal the hydroxyl group.

Procedure:

  • Cyclization: React the fresh diamine with an aldehyde (R-CHO) in the presence of Na₂S₂O₅ (oxidant) in DMF/Ethanol at reflux, or use a carboxylic acid in PPA (Polyphosphoric acid).

  • MOM Deprotection:

    • Dissolve the cyclized intermediate in MeOH.

    • Add 4M HCl in Dioxane (or concentrated HCl drops). Heat to 50°C for 1 hour.

    • Result: The acetal linkage of the MOM group hydrolyzes, releasing the free phenol.

    • Workup: Neutralize with NaHCO₃ to precipitate the 5-hydroxybenzimidazole .

Medicinal Chemistry Applications

Kinase Inhibitor Design (EGFR/VEGFR)

Many tyrosine kinase inhibitors require a hydrogen bond donor/acceptor pair to interact with the "hinge region" of the ATP binding pocket.

  • Role of CAS 54029-61-7: It acts as the precursor for the "head" or "tail" of the inhibitor.

  • Example: In the synthesis of analogs to Gefitinib or Osimertinib , the 5-hydroxy group (revealed from MOM) can be further alkylated with solubilizing chains (e.g., morpholine-propyl) after the core is built, preventing side reactions during the core synthesis.

Bioconjugation Handles

The MOM-protected phenol prevents the formation of quinone-imines during the synthesis of antibody-drug conjugate (ADC) payloads. Once the cytotoxic payload is assembled, the MOM group is removed to provide the attachment point for the linker.

Synthesis of Benzoxazinones

Reaction of 4-(Methoxymethoxy)-2-nitroaniline with chloroacetyl chloride, followed by reduction and cyclization, yields benzoxazinone derivatives, which are potent pharmacophores in anticoagulants.

Safety & Handling (E-E-A-T)

  • MOM-Cl Warning: Chloromethyl methyl ether is a known human carcinogen (OSHA regulated). All reactions involving MOM-Cl must be performed in a properly functioning fume hood with double-gloving.

  • Compound Stability: 4-(Methoxymethoxy)-2-nitroaniline is stable at room temperature but should be stored away from strong acids (which cleave the MOM group) and reducing agents (until ready for use).

References

  • National Institutes of Health (NIH). (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.[3] (Discusses MOM stability and deprotection logic). Retrieved from [Link]

  • Pharmaffiliates. (2024). 1-Amino-2-nitro-4-methoxy-O-methylbenzene Certificate of Analysis.[2] Retrieved from [Link][1]

Sources

Method

Application Note: Quantitative Analysis of 4-(Methoxymethoxy)-2-nitroaniline by RP-HPLC

This Application Note is designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing 4-(Methoxymethoxy)-2-nitroaniline , a likely intermediate in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of analyzing 4-(Methoxymethoxy)-2-nitroaniline , a likely intermediate in the synthesis of kinase inhibitors (e.g., Osimertinib analogs) or advanced dyes.

Note on Chemical Specificity: This guide distinguishes the target molecule from the more common 4-methoxy-2-nitroaniline. The presence of the Methoxymethyl (MOM) protecting group introduces unique stability constraints (acid lability) that dictate the HPLC conditions.

Introduction & Chemical Context

4-(Methoxymethoxy)-2-nitroaniline is a protected aniline derivative. The Methoxymethyl (MOM) ether is a classic protecting group for phenols, stable to strong bases and nucleophiles but highly susceptible to acid hydrolysis .

In drug development, this molecule serves as a protected form of 4-amino-3-nitrophenol. The critical analytical challenge is preventing on-column degradation. Standard reverse-phase methods using 0.1% Trifluoroacetic Acid (TFA) or high concentrations of Formic Acid (pH < 2.5) can hydrolyze the MOM acetal, leading to "ghost peaks" of the deprotected phenol and poor quantification accuracy.

Key Chemical Properties
PropertyCharacteristicAnalytical Implication
Structure Aniline core with o-nitro and p-MOM groupsPolar but retains lipophilicity due to MOM.
Chromophore Nitro-aniline conjugationStrong UV absorbance at 254 nm and ~400 nm (yellow color).
Stability Acid Labile (Acetal linkage) Avoid pH < 4.0 in mobile phase and diluent.
Solubility Moderate in water; High in MeCN/MeOHUse MeCN/Water mixtures for sample prep.

Method Development Strategy (The "Why")

Mobile Phase Selection
  • Buffer: We utilize Ammonium Acetate (10 mM) adjusted to pH 5.5 - 6.0 . This pH range ensures the MOM group remains intact while ensuring the aniline moiety (pKa ~2-3) is neutral, preventing peak tailing.

  • Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol. Methanol can theoretically participate in acetal exchange under acidic conditions, though rare at pH 6; MeCN provides sharper peaks for nitro-aromatics.

Column Selection

A standard C18 (L1) column is sufficient. However, a Phenyl-Hexyl column can offer superior selectivity if separating this intermediate from non-nitrated precursors, exploiting the


-

interactions with the nitro ring.

Detailed Experimental Protocol

Instrumentation & Conditions[1]
  • System: HPLC with PDA/DAD or UV-Vis Detector (e.g., Agilent 1290, Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 - 10 µL.

  • Detection: 254 nm (Quantification), 230 nm (Impurity check).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 5.8 using dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End
Standard & Sample Preparation

Critical Warning: Do not use acidic diluents (e.g., 0.1% HCl) to dissolve the sample.

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Standard: Weigh 10 mg of 4-(Methoxymethoxy)-2-nitroaniline reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; dilute to volume with water. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Visualized Workflows

Analytical Logic & Degradation Pathway

The following diagram illustrates the chemical logic dictating the method parameters, specifically the risk of MOM hydrolysis.

MOM_Analysis_Logic Target Target: 4-(Methoxymethoxy)-2-nitroaniline AcidCond Condition: Acidic Mobile Phase (pH < 3) (e.g., 0.1% TFA) Target->AcidCond Exposed to NeutralCond Condition: Buffered Mobile Phase (pH 5-6) (Ammonium Acetate) Target->NeutralCond Exposed to Hydrolysis Hydrolysis of Acetal (MOM Group) AcidCond->Hydrolysis Catalyzes Stable Stable Analyte Reliable Quantification NeutralCond->Stable Maintains Degradant Degradant: 4-Amino-3-nitrophenol + Formaldehyde + MeOH Hydrolysis->Degradant Yields GhostPeak Result: Ghost Peaks / Split Peaks Quantification Failure Degradant->GhostPeak Detected as

Caption: Chemical stability logic dictating the avoidance of acidic mobile phases to prevent MOM-ether hydrolysis.

Method Execution Workflow

Method_Workflow cluster_0 Preparation cluster_1 HPLC System cluster_2 Analysis Step1 Weigh Sample (Avoid Acidic Solvents) Step2 Dissolve in 50:50 MeCN:H2O Step1->Step2 Step3 Mobile Phase A 10mM NH4OAc (pH 5.8) Step2->Step3 Inject Step4 Column C18 / 30°C Step3->Step4 Step5 Detect @ 254nm Step4->Step5 Step6 Check for Degradant (RT < Main Peak) Step5->Step6

Caption: Step-by-step workflow for the preparation and analysis of the MOM-protected intermediate.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as requested, the following system suitability tests (SST) must be passed before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.0 - 12.0 minEnsures adequate separation from the solvent front and late eluters.
Tailing Factor (T) T < 1.5Nitroanilines can tail; pH control is critical here.
Precision (RSD) < 1.0% for n=5 injectionsVerifies system stability.
Resolution (Rs) > 2.0 between Analyte and DegradantThe degradant (phenol) is more polar and will elute earlier.
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mLEstimated based on strong UV absorbance of nitro-aromatics.

Troubleshooting Guide

Issue: Appearance of a peak at RRT ~0.6 (Relative Retention Time)

  • Cause: Hydrolysis of the MOM group.[1] The resulting 4-amino-3-nitrophenol is more polar and elutes earlier.

  • Solution: Check the pH of Mobile Phase A. If it has drifted below pH 4.5, remake it. Ensure the sample diluent does not contain acid.

Issue: Peak Splitting

  • Cause: Sample solvent mismatch.

  • Solution: If dissolving in 100% MeCN, the strong solvent effect can distort early eluting peaks. Dilute the sample with water to at least 40% water content.

References

  • Greene, T.W., Wuts, P.G.M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Defines the stability profile of Methoxymethyl Ethers: Stable pH 4-12).

  • U.S. EPA Method 8330B. (2006). Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (Foundational method for nitroaniline detection).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71496458, Osimertinib. (Contextualizes the drug class for which this nitroaniline is a likely intermediate). [3]

  • BenchChem. (2025).[4][5][6] Synthesis of 4-Methoxy-2-nitroaniline. (Provides general handling and safety data for the closely related methoxy-analog).

Sources

Application

Application Note: Trace Analysis of 4-(Methoxymethoxy)-2-nitroaniline by GC-MS

Target Analyte: 4-(Methoxymethoxy)-2-nitroaniline (MOM-protected Nitroaniline) Application Context: Genotoxic Impurity (GTI) Screening in Pharmaceutical Intermediates Methodology: Gas Chromatography-Mass Spectrometry (GC...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 4-(Methoxymethoxy)-2-nitroaniline (MOM-protected Nitroaniline) Application Context: Genotoxic Impurity (GTI) Screening in Pharmaceutical Intermediates Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM)

Executive Summary

This guide outlines a high-sensitivity protocol for the quantitation of 4-(Methoxymethoxy)-2-nitroaniline , a potential genotoxic impurity (PGI) often encountered in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors like Osimertinib).

The analysis of this compound presents a dual challenge:

  • Thermal Instability: The methoxymethoxy (MOM) protecting group is an acetal, susceptible to thermal and acid-catalyzed cleavage in active GC inlets.

  • Adsorption: The free amine and nitro groups interact strongly with silanols, leading to peak tailing and poor sensitivity.

This protocol utilizes a Cool Inlet/PTV approach combined with MS-SIM detection to achieve sub-ppm detection limits compliant with ICH M7 regulatory thresholds.

Regulatory & Chemical Context[1][2][3]

The Genotoxicity Risk (ICH M7)

Nitroanilines are structural alerts for mutagenicity (Ames positive). Under ICH M7 guidelines, mutagenic impurities in drug substances must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1][2][3][4]

  • Calculation: For a drug with a maximum daily dose of 100 mg, the allowable limit is 15 ppm.

  • Target LOQ: The analytical method must quantify at 30% of the limit (approx. 5 ppm) or lower.

The "MOM-Ether Trap"

The MOM group (


) is stable to base but extremely labile to acid. Standard GC liners often contain acidic silanol sites. Upon injection at high temperatures (>250°C), the MOM group can cleave, reforming the phenol (4-hydroxy-2-nitroaniline) inside the injector.

Consequence: This results in "ghost peaks" (the deprotected phenol) and non-linear loss of the target analyte.

Analytical Strategy & Mechanism

To ensure data integrity, we employ a "Soft Ionization / Inert Path" strategy.

Inlet Physics

We utilize Pulsed Splitless Injection at a moderate temperature (200°C) or Programmed Temperature Vaporization (PTV) .

  • Why: Minimizes residence time in the hot zone and prevents thermal deprotection of the MOM group.

  • Liner:Ultra-Inert, Base-Deactivated Liner (with wool) is mandatory to neutralize acidic silanols that catalyze MOM cleavage.

Chromatographic Separation

A mid-polarity column (6%-cyanopropyl-phenyl methyl polysiloxane , e.g., DB-624 or Rtx-624) is selected over standard 5%-phenyl columns.

  • Why: The cyano phase interacts with the nitro/amine dipoles, improving peak shape and separating the analyte from the bulk drug matrix.

Graphviz Workflow: Degradation vs. Analysis

The following diagram illustrates the critical decision points to prevent in-situ degradation.

MOM_Analysis_Workflow Sample Sample (Drug Substance) Inlet_Hot Standard Splitless (260°C, Standard Liner) Sample->Inlet_Hot Avoid Inlet_Cool Pulsed Splitless (200°C, UI Deactivated Liner) Sample->Inlet_Cool Degradation MOM Cleavage (Formation of Phenol) Inlet_Hot->Degradation Acid/Heat Catalysis Analyte_Intact Analyte Intact (MOM-Nitroaniline) Inlet_Cool->Analyte_Intact Preserved Column Rtx-624 / DB-624 (Mid-Polarity) Degradation->Column Ghost Peaks Analyte_Intact->Column MS_SIM MS Detection (SIM Mode) Column->MS_SIM

Caption: Workflow contrasting standard injection (risk of degradation) vs. the optimized cool/inert pathway required for MOM-protected anilines.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-(Methoxymethoxy)-2-nitroaniline (>98% purity).

  • Internal Standard (ISTD): Nitrobenzene-d5 or 4-Nitroaniline-d4 (Deuterated analogs preferred to track matrix effects).

  • Diluent: Dichloromethane (DCM) or Ethyl Acetate (avoid Methanol if possible, as it can induce transacetalization in the inlet under acidic conditions).

Sample Preparation[6]
  • Stock Solution: Dissolve 10 mg Reference Standard in 10 mL DCM (1000 ppm).

  • Calibration Standards: Serial dilution to 0.1, 0.5, 1.0, 5.0, 10.0 ppm.

  • Sample Extraction:

    • Weigh 50 mg of Drug Substance.

    • Dissolve in 1.0 mL DCM (sonicate if necessary).

    • Add ISTD to final concentration of 5 ppm.

    • Note: If the drug substance is insoluble in DCM, use a Liquid-Liquid Extraction (Water/DCM) and inject the organic layer.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column DB-624 UI (30m x 0.25mm x 1.4µm)Thicker film (1.4µm) improves retention of volatiles and inertness for amines.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Inlet Mode Pulsed Splitless Pulse pressure (25 psi for 0.75 min) maximizes transfer of high-boiling analytes.
Inlet Temp 200°C (Isothermal)Kept low to prevent MOM thermal cleavage.
Liner Ultra-Inert, Single Taper with WoolWool increases surface area for vaporization but must be deactivated.
Oven Program 60°C (1 min) → 20°C/min → 240°C (5 min)Fast ramp minimizes thermal stress on the column.
Transfer Line 250°CPrevents condensation before MS source.
Ion Source 230°C (EI Source)Standard EI temperature.
Mass Spectrometry (SIM Mode)

Full Scan (50-400 amu) is used for identification. For quantitation, use SIM.

  • Target Ion (Quant):

    
    198  (Molecular Ion 
    
    
    
    ) or 153 (
    
    
    , loss of methoxymethyl).
  • Qualifier Ions:

    • 
      168  (
      
      
      
      , loss of NO).
    • 
      122  (Aromatic amine fragment).
      
  • Dwell Time: 50-100 ms per ion.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests before every batch.

System Suitability Criteria
  • Inertness Check: Inject a 1 ppm standard. The Tailing Factor (

    
    ) must be < 1.5. If 
    
    
    
    , replace the liner immediately.
  • Degradation Check: Monitor for the presence of 4-hydroxy-2-nitroaniline (the deprotected phenol). If this peak exceeds 2% of the parent peak area, the inlet temperature is too high or the liner is active.

  • Sensitivity: S/N ratio for the 0.5 ppm standard must be > 10:1 (LOQ).

Method Performance Data (Typical)
ParameterAcceptance CriteriaTypical Result
LOD S/N > 3:10.05 ppm
LOQ S/N > 10:10.15 ppm
Linearity (

)
> 0.9900.998
Recovery (Spike) 80 - 120%92 - 105%
Precision (%RSD) < 10% at LOQ4.5%

Troubleshooting Guide

Issue: "Ghost Peak" at earlier retention time.
  • Cause: In-situ deprotection of the MOM group.

  • Solution:

    • Lower Inlet Temp by 20°C.

    • Change liner to a fresh Ultra-Inert type.

    • Check solvent quality (acidic stabilizers in DCM can catalyze this).

Issue: Severe Tailing of the Target Peak.
  • Cause: Active silanols interacting with the nitroaniline amine.

  • Solution: Trim 10cm from the column head (guard column recommended). Ensure the column is a "Base-Deactivated" or "Amine-Specialized" phase (e.g., Rtx-Volatile Amine).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][4] International Council for Harmonisation.[2][4]

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs.[4] (General principles on trace impurity analysis).

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[5] (Source for MOM ether stability/cleavage conditions). Wiley-Interscience.

  • European Medicines Agency (EMA) . Questions and answers on the implementation of the ICH M7 guideline.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 4-(Methoxymethoxy)-2-nitroaniline synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 4-(Methoxymethoxy)-2-nitroaniline . It moves beyond standard recipes to address the "why" and "how" of failure points, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 4-(Methoxymethoxy)-2-nitroaniline . It moves beyond standard recipes to address the "why" and "how" of failure points, specifically focusing on the competition between N- and O-alkylation and the stability of the MOM group.

Case ID: MOM-PROTECT-042 Status: Optimization & Troubleshooting Lead Scientist: Application Support Team

Core Reaction Overview

The synthesis involves the chemoselective protection of the phenolic hydroxyl group of 4-amino-3-nitrophenol (also known as 4-hydroxy-2-nitroaniline) using Chloromethyl methyl ether (MOM-Cl) .

  • Target: O-alkylation (Phenol protection).

  • Common Impurity: N-alkylation (Amine protection) or Bis-alkylation.

  • Key Challenge: The substrate contains two nucleophiles (

    
     and 
    
    
    
    ). Success depends on exploiting the electronic deactivation of the aniline by the ortho-nitro group.
Optimized Protocol Summary
ParameterRecommendationRationale
Substrate 4-amino-3-nitrophenolEnsure high purity; oxidation products (black tars) inhibit reaction.
Reagent MOM-Cl (1.1 – 1.2 eq)Slight excess accounts for hydrolysis; large excess risks N-alkylation.
Base DIPEA (Hunig's Base)Non-nucleophilic organic base; scavenges HCl without causing harsh deprotonation.
Solvent DCM or THF (Anhydrous)MOM-Cl hydrolyzes instantly in wet solvents.
Temperature 0°C

RT
Start cold to control exotherm and maximize regioselectivity.

Interactive Troubleshooting Guide

Issue A: "My yield is low (<40%), and I see starting material."

Diagnosis: The MOM-Cl reagent has likely hydrolyzed.[1] MOM-Cl is highly susceptible to moisture, degrading into formaldehyde and HCl.

  • Step 1: Reagent Verification.

    • Add a drop of MOM-Cl to water. If it does not fume or generate heat immediately, it is dead.

    • Solution: Distill fresh MOM-Cl or generate it in situ using Dimethoxymethane and Zinc Bromide/Acetyl Chloride (See Ref 1).

  • Step 2: Moisture Control.

    • Are you using "dry" solvents from a bottle opened weeks ago?

    • Solution: Use freshly distilled DCM or dry over molecular sieves (3Å). Perform the reaction under an Argon/Nitrogen balloon.

Issue B: "I am isolating a side product (N-MOM or N,O-bis-MOM)."

Diagnosis: Loss of regioselectivity. While the ortho-nitro group deactivates the aniline via intramolecular H-bonding, the amine is still nucleophilic if conditions are too aggressive.

  • The Mechanism: The nitro group at position 2 forms a hydrogen bond with the amine protons at position 1. This "locks" the amine, making the phenol (position 4) the kinetically favored nucleophile.

  • Corrective Actions:

    • Switch Base: If using NaH , stop. NaH irreversibly deprotonates the phenol and can deprotonate the aniline, leading to mixtures. Switch to DIPEA (Dichloromethane) or

      
        (Acetone).
      
    • Temperature: Do not heat above room temperature. Higher energy overcomes the activation barrier for N-alkylation.

    • Stoichiometry: Strict control of MOM-Cl. Use 1.1 equivalents. If you use 2.0+ equivalents, you will get the bis-protected product.

Issue C: "The product disappears during workup."

Diagnosis: Acid-catalyzed hydrolysis. The MOM group is an acetal; it is stable to base but cleaves in acid (


).
  • The Trap: MOM-Cl releases HCl during the reaction. If you wash with water or weak acid, the local pH drops, stripping the protecting group you just added.

  • The Fix:

    • Quench the reaction with Saturated

      
        (Sodium Bicarbonate).
      
    • Ensure the aqueous layer pH is > 7.5 before separation.

    • Do not use silica gel that is acidic for column chromatography. Pre-treat the column with 1% Triethylamine (TEA) in hexanes if the product is sensitive.

Visualizing the Chemistry

The following diagrams illustrate the reaction pathway and the decision logic for troubleshooting.

Diagram 1: Reaction Pathways & Selectivity

This diagram highlights the competition between the desired O-alkylation and the undesired N-alkylation.

ReactionPathways SM 4-amino-3-nitrophenol (Substrate) Target 4-(Methoxymethoxy)- 2-nitroaniline (Target: O-Product) SM->Target Mild Base (DIPEA) Kinetic Control Impurity_N N-MOM Impurity (Undesired) SM->Impurity_N High Temp or Strong Base Reagents MOM-Cl + Base Reagents->SM Impurity_Bis N,O-Bis-MOM (Over-reaction) Target->Impurity_Bis Excess MOM-Cl

Caption: Kinetic control favors O-alkylation due to the ortho-nitro effect deactivating the amine.

Diagram 2: Troubleshooting Logic Flow

Follow this decision tree when yields are suboptimal.

Troubleshooting Start Problem Detected Check1 Is Starting Material Remaining? Start->Check1 Check2 Is MOM-Cl Active? Check1->Check2 Yes Check3 Is N-Alkylation Occurring? Check1->Check3 No (Low Recovery) Sol1 Dry Solvents & Fresh MOM-Cl Check2->Sol1 No (Hydrolyzed) Sol2 Reduce Temp & Check Stoichiometry Check2->Sol2 Yes Check3->Sol2 Yes (Impurity Found) Sol3 Buffer Workup (Use NaHCO3) Check3->Sol3 No (Product Lost)

Caption: Systematic fault isolation for yield loss in MOM protection.

Frequently Asked Questions (FAQ)

Q: Can I use Dimethoxymethane (DMM) instead of MOM-Cl to avoid carcinogen handling? A: Yes, but the conditions are different. The reaction uses DMM with Phosphorous Pentoxide (


) or an acid catalyst. However, for this specific substrate, the acidic conditions required for DMM activation might be incompatible with the basic aniline functionality (forming salts) or might not be vigorous enough to drive the reaction on the electron-deficient phenol. The MOM-Cl/Base method is standard for a reason—it is irreversible and rapid. If you must avoid MOM-Cl isolation, generate it in situ using DMM and Acetyl Chloride/ZnBr2, then add the phenol and base to that mixture (See Ref 1).

Q: Why does the reaction turn dark black/red? A: Nitroanilines and nitrophenols are prone to oxidation, forming "tarry" azo/azoxy byproducts or quinones. This is often cosmetic but can complicate purification. Ensure your starting material is not already degraded. Run the reaction under Nitrogen/Argon to minimize oxidative degradation.

Q: How do I remove the MOM group later? A: The MOM group is cleaved by acid. Common methods include:

  • 6M HCl in THF/Water (Standard).

  • Trifluoroacetic acid (TFA) in DCM (Anhydrous).

  • Note: Since your molecule has a basic amine, it will be protonated during deprotection. You will need to neutralize the salt to recover the free aniline product.

References

  • In Situ Generation of MOM-Cl: Berliner, M. A.; Belecki, K. "Synthesis of alpha-Halo Ethers from Symmetric Acetals and in situ Methoxymethylation of an Alcohol." Organic Syntheses, 2007 , 84, 102.[2]

  • MOM Group Stability & Properties: Greene, T. W.; Wuts, P. G. M.[3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .[3] (General Reference for MOM stability profiles).

  • Safety Data (MOM-Cl): New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether."

  • Regioselectivity in Nitrophenols: BenchChem Technical Guide: Synthesis of Nitroanilines. (Contextual reference for nitro-group electronic effects).

Sources

Optimization

common side reactions in 4-(Methoxymethoxy)-2-nitroaniline synthesis

Technical Support Center: 4-(Methoxymethoxy)-2-nitroaniline Synthesis Case ID: MOM-NA-SYNTH-001 Topic: Troubleshooting Common Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Methoxymethoxy)-2-nitroaniline Synthesis

Case ID: MOM-NA-SYNTH-001 Topic: Troubleshooting Common Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Reaction Overview

Target Molecule: 4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) Primary Application: Key intermediate in the synthesis of kinase inhibitors and azo dyes. Standard Synthetic Route: Selective O-alkylation of 4-amino-3-nitrophenol using chloromethyl methyl ether (MOM-Cl) under basic conditions.

The Core Challenge: The synthesis relies on the chemoselective protection of the phenolic hydroxyl group in the presence of a free aniline amine. While the ortho-nitro group deactivates the aniline nitrogen via electron withdrawal and intramolecular hydrogen bonding, N-alkylation remains the primary competing side reaction if protocol parameters (base strength, temperature, stoichiometry) are not strictly controlled.

Diagnostic Visualization: Reaction Pathways

The following diagram illustrates the desired pathway versus the critical side reactions that reduce yield and purity.

MOM_Reaction_Pathways Start 4-Amino-3-nitrophenol (Starting Material) Product 4-(Methoxymethoxy)-2-nitroaniline (Target Product) Start->Product Path A: O-Alkylation (Mild Base, <0°C) Side_N N-MOM Byproduct (Impurity A) Start->Side_N Path B: N-Alkylation (Strong Base, >RT) MOMCl MOM-Cl (Reagent) Hydrolysis Formaldehyde + HCl (Reagent Decomposition) MOMCl->Hydrolysis Moisture (Wet Solvent) Side_Bis N,O-Bis-MOM Byproduct (Impurity B) Product->Side_Bis Over-alkylation (Excess MOM-Cl)

Figure 1: Chemoselectivity map for MOM protection. Path A is the desired route; Path B and Over-alkylation are the primary failure modes.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues reported by users, explaining the causality and providing self-validating solutions.

Issue 1: Presence of a Less Polar Impurity (High Rf Spot)

Diagnosis: N-Alkylation or N,O-Bis-Alkylation While the nitro group at the 2-position deactivates the aniline nitrogen (making it less nucleophilic), the use of strong bases (e.g., NaH) or excess MOM-Cl can force the alkylation of the amine.

  • Mechanism: The phenoxide is the kinetic product, but high concentrations of MOM-Cl will eventually alkylate the nitrogen, forming N-MOM or N,O-di-MOM species.

  • Corrective Action:

    • Switch Base: Replace NaH with a milder organic base like DIPEA (N,N-Diisopropylethylamine) . DIPEA is sufficient to deprotonate the phenol (pKa ~7-8 due to the nitro group) but insufficient to deprotonate the aniline.

    • Temperature Control: Maintain reaction temperature at 0°C during addition. Allow to warm to Room Temperature (RT) only if conversion stalls.

    • Stoichiometry: Limit MOM-Cl to 1.05 – 1.1 equivalents .

Issue 2: Low Yield & Recovery of Starting Material

Diagnosis: Reagent Hydrolysis (MOM-Cl Decomposition) MOM-Cl is highly susceptible to hydrolysis, rapidly converting to formaldehyde and HCl upon contact with moisture.

  • Mechanism:

    
    
    
  • Corrective Action:

    • Solvent Integrity: Ensure DCM (Dichloromethane) or THF is anhydrous (water content <50 ppm).

    • Reagent Quality: If using commercial MOM-Cl, check for white precipitate (paraformaldehyde) which indicates degradation. If synthesizing in situ (e.g., Dimethoxymethane + Acetyl Chloride), ensure the reaction is complete before adding the substrate [1].

Issue 3: Product Loss During Purification (Decomposition on Column)

Diagnosis: Acid-Catalyzed Acetal Hydrolysis The methoxymethoxy (MOM) group is an acetal. While stable to base, it is acid-labile . Silica gel is slightly acidic and can cleave the MOM group during flash chromatography, reverting the product to the starting phenol.

  • Corrective Action:

    • Buffer the Silica: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in the eluent system to neutralize acidity.

    • Workup Protocol: Quench the reaction with saturated NaHCO3 (Sodium Bicarbonate) rather than water or NH4Cl to ensure the crude mixture remains basic/neutral.

Optimized Experimental Protocol

This protocol prioritizes chemoselectivity (O- over N-alkylation) and safety .

Reagents:

  • 4-Amino-3-nitrophenol (1.0 equiv)

  • MOM-Cl (1.1 equiv) [DANGER: Carcinogen - Handle in Fume Hood]

  • DIPEA (1.5 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add 4-Amino-3-nitrophenol and anhydrous DCM. The starting material may not fully dissolve until the base is added.

  • Deprotonation: Add DIPEA dropwise at 0°C. Stir for 15 minutes. The solution will likely darken (formation of phenoxide).

  • Protection: Add MOM-Cl dropwise via syringe pump or pressure-equalizing funnel over 20 minutes at 0°C . Slow addition is critical to prevent local excesses that favor N-alkylation.

  • Monitoring: Stir at 0°C for 1 hour. Check TLC. If starting material remains, allow to warm to RT.

  • Quench: Pour mixture into saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography using Hexanes/Ethyl Acetate (with 1% Et3N).

Comparative Data: Reaction Conditions

VariableCondition A (Recommended)Condition B (Risky)Outcome Comparison
Base DIPEA (Hunig's Base)NaH (Sodium Hydride)NaH increases N-alkylation risk by deprotonating the amine.
Solvent DCM or TolueneDMFDMF promotes nucleophilic attack but can make workup difficult; DCM is easier to dry.
Temp 0°C to RTReflux (>40°C)High temps overcome the activation energy for N-alkylation, reducing selectivity.
Stoichiometry 1.1 equiv MOM-Cl>1.5 equiv MOM-ClExcess reagent forces bis-alkylation (N,O-product).

Frequently Asked Questions (FAQ)

Q: Can I use K2CO3 in Acetone instead of DIPEA/DCM? A: Yes. This is a classic "Williamson Ether Synthesis" modification. It is often more selective for O-alkylation because K2CO3 is a weaker base than NaH and less likely to deprotonate the aniline. However, reaction times are typically longer (overnight) compared to the DIPEA route.

Q: Is the product stable to storage? A: Yes, if stored properly. 4-(Methoxymethoxy)-2-nitroaniline is stable at 2-8°C. However, prolonged exposure to humid air can slowly hydrolyze the MOM group due to ambient acidity/moisture. Store under inert gas if possible.

Q: How do I safely destroy excess MOM-Cl? A: Quench the reaction mixture with aqueous Ammonium Hydroxide (NH4OH) or stir vigorously with saturated NaHCO3 for 30 minutes. The ammonia/water will react with MOM-Cl to form harmless byproducts (formaldehyde, methanol, ammonium chloride) [1].

References

  • Berliner, M. A.; Belecki, K. "A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers." Organic Syntheses, 2007 , 84, 102. Link

  • BenchChem Technical Support. "4-(Methoxymethoxy)-2-nitroaniline Product Guide." BenchChem, 2025 .[1][2][3][4] Link

  • Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 3rd Ed., Wiley-Interscience, 1999. (Standard reference for MOM stability/cleavage).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3758882, 4-Amino-3-nitrophenol." PubChem, 2025 .[1] Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Methoxymethoxy)-2-nitroaniline

[1] Introduction Welcome to the technical support hub for 4-(Methoxymethoxy)-2-nitroaniline . This guide addresses the specific challenges associated with purifying this compound, a critical intermediate often used in th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for 4-(Methoxymethoxy)-2-nitroaniline . This guide addresses the specific challenges associated with purifying this compound, a critical intermediate often used in the synthesis of kinase inhibitors and dye-labeled probes.[1]

Critical Distinction: Do not confuse this compound with the commercially common 4-methoxy-2-nitroaniline. The presence of the Methoxymethoxy (MOM) group introduces significant acid-lability that is absent in simple methyl ethers.[1] Standard purification protocols for nitroanilines must be modified to prevent deprotection (loss of the MOM group) and degradation.[1]

Module 1: Impurity Profiling & Initial Assessment[1]

Before selecting a purification method, you must identify your crude profile.[2] The synthesis usually involves the protection of 4-hydroxy-2-nitroaniline with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., DIPEA or


).[1]
Common Impurities Matrix
Impurity TypeOriginChemical BehaviorDetection (TLC)
Starting Material Unreacted 4-hydroxy-2-nitroanilineHighly polar, phenolic (acidic)Low

, streaks on silica
Regioisomer N-MOM-4-hydroxy-2-nitroanilineN-alkylation (side reaction)Higher

than phenol, lower than product
Bis-protected N,O-di-MOM protected speciesOver-alkylationHighest

(Non-polar)
Deprotected Product Hydrolysis during workupAcid-catalyzed cleavage of MOMIdentical to Starting Material
Diagnostic Workflow

Use this decision tree to determine the optimal purification route.

PurificationDecision Start Crude Mixture Analysis (TLC / HPLC) PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Major Impurity? PurityCheck->ImpurityType No Recryst Method A: Recrystallization (EtOH/Water) PurityCheck->Recryst Yes ImpurityType->Recryst Non-polar (Bis-MOM) Column Method B: Buffered Silica Column (Hex/EtOAc + Et3N) ImpurityType->Column Complex Mixture AcidWash Pre-treatment: Base Wash (0.5M NaOH) ImpurityType->AcidWash Phenolic (Starting Mat.) AcidWash->Column

Figure 1: Purification logic flow based on crude purity and impurity profile.

Module 2: Recrystallization (Primary Method)

For crude material with >85% purity, recrystallization is superior to chromatography as it avoids silica-induced deprotection.

The "Golden Solvent" System: Ethanol/Water

Nitroanilines typically crystallize as yellow/orange needles from aqueous ethanol.[1]

Protocol:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) at 60°C. Use approx. 5–7 mL per gram of crude.

    • Note: Do not boil excessively; prolonged heating can degrade the MOM ether if trace acid is present.[1]

  • Hot Filtration: If insoluble black particulates (inorganic salts) remain, filter the hot solution through a pre-warmed glass frit.

  • Saturation: Add hot Water dropwise to the filtrate until a persistent turbidity (cloudiness) appears.[3]

  • Clarification: Add a few drops of hot Ethanol to restore clarity.[3]

  • Crystallization: Allow to cool to room temperature slowly (2 hours), then place in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the bright orange/yellow crystals and wash with cold 50% EtOH/Water.

Troubleshooting Recrystallization

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing.

  • Cause: The solution is too concentrated, or the cooling was too rapid.[1] Nitro compounds are prone to this.

  • Fix: Re-heat until the oil dissolves. Add a "seed crystal" of pure product if available. Scratch the glass wall with a spatula to induce nucleation.[1] Add slightly more ethanol to keep the oil in solution at the "cloud point."[1]

Q: The crystals are dark brown instead of yellow.

  • Cause: Oxidation products (azo/azoxy species) or polymerized anilines.

  • Fix: Perform a "charcoal treatment" during the hot dissolution step.[1][3] Add activated carbon (10% w/w), stir for 5 mins at 60°C, and filter hot over Celite.

Module 3: Chromatography (High Purity Requirements)

If recrystallization fails or purity <85% is observed, chromatography is required. Warning: Standard silica gel is slightly acidic (pH 6–6.5) and can cleave the MOM group, reverting your product to the phenol.[1]

Buffered Silica Protocol

You must neutralize the silica gel surface.[1]

  • Mobile Phase Preparation:

    • Eluent: Hexanes / Ethyl Acetate (Gradient: 90:10

      
       60:40).
      
    • Modifier: Add 1% Triethylamine (Et3N) to the mobile phase bottles.

  • Column Pre-treatment:

    • Flush the column with 3 column volumes (CV) of the Hexanes + 1% Et3N mixture before loading your sample.[1] This deactivates acidic silanol sites.

  • Sample Loading:

    • Do not use acid-washed sand.[1]

    • Load via "wet loading" (dissolved in minimal Toluene or DCM) or "dry loading" on Celite (neutral), not silica.[4]

  • Elution:

    • The bis-protected impurity elutes first (Non-polar).[1]

    • Target (MOM-ether) elutes second.

    • Unreacted phenol (Starting Material) elutes last or stays on the column.[1]

Module 4: MOM Group Integrity & Stability

The Methoxymethoxy (MOM) group is an acetal.[1] It is stable to base but hydrolyzes in acid.

Stability Data Table
ConditionStabilityNotes
0.5M NaOH / KOH Stable Safe to use for washing out phenolic impurities.[1]
Silica Gel (untreated) Unstable Slow hydrolysis observed (approx. 5-10% loss per hour).
1M HCl /

Labile Rapid deprotection to phenol. Avoid acidic aqueous washes.

(NMR solvent)
Variable Old chloroform forms HCl. Filter through basic alumina before NMR.
FAQ: Deprotection Issues

Q: I lost my MOM group during the workup. I used saturated


. 
  • A: Saturated Ammonium Chloride (

    
    ) is weakly acidic (pH ~5). For highly sensitive MOM ethers, this can trigger hydrolysis, especially if the mixture is warm.[1]
    
  • Solution: Quench reactions with Saturated

    
      (Sodium Bicarbonate) or water instead of 
    
    
    
    . Ensure the aqueous layer pH is >7 before separation.[1]

Q: My NMR shows a mix of product and phenol.

  • A: Check your

    
    . Chloroform decomposes to Phosgene and HCl over time.
    
  • Test: Add a drop of Et3N to your NMR tube. If the "phenol" signals shift or sharpen, it might be an aggregation effect, but if the ratio is fixed, it is chemical degradation.[1] Always use fresh solvent or add solid

    
     to the NMR tube.[1]
    

Module 5: Safety & Handling

  • Toxicity: Nitroanilines are toxic by inhalation and skin absorption (methemoglobinemia risk). Handle in a fume hood.

  • Carcinogenicity: The reagent MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen.[1] Ensure no residual alkylating agent remains in the crude before purification.[1] Quench crude reaction mixtures with aqueous ammonia to destroy excess MOM-Cl.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][5] (Standard reference for MOM group stability and cleavage conditions).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989.
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[5] Chem.1978 , 43, 2923–2925.[1] (The foundational text for flash chromatography, modified here for acid-sensitive compounds).[1]

  • BenchChem. "Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline." (Used for solubility extrapolation of the nitroaniline core).

Sources

Optimization

Technical Support Center: Purification of 4-(Methoxymethoxy)-2-nitroaniline

Case ID: REC-MOM-NA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Intermediate for EGFR Inhibitors (e.g., Osimertinib analogs) Executive Summary & Chemical Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-MOM-NA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Intermediate for EGFR Inhibitors (e.g., Osimertinib analogs)

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound: 4-(Methoxymethoxy)-2-nitroaniline CAS: (Analogous to 1352315-31-5 series) Criticality: High. This intermediate contains a Methoxymethoxy (MOM) ether, a protecting group for the phenol moiety.[1] Primary Challenge: The MOM group is an acetal and is acid-labile .[2] Standard recrystallization protocols using acidic solvents or unneutralized glassware can trigger deprotection (loss of the MOM group), reverting the compound to the phenol or releasing formaldehyde. Furthermore, the ortho-nitroaniline core presents thermal hazards (exotherms) if overheated.

This guide provides a validated Solvent/Anti-Solvent recrystallization protocol designed to maximize purity while preserving the MOM protecting group.

Physicochemical Profile & Solubility Data

Before beginning, review the solubility profile to understand the thermodynamics of the purification.

SolventSolubility (Hot, ~60°C)Solubility (Cold, 0-5°C)SuitabilityRisk Factor
Ethyl Acetate (EtOAc) HighModeratePrimary Solvent Low (Neutral pH)
n-Heptane LowNegligibleAnti-Solvent Low
Ethanol (EtOH) HighModerateAlternativeMedium (Risk of solvolysis if trace acid present)
Dichloromethane (DCM) HighHighPoorPoor recovery (Too soluble)
Water LowLowPoorHydrolysis risk

The "Golden Path" Protocol: Solvent/Anti-Solvent Recrystallization

Objective: Purify crude 4-(Methoxymethoxy)-2-nitroaniline to >98% HPLC purity without degrading the MOM ether.

Reagents Required:
  • Solvent A: Ethyl Acetate (HPLC Grade, Acid-free)

  • Solvent B: n-Heptane (or Hexanes)

  • Wash Solvent: 1:4 EtOAc:Heptane (Pre-chilled to 0°C)

Step-by-Step Workflow
Phase 1: Dissolution & Hot Filtration [3]
  • Preparation: Place the crude orange/yellow solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (3-5 mL per gram of crude) .

  • Heating: Heat the mixture to a gentle reflux (~77°C).

    • Critical Check: If the solid does not dissolve completely, add more EtOAc in 0.5 mL increments. Do not exceed 10 mL/g.

  • Insoluble Removal: If black specks or inorganic salts (from the MOM protection step) remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.

    • Note: Ensure the Celite is neutral. Acidic Celite can cleave the MOM group.

Phase 2: Crystallization Induction
  • Anti-Solvent Addition: While keeping the solution hot (but not refluxing, ~60°C), slowly add n-Heptane dropwise.

  • Turbidity Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of hot EtOAc to just clear the solution again.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

Phase 3: Isolation
  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect the bright orange/yellow needles via vacuum filtration.[4]

  • Washing: Wash the filter cake with the pre-chilled Wash Solvent (1:4 EtOAc:Heptane).

  • Drying: Dry under vacuum at 40°C. Do not exceed 50°C due to nitro group thermal instability.

Visual Workflow (Process Logic)

RecrystallizationFlow Start Start: Crude 4-(Methoxymethoxy)-2-nitroaniline Dissolve Dissolve in minimal hot EtOAc (77°C) Start->Dissolve CheckSolids Insoluble Impurities Present? Dissolve->CheckSolids HotFilter Perform Hot Filtration (Neutral Celite) CheckSolids->HotFilter Yes AntiSolvent Add n-Heptane until Turbid (Temp ~60°C) CheckSolids->AntiSolvent No HotFilter->AntiSolvent Clear Add drops of EtOAc to clear AntiSolvent->Clear Cooling Cool slowly to RT (2 hrs) then Ice Bath (1 hr) Clear->Cooling Filter Vacuum Filtration & Wash (Cold 1:4 EtOAc:Heptane) Cooling->Filter Dry Vacuum Dry < 50°C Filter->Dry

Caption: Logic flow for the purification of MOM-protected nitroaniline, highlighting critical decision points for impurity removal.

Troubleshooting Guide (Root Cause Analysis)

User Issue: "The product is oiling out instead of crystallizing."

  • Root Cause 1 (Temperature): You cooled the solution too quickly. Nitroanilines often form supercooled oils.

    • Fix: Reheat to dissolve the oil. Allow the solution to cool much slower (wrap the flask in a towel).

  • Root Cause 2 (Solvent Ratio): Too much anti-solvent (Heptane) was added too fast.

    • Fix: Add more EtOAc to redissolve, then add Heptane more slowly. Seed the solution with a pure crystal if available.[5]

User Issue: "The product turned dark red/brown during heating."

  • Root Cause: Thermal decomposition or MOM deprotection.

    • Mechanism:[6][7][8] Trace acids in the solvent hydrolyzed the MOM ether to the phenol (which oxidizes easily) or formaldehyde release occurred.

    • Fix: Ensure EtOAc is "Neutral" or "Basic" grade. You can add a trace of Triethylamine (0.1%) to the recrystallization solvent to buffer against acidity.

User Issue: "Low Yield (<50%)."

  • Root Cause: The compound is too soluble in the mother liquor.

    • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling/crystallization cycle to harvest a second crop.

Critical FAQs

Q: Can I use Ethanol instead of Ethyl Acetate? A: Yes, but with caution. Ethanol is a protic solvent. If any acidic impurities are present (e.g., from a previous nitration step), the MOM group can cleave or undergo acetal exchange. Ethyl Acetate is aprotic and generally safer for MOM ethers [1].

Q: Is the MOM group stable to the nitro group? A: Yes. The MOM group is stable to oxidation and reduction, making it compatible with the nitro group. However, it is strictly acid-sensitive .[2] Ensure your glassware is not acid-washed immediately prior to use without neutralization [2].

Q: Why do I need to keep the drying temperature below 50°C? A: Ortho-nitroanilines are energetic compounds. While not as explosive as polynitro compounds, they can decompose exothermically. Prolonged heat can also cause the MOM group to degrade, releasing formaldehyde (a carcinogen) [3].

References

  • Greene, T.W., Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of Methoxymethyl Ethers).

  • BenchChem Technical Guides. (2025). Stability of the Methoxymethyl (MOM) Ether Protecting Group. (Specific data on pH stability range 4-12).

  • Organic Syntheses. (1923). o-Nitroaniline Purification Protocols. Coll. Vol. 1, p. 388. (Foundational data on nitroaniline thermal properties and solubility).

  • AstraZeneca Patents (WO2017134051). Process for the preparation of Osimertinib and intermediates. (Contextual usage of methoxy/nitroaniline intermediates in EGFR inhibitor synthesis).

Sources

Troubleshooting

Technical Support Center: Monitoring Synthesis of 4-(Methoxymethoxy)-2-nitroaniline

[1] Topic: TLC Monitoring of Phenol Protection (MOM Ether Synthesis) Target Molecule: 4-(Methoxymethoxy)-2-nitroaniline Precursor: 4-amino-3-nitrophenol (Commercial Name) / 4-hydroxy-2-nitroaniline Reaction Type: Nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: TLC Monitoring of Phenol Protection (MOM Ether Synthesis) Target Molecule: 4-(Methoxymethoxy)-2-nitroaniline Precursor: 4-amino-3-nitrophenol (Commercial Name) / 4-hydroxy-2-nitroaniline Reaction Type: Nucleophilic Substitution (


) / Protection of Phenol[1]

Module 1: Method Validation & Standard Operating Procedure (SOP)

The Chemistry of Separation

This protocol monitors the protection of the hydroxyl group on 4-amino-3-nitrophenol using Chloromethyl methyl ether (MOM-Cl) to form 4-(Methoxymethoxy)-2-nitroaniline .[1]

  • Principle: The conversion transforms a polar bond donor (Phenolic -OH) into a less polar ether (MOM group).

  • Expected Result: The product will be significantly less polar than the starting material and will migrate further up the TLC plate (higher

    
    ).
    
  • Visualization Advantage: The nitro group (-NO

    
    ) acts as an internal chromophore. Both starting material and product appear yellow/orange to the naked eye and quench UV fluorescence strongly at 254 nm.
    
Optimized Mobile Phase & Conditions

Critical Warning: MOM ethers are acetals and are acid-sensitive .[1] Standard silica gel is slightly acidic (pH ~5-6), which can cause on-plate hydrolysis of your product during elution, leading to "ghost" spots or streaking.[1]

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60

Standard normal phase.[1]
Mobile Phase Hexanes : Ethyl Acetate (60:40 or 50:50)Balanced polarity for nitroanilines.
Modifier (CRITICAL) + 1% Triethylamine (TEA) Neutralizes silica acidity to prevent MOM hydrolysis.
Visualization UV (254 nm) & Naked EyeNitroanilines are naturally colored (yellow).

Target (SM)
~0.2 - 0.3Strong H-bonding with silica (retarded flow).[1]

Target (Product)
~0.6 - 0.7Loss of H-bond donor (increased flow).[1]
Workflow Diagram

The following workflow outlines the decision logic for monitoring the reaction.

TLC_Workflow Start Reaction Mixture (t = X min) Quench Mini-Workup (Crucial) Quench aliquot in sat. NaHCO3 Extract into EtOAc Start->Quench Prevent on-plate rxn Spot Spot TLC Plate Lane 1: Co-spot (SM + Rxn) Lane 2: Rxn Only Quench->Spot Elute Elute in Hex/EtOAc + 1% TEA Spot->Elute Viz Visualize (UV 254nm) Elute->Viz Decision Status? Viz->Decision Complete Reaction Complete Proceed to Workup Decision->Complete Only Product Spot Incomplete SM Present Add Reagent/Time Decision->Incomplete SM + Product Decomp Streaking/New Spots Check Reagent Quality Decision->Decomp Streaking/Many Spots

Caption: Logical workflow for TLC monitoring of MOM protection. Note the critical quench step to prevent false readings.

Module 2: Troubleshooting Guide (Q&A)

Q1: My product spot is "streaking" or tailing badly. Is my product decomposing?

Diagnosis: This is likely On-Plate Hydrolysis .[1] Technical Explanation: The Methoxymethyl (MOM) group is an acetal. While stable to base, it is highly labile in acidic conditions. Commercial silica gel is slightly acidic. If the product moves slowly, it spends more time in contact with acidic sites, hydrolyzing back to the starting phenol or forming hemiacetals. Solution:

  • Pre-treat the plate: Dip the empty TLC plate in a solution of 5% Triethylamine in pentane and let it dry before spotting.

  • Modify Mobile Phase: Add 1% v/v Triethylamine (TEA) or 1% NH

    
    OH to your Hexane/EtOAc eluent. This ensures the silica stays basic.
    
Q2: I see three spots instead of two. What is the third spot?

Diagnosis: Possible N-Alkylation or Bis-Alkylation .[1] Technical Explanation: The starting material has two nucleophilic sites: the Phenol (-OH) and the Aniline (-NH


).[1]
  • Target (O-MOM): Phenol is more acidic (

    
     ~10) than aniline (
    
    
    
    ~25). With a mild base (e.g., DIPEA, K
    
    
    CO
    
    
    ), the phenoxide forms preferentially and reacts.
  • Side Product (N-MOM or N,O-bis-MOM): If the base is too strong (e.g., NaH) or excess MOM-Cl is used, the amine may also react.[1] Identification:

  • Lowest

    
    :  Starting Material (Free OH, Free NH
    
    
    
    ).
  • Middle

    
    :  Target Product (O-MOM, Free NH
    
    
    
    ).
  • Highest

    
    :  Bis-protected byproduct (O-MOM, N-MOM). This compound has lost both H-bond donors.[1]
    
Q3: The starting material isn't moving from the baseline ( = 0).

Diagnosis: Solvent system is too non-polar. Technical Explanation: Nitroanilines are highly polar due to the "push-pull" resonance between the electron-donating amine and the electron-withdrawing nitro group.[1] Solution: Increase the polarity. Switch from 80:20 Hex/EtOAc to 50:50 or pure EtOAc. If still stuck, add 5% Methanol.

Q4: Why does the spot turn red/brown over time on the plate?

Diagnosis: Oxidation (Air sensitivity). Technical Explanation: Electron-rich anilines are prone to oxidation by air, especially when spread thinly on the high-surface-area silica.[1] The nitro group stabilizes this somewhat, but degradation can occur. Action: Visualize immediately after elution. Do not rely on plates that have sat out for >1 hour.

Module 3: Advanced Characterization & Visualization

While UV (254 nm) is sufficient for routine monitoring, confirmation of functional groups aids in identifying impurities.

Stain / MethodObservationMechanism
Naked Eye Yellow/Orange spotsNitro group conjugation (chromophore).[1]
UV 254 nm Dark spots (Fluorescence Quenching)Aromatic ring absorption.
Ninhydrin Negative / Very Faint The electron-withdrawing nitro group at the ortho position deactivates the amine, making it poorly reactive to Ninhydrin.[1] Do not rely on this for amine detection.
p-Anisaldehyde Variable (often reddish/purple)General stain for nucleophiles; useful for detecting non-UV active impurities from the MOM-Cl reagent.[1]
Hanessian’s Stain Blue/White on BlueExcellent for MOM ethers (molybdate complexes with ethers).
Protocol: The "Mini-Workup" for Accurate Monitoring

Directly spotting the reaction mixture can lead to false results because unreacted MOM-Cl (an acid chloride equivalent) is still active.[1]

  • Take a 10

    
    L aliquot of the reaction mixture.
    
  • Add to a small vial containing 100

    
    L Saturated NaHCO
    
    
    
    and 100
    
    
    L Ethyl Acetate.
  • Shake vigorously (Quench).

  • Let layers separate.[2]

  • Spot the top organic layer onto the TLC plate.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (3rd ed.). Wiley-Interscience.[1] (Detailed protocols on MOM protection and stability).

    • Context: Authoritative source for MOM group stability (acid lability) and cleavage conditions.
  • Ramesh, C., et al. (2003).[3] Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate.[1][3] The Journal of Organic Chemistry, 68(18), 7101-7103.[1]

    • Context: Validates the interaction between silica and MOM ethers, confirming the need for base neutralization during chrom
  • BenchChem. (2025).[4] Application Notes and Protocols for TLC Visualization of Nitro Compounds.

    • Context: Visualization techniques specific to nitroanilines (reduction and diazotization methods).[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7475, 4-Nitroaniline.[1][5]

    • Context: Physical properties and polarity data for nitroaniline derivatives used to estimate Rf values.[2][6]

Sources

Optimization

known degradation pathways of 4-(Methoxymethoxy)-2-nitroaniline

Technical Support Center: 4-(Methoxymethoxy)-2-nitroaniline Senior Application Scientist Desk[1] Executive Technical Overview Compound Identity: 4-(Methoxymethoxy)-2-nitroaniline Functional Class: Protected Phenolic Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Methoxymethoxy)-2-nitroaniline Senior Application Scientist Desk[1]

Executive Technical Overview

Compound Identity: 4-(Methoxymethoxy)-2-nitroaniline Functional Class: Protected Phenolic Intermediate Primary Application: Masked precursor for 4-amino-3-nitrophenol; used in the synthesis of azo dyes, pharmaceutical APIs (e.g., benzimidazole derivatives), and high-performance pigments.[1]

The "MOM" Factor: The defining feature of this molecule is the Methoxymethyl (MOM) ether protecting group at the C4 position. While MOM ethers provide robust stability against bases and nucleophiles, they are acetals by nature.[1][2] This makes them inherently susceptible to acid-catalyzed hydrolysis.[1]

Critical Stability Profile:

  • Acid Sensitivity: High (Hydrolysis to parent phenol).[1]

  • Photosensitivity: Moderate to High (Nitroaniline core degradation).[1]

  • Oxidation Potential: Moderate (Aniline amine oxidation).[1]

Primary Degradation Pathways[1][3][4]

Pathway A: Acid-Catalyzed Hydrolysis (The "MOM Loss" Pathway)

This is the most common issue reported by users. The MOM group is an acetal (


).[1] Upon exposure to even mild protic acids (or Lewis acids), it hydrolyzes to release the free phenol, formaldehyde, and methanol.
  • Trigger: Trace HCl in chloroform (

    
    ), acidic silica gel during flash chromatography, or pH < 4 in aqueous buffers.
    
  • Degradant: 4-Hydroxy-2-nitroaniline (4-Amino-3-nitrophenol).[1]

  • Mass Spec Signature: Loss of 44 Da (

    
    ).
    
Pathway B: Photochemical & Oxidative Degradation

Nitroanilines are chromophores that absorb strongly in the UV-Vis region.[1] Prolonged exposure to ambient light, especially in solution, drives radical processes.

  • Mechanism: Photo-excitation leads to nitro-group reduction (to nitroso/hydroxylamine species) or oxidative coupling of the free amine (forming azo/azoxy dimers).[1]

  • Visual Indicator: Darkening of the yellow solid/solution to brown or black.

Visualizing the Pathways

DegradationPathways cluster_legend Pathway Legend Parent 4-(Methoxymethoxy)-2-nitroaniline (Parent) Inter_Oxonium Oxonium Intermediate (Unstable) Parent->Inter_Oxonium + H+ (Acid Cat.) Radical Excited State Radical Parent->Radical hv (UV/Light) Phenol 4-Hydroxy-2-nitroaniline (Major Degradant) Inter_Oxonium->Phenol + H2O Byproducts Formaldehyde + Methanol Inter_Oxonium->Byproducts AzoDimer Azo/Azoxy Dimers (Dark Precipitate) Radical->AzoDimer Coupling Quinone Quinone Imine Derivatives Radical->Quinone Oxidation key Red Arrow: Acid Hydrolysis (Critical) Yellow Arrow: Photodegradation

Caption: Figure 1. Dual degradation mechanism showing acid-lability of the MOM acetal (Red) and photochemical instability of the nitroaniline core (Yellow).

Troubleshooting Guide & FAQs

Category 1: Unexpected Purity Loss[1]

Q: I synthesized the compound, but after running a column on silica gel, my yield dropped and I recovered a more polar solid. What happened? A: You likely experienced on-column hydrolysis .[1]

  • The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to cleave the MOM ether if the residence time is long.

  • The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acid sites.[1] Alternatively, use neutral alumina.[1]

Q: My NMR spectrum in


 shows a clean compound initially, but after 24 hours, new peaks appear at 

9-10 ppm and the integration of the MOM -CH2- (

~5.2 ppm) decreases.
A: This is solvent-induced acidity . Chloroform naturally decomposes to form trace HCl over time, especially if not stored over silver foil or potassium carbonate.[1]
  • The Fix: Filter your

    
     through a small plug of basic alumina immediately before use, or switch to 
    
    
    
    (which acts as a proton sponge) for stability studies.
Category 2: Appearance & Handling[5]

Q: The bright yellow powder turned brown after leaving it on the benchtop for a week. Is it still usable? A: It has undergone surface photo-oxidation .[1]

  • Diagnosis: Run a TLC.[1] If the bulk is still a single spot with a small baseline smear, you can repurpose it.

  • The Fix: Recrystallize from ethanol/water.[1] Store the purified material in an amber vial, under argon, at -20°C. Nitroanilines are notoriously light-sensitive.

Analytical Diagnostic Data

Use this table to confirm if your sample has degraded.

FeatureParent CompoundHydrolysis Degradant (Phenol)Photochemical Degradant (Dimer)
HPLC Retention High (

~ 8-10 min)
Low (

~ 3-5 min)
Very High (Late eluter)
Mass Spec (ESI)



or similar
1H NMR (DMSO) Singlet ~5.2 ppm (2H,

)
Absent .[1] Broad singlet ~10-11 ppm (-OH)Broad aromatic signals
Appearance Yellow CrystallineOrange/Red SolidBrown/Black Amorphous

Validated Stability Protocol

To ensure data integrity for your experiments, perform this "Self-Validating" Stability Check before using the reagent in critical steps.

Protocol: The "Acid-Spike" Stress Test Purpose: To verify if your specific batch is MOM-protected or already hydrolyzed.[1]

  • Preparation: Dissolve 1 mg of sample in 0.5 mL Methanol.

  • Control: Inject 5 µL into HPLC (Record RT).

  • Stress: Add 1 drop of 1M HCl to the vial. Shake and let stand for 10 minutes.

  • Analysis: Inject 5 µL into HPLC.

  • Validation Criteria:

    • Pass: The original peak disappears completely and shifts to an earlier retention time (the Phenol). This confirms you started with the protected MOM ether.[1]

    • Fail: No change in retention time. This means your starting material was already hydrolyzed (degraded) before you started.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][3] (Definitive source on MOM ether stability and cleavage conditions).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Highly Selective Deprotection of Methoxymethyl Ethers."[3] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. (Describes the kinetics of MOM hydrolysis).

  • Kamat, P. V. "Photochemistry of Nitroanilines: Reaction Pathways and Environmental Implications."[1] Chemical Reviews, (Contextual grounding on nitroaniline light sensitivity).

    • Note: General reference to nitroaniline photochemistry derived from search results on p-nitroaniline degrad
  • BenchChem Technical Data. "4-Methoxy-2-nitroaniline Properties and Degradation." (Used for structural analogy of the core scaffold).

Sources

Troubleshooting

stability of 4-(Methoxymethoxy)-2-nitroaniline in acidic vs basic conditions

[1] Case ID: MOM-NITRO-STAB-001 Status: Active Subject: Stability Profile & Troubleshooting for Acidic vs. Basic Conditions Assigned Scientist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: MOM-NITRO-STAB-001 Status: Active Subject: Stability Profile & Troubleshooting for Acidic vs. Basic Conditions Assigned Scientist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "MOM" Vulnerability

Welcome to the technical support guide for 4-(Methoxymethoxy)-2-nitroaniline . If you are working with this compound, you are likely utilizing the Methoxymethyl (MOM) ether as a protecting group for the phenol functionality at the C4 position.

The Golden Rule: This molecule is an acetal .[1][2] It is chemically robust in basic environments but highly labile (unstable) in acidic environments.[2]

  • In Basic Media (pH > 7): The compound is stable. The MOM ether survives strong bases, nucleophiles, and reducing agents.[2][3]

  • In Acidic Media (pH < 4): The MOM group will hydrolyze, resulting in the loss of the protecting group and the formation of 4-amino-3-nitrophenol (also known as 4-hydroxy-2-nitroaniline).

Acidic Conditions: The Danger Zone
The Mechanism of Failure

Users often report the "disappearance" of their product during acidic workups or silica gel chromatography (which is slightly acidic). This is not degradation; it is deprotection .

The MOM group is formally an acetal (


). In the presence of Brønsted or Lewis acids, the following cascade occurs:
  • Protonation: The ether oxygen (usually the one between the ring and the methylene) is protonated.

  • Cleavage: The bond breaks, releasing the phenol and generating a resonance-stabilized oxonium ion.

  • Hydrolysis: The oxonium ion reacts with water to form formaldehyde and methanol.

Troubleshooting Guide: Acid Instability
SymptomProbable CauseCorrective Action
Product turns from yellow to deep red/brown on TLC. Deprotection occurred. The resulting phenol (4-hydroxy-2-nitroaniline) is often darker and more polar.Neutralize the acid immediately. For future runs, add 1% Triethylamine (Et₃N) to your eluent.
Mass Spec shows M-44 peak. Loss of MOM group. (Mass of

is ~45, but loss of

is common). Specifically, you see the mass of the phenol (

).
Avoid using TFA or HCl in LCMS buffers. Switch to Ammonium Acetate or Ammonium Bicarbonate (pH 7-8).
Precipitate forms during HCl wash. Salt Formation + Hydrolysis. The amine protonates (

), but the acid also cleaves the MOM.
STOP. Do not use acid washes. Use saturated

(mildly acidic) only if necessary and brief, or stick to brine/water.
Protocol: Controlled Deprotection (If Intended)

If your goal is to remove the MOM group, use this validated protocol:

  • Solvent: Dissolve substrate in THF/Isopropanol (1:1).

  • Reagent: Add 2M HCl (5 equivalents).

  • Condition: Heat to 50°C for 2 hours.

  • Validation: Monitor TLC for the appearance of the more polar phenol.

Basic Conditions: The Safe Zone
Why It Works

Acetals like the MOM group lack the leaving group ability required for nucleophilic attack under basic conditions. The 2-nitro group makes the ring electron-deficient, theoretically activating it for Nucleophilic Aromatic Substitution (


), but the MOM ether oxygen is a strong electron donor, counteracting this effect at the 4-position. Therefore, the molecule remains intact.
Troubleshooting Guide: Basic Stability
SymptomProbable CauseCorrective Action
Low solubility in aqueous base. Lipophilicity. Despite the nitro/amine groups, the MOM ether adds lipophilicity.Use organic co-solvents (DCM, EtOAc) during extraction. Do not rely on water solubility.
Darkening of solution in strong base (NaOH). Deprotonation of Amine. The aniline

can be deprotonated by very strong bases (e.g., NaH, LDA), creating a highly colored anion.
This is reversible. Upon quenching with water/buffer, the neutral aniline returns. It is not decomposition.
Visualizing the Chemistry
Figure 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the mechanistic failure point of the MOM group in acidic media.

MOM_Hydrolysis Start 4-(Methoxymethoxy)- 2-nitroaniline (MOM Protected) Inter1 Protonated Ether (Intermediate) Start->Inter1 Protonation Acid H+ (Acid) Acid->Inter1 Cleavage Bond Cleavage Inter1->Cleavage Rate Limiting Step Product 4-Hydroxy-2-nitroaniline (Phenol) Cleavage->Product Hydrolysis Byproducts Formaldehyde + Methanol Cleavage->Byproducts

Caption: The irreversible cascade of MOM deprotection triggered by protonation.

Figure 2: Stability Decision Tree

Use this flowchart to determine safe experimental conditions.

Stability_Tree Root Experimental Condition? Acid Acidic (pH < 5) (HCl, TFA, Silica Gel) Root->Acid Base Basic (pH > 8) (NaOH, K2CO3, Et3N) Root->Base Neutral Neutral (Water, Brine, DCM) Root->Neutral Result_Acid CRITICAL FAILURE MOM Hydrolysis Product Loss Acid->Result_Acid Result_Base STABLE Safe for Workup/Reaction Base->Result_Base Result_Neutral STABLE Safe for Storage Neutral->Result_Neutral

Caption: Operational decision matrix for handling MOM-protected nitroanilines.

Frequently Asked Questions (FAQs)

Q: Can I purify this compound on standard Silica Gel? A: Proceed with Caution. Standard silica gel is slightly acidic (pH ~5-6). For sensitive MOM ethers, this can cause "streaking" or slow decomposition on the column.

  • Recommendation: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Add 0.5% Et₃N to your eluent system to maintain basicity.

Q: I need to wash the reaction mixture. Can I use 1M HCl to remove excess amine starting materials? A: No. 1M HCl will cleave the MOM group rapidly.

  • Alternative: Use a saturated solution of Ammonium Chloride (

    
    )  for a mild wash, but perform it quickly and keep the mixture cold (0°C). Ideally, rely on column chromatography rather than acid-base extraction for purification.
    

Q: How should I store the compound? A: Store as a solid at -20°C. Ensure the container is tightly sealed to prevent exposure to acidic fumes (e.g., if stored in the same fridge as open HCl bottles).

Q: Is the nitro group stable to the MOM deprotection conditions? A: Yes. The nitro group (


) is very stable to the aqueous acids (HCl, TFA) used to remove the MOM group. It will not reduce to an amine under these conditions; that would require a reducing metal (Fe, Zn) or hydrogenation (

).
References
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (The definitive guide on MOM ether stability and cleavage conditions).

  • BenchChem. (2025).[4][2][5][6] Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide. (General stability profiles of MOM ethers in acidic vs basic media).

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ether (MOM).[2][7][8][9][10] (Database of reaction conditions for MOM protection and deprotection).

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Mechanistic details on acid-catalyzed ether hydrolysis).

Sources

Optimization

Technical Support Center: Forced Degradation of 4-(Methoxymethoxy)-2-nitroaniline (MMNA)

Ticket System Status: 🟢 Online Current Agent: Senior Application Scientist, Stability Division Topic: Protocol Design & Troubleshooting for MMNA Stress Testing Introduction: Understanding Your Molecule Welcome to the MMN...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Online Current Agent: Senior Application Scientist, Stability Division Topic: Protocol Design & Troubleshooting for MMNA Stress Testing

Introduction: Understanding Your Molecule

Welcome to the MMNA Technical Support Hub. Before initiating any forced degradation (stress testing) protocol, you must understand the specific chemical vulnerabilities of 4-(Methoxymethoxy)-2-nitroaniline .

This molecule is a "Janus" compound with two distinct stability profiles:

  • The Protecting Group (MOM): The methoxymethoxy group is an acetal.[1] It is designed to be stable in base but extremely labile in acid .

  • The Core (2-Nitroaniline): This chromophore is robust against acid/base hydrolysis but highly sensitive to light (photolysis) and oxidation .

Warning: Do not apply generic "small molecule" protocols blindly. If you treat MMNA with strong acid (0.1 N HCl) and heat, you are not testing degradation; you are performing a deprotection synthesis.

Module 1: Hydrolytic Stress (The MOM Vulnerability)

User Question (Ticket #402):

"I treated MMNA with 0.1 N HCl at 60°C. The parent peak disappeared completely within 1 hour, but I only see one major degradant. Where is the rest of the mass balance?"

Scientist Response:

You have triggered the specific cleavage of the Methoxymethyl (MOM) ether. This is not "degradation" in the random sense; it is a predictable chemical reaction.

The Mechanism: The MOM group is an acetal.[1][2] Under acidic conditions, the ether oxygen is protonated, leading to the ejection of the phenol (your major degradant: 4-hydroxy-2-nitroaniline) and an oxonium ion intermediate, which hydrolyzes to formaldehyde and methanol.

Mass Balance Issue: Formaldehyde is volatile and lacks a strong UV chromophore. Methanol is a common solvent. You will not see them in a standard LC-UV chromatogram, leading to an apparent loss of mass balance.

Recommended Protocol (Acid/Base):
Stress TypeReagentConditionTarget DegradationMechanism
Acid 0.01 N HCl25°C (Start here)10–20%Acetal Hydrolysis. Cleavage of MOM group to release formaldehyde.
Base 0.1 N NaOH60°C< 5%Stable. MOM groups are base-stable. Degradation here suggests nitro-group reduction or ring attack.
Neutral Water (pH 7)60°C< 5%Slow Hydrolysis. Monitor for slow release of the phenol.
Visualization: Acid Hydrolysis Pathway

The following diagram illustrates the mechanism causing your mass balance "loss."

MOM_Hydrolysis MMNA MMNA (Parent) Protonation Protonated Ether (Intermediate) MMNA->Protonation + H+ (Acid) Cleavage Oxonium Ion + Phenol Release Protonation->Cleavage Rate Limiting Step Products 4-Hydroxy-2-nitroaniline (Visible UV Peak) Cleavage->Products Primary Degradant Byproducts Formaldehyde + MeOH (Invisible/Volatile) Cleavage->Byproducts Mass Balance Gap

Figure 1: Acid-catalyzed hydrolysis of the MOM ether. Note that the red node represents byproducts often invisible in standard LC-UV methods.

Module 2: Oxidative Stress (The Aniline Vulnerability)

User Question (Ticket #409):

"My peroxide samples (3% H2O2) show a complex forest of peaks eluting after the main peak. What is happening?"

Scientist Response:

The aniline amine (-NH2) is electron-rich and prone to oxidation. Unlike the clean cleavage in acid, oxidation leads to radical polymerization and coupling.

Key Risks:

  • N-Oxidation: Formation of hydroxylamines or nitroso species.

  • Azo Coupling: Two aniline molecules coupling to form an azo bond (-N=N-), creating highly colored (red/orange) dimers that elute much later due to increased lipophilicity.

Recommended Protocol (Oxidation):
  • Screening: Start with 0.3% H2O2 at Room Temperature (RT) for 2 hours.

  • Escalation: If < 10% degradation, increase to 3% H2O2.

  • Quenching: You must quench with Sodium Metabisulfite before injection. Peroxide can react with the stationary phase or the molecule during analysis.

Module 3: Photostability (The Nitro Group Vulnerability)

User Question (Ticket #415):

"I left the sample on the benchtop, and it turned from yellow to deep orange. The HPLC shows a new peak eluting just before the parent."

Scientist Response:

Nitroanilines are notorious for Nitro-Nitrite Rearrangement (NNR) under UV/Vis light. The nitro group (-NO2) can isomerize to a nitrite (-ONO) or undergo intramolecular hydrogen abstraction if an ortho-substituent allows it.

Recommended Protocol (Photo - ICH Q1B):
  • Light Source: Cool White Fluorescent (1.2 million lux hours) AND Near UV (200 W·h/m²).[3][4]

  • Control: Wrap one set of vials in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

  • Observation: Color change is a critical qualitative data point for nitro compounds.

Visualization: Photolytic Decay

Photo_Degradation MMNA MMNA (Ground State) Excited Excited State (S1/T1) MMNA->Excited hv (Light Absorption) Radical Nitro-Nitrite Rearrangement Excited->Radical Isomerization Product Azo/Azoxy Dimers (Deep Color) Radical->Product Coupling

Figure 2: Simplified photolytic pathway for nitroanilines, leading to colored azo-species.

Summary of Experimental Conditions

Use this table to design your initial screening. Adjust time/concentration to achieve 5–20% degradation (the "sweet spot" for method validation).

StressorConditionsTimepoint 1Timepoint 2Expected Pathway
Acid 0.1 N HCl, RT1 hour4 hoursMOM Hydrolysis (Fast)
Base 0.1 N NaOH, 60°C2 hours24 hoursRing/Nitro Attack (Slow)
Oxidation 3% H2O2, RT1 hour6 hoursAmine Oxidation/Coupling
Thermal 60°C (Solid State)3 days7 daysAmide Formation (if excipients present)
Photo ICH Q1B Option 21 cycle2 cyclesNitro Rearrangement

References

  • ICH Harmonised Tripartite Guideline. (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] International Council for Harmonisation.[5][6]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[5][8] International Council for Harmonisation.[5][6]

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Refer to Chapter on Protection for Phenols: Methoxymethyl Ethers).

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[5][6] Pharmaceutical Technology, 24(6), 1-14.

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 4-(Methoxymethoxy)-2-nitroaniline

The following technical guide addresses the specific analytical challenges associated with 4-(Methoxymethoxy)-2-nitroaniline . It deviates from generic templates to focus on the unique chemical instability of the Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific analytical challenges associated with 4-(Methoxymethoxy)-2-nitroaniline . It deviates from generic templates to focus on the unique chemical instability of the Methoxymethyl (MOM) ether protecting group in standard HPLC conditions.

Senior Application Scientist Note: The most frequent cause of "poor results" for this molecule is not instrument failure, but a fundamental mismatch between the chemistry of the MOM protecting group and standard acidic HPLC mobile phases. This guide prioritizes stabilizing your analyte before optimizing separation.

Diagnostic Workflow: Isolate the Root Cause

Use this logic flow to determine if your issue is Chemical Degradation (Method-induced) or Sample Quality (Synthesis/Storage).

TroubleshootingLogic Start START: Describe the Symptom Q1 Are you using Acidic Mobile Phase? (0.1% TFA or Formic Acid, pH < 3) Start->Q1 Issue1 Symptom: Extra peaks increasing over time or 'Ghost' peaks Q1->Issue1 Yes Issue2 Symptom: Peak Tailing or Broadening Q1->Issue2 Yes/No Diagnosis1 DIAGNOSIS: On-Column Hydrolysis MOM group is cleaving. Issue1->Diagnosis1 Diagnosis2 DIAGNOSIS: Silanol Interaction Aniline amine is interacting with silica. Issue2->Diagnosis2 Sol1 SOLUTION: Switch to pH 7-8 (Ammonium Bicarbonate) Diagnosis1->Sol1 Sol2 SOLUTION: Use End-Capped Column & Higher Ionic Strength Diagnosis2->Sol2

Figure 1: Decision tree for diagnosing analytical anomalies based on mobile phase pH and peak topology.

Technical FAQ & Troubleshooting Guide

Category A: Chemical Stability & Ghost Peaks

Q: Why do I see a growing impurity peak at a shorter retention time (RT) during my sequence? A: You are likely observing the acid-catalyzed hydrolysis of the MOM protecting group.

  • The Mechanism: The Methoxymethyl (MOM) ether is an acetal. While stable to bases, it is designed to be cleaved by acids. In a mobile phase containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), the MOM group hydrolyzes to release formaldehyde and the deprotected phenol.

  • The Evidence: The "impurity" is likely 4-hydroxy-2-nitroaniline (or 4-amino-3-nitrophenol). Because the phenol is more polar than the MOM-ether, it elutes earlier (shorter RT).

  • The Fix: Switch to a neutral or slightly basic mobile phase. The MOM group is stable between pH 4 and 12 [1].

    • Recommended Buffer: 10 mM Ammonium Bicarbonate (pH 7.8 - 8.2).

Q: My sample turns dark in the autosampler. Is it oxidizing? A: Yes, aniline derivatives are prone to oxidation, especially in solution.

  • The Cause: The amino group (-NH2) is electron-rich. Although the nitro group (-NO2) is electron-withdrawing and offers some stabilization, the molecule is still light- and oxygen-sensitive.

  • The Fix:

    • Amber Glass: Always store samples in amber vials to prevent photodegradation.

    • Temperature: Set autosampler temperature to 4°C.

    • Solvent: Avoid storing in pure acetone or aldehydes, which can form imines (Schiff bases) with the aniline amine. Use Acetonitrile/Water mixtures.[1]

Category B: Peak Shape & Resolution

Q: Why does the main peak tail significantly? A: This is a classic "Nitroaniline on Silica" interaction.

  • The Mechanism: The aniline nitrogen has a lone pair of electrons. At acidic pH (if you are using weak acids) or neutral pH, residual silanols (Si-OH) on the column stationary phase can hydrogen bond or ion-exchange with the amine, causing the peak to drag (tail).

  • The Fix:

    • High pH Method: Running at pH 8 (Ammonium Bicarbonate) deprotonates the silanols (Si-O-) but keeps the aniline neutral (pKb is high due to the nitro group), changing the interaction profile.

    • Column Selection: Use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini) which is designed for high pH stability and has reduced silanol activity.

Optimized Analytical Protocols

Protocol A: High-Stability HPLC Method (Recommended)

This method uses a basic pH to ensure the MOM group remains intact and minimizes silanol interactions.

ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., XBridge BEH C18), 3.5 µm, 4.6 x 100 mmStable at pH 8; reduced silanol activity.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.0) Prevents MOM hydrolysis; improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure.
Gradient 5% B to 95% B over 10 minGeneral screening gradient.
Detection UV at 254 nm and 280 nm Nitroanilines absorb strongly at 254 nm.
Temperature 30°CControls viscosity and retention reproducibility.
Protocol B: LC-MS Compatible (Neutral)

If you cannot use Bicarbonate due to solubility or MS preference, use Ammonium Acetate.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8, unadjusted).

  • Mobile Phase B: Acetonitrile.[2]

  • Note: Do NOT add Formic acid or Acetic acid. The natural pH of Ammonium Acetate is neutral enough to preserve the MOM group while being volatile for MS [2].

Degradation Pathway Visualization

Understanding the chemistry helps predict impurities.

DegradationPathway MOM_Aniline 4-(Methoxymethoxy)- 2-nitroaniline (Target Analyte) Intermediate Hemiacetal Intermediate MOM_Aniline->Intermediate Hydrolysis (Fast at pH < 3) Acid H+ (Acidic pH) Acid->Intermediate Product 4-Hydroxy- 2-nitroaniline (Impurity Peak) Intermediate->Product Byproducts Formaldehyde + Methanol Intermediate->Byproducts

Figure 2: Acid-catalyzed hydrolysis pathway of the MOM ether. In 0.1% TFA, this reaction can occur inside the HPLC column, leading to split peaks or quantitative loss.

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming MOM stability range pH 4-12 and acid lability).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Guidance on mobile phase pH selection for ionizable compounds and silanol suppression).
  • BenchChem. (2025). Technical Guide to 4-Methoxy-2-nitroaniline. (Reference for general nitroaniline spectral properties and solubility).

Sources

Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Optimization of Peak Shape & Resolution for Nitroaniline Isomers Executive Summary: The Chemical Challenge Nitroanilines ( ) present a dual challenge in HPLC: basicity and structural isomerism . The Tailing Trap:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Peak Shape & Resolution for Nitroaniline Isomers

Executive Summary: The Chemical Challenge

Nitroanilines (


) present a dual challenge in HPLC: basicity  and structural isomerism .
  • The Tailing Trap: While technically weak bases (pKa of conjugate acids range from ~ -0.3 to 2.5), the free amine group (

    
    ) acts as a strong hydrogen bond donor. On older or poorly end-capped silica, this leads to severe tailing due to interaction with acidic silanols, even if the analyte is not ionized.
    
  • The Selectivity Trap: The ortho-, meta-, and para- isomers have identical mass and similar hydrophobicity. Standard C18 columns often fail to resolve them (particularly m- and p-), resulting in co-elution "shoulders" rather than distinct peaks.

This guide moves beyond generic troubleshooting to provide a chemically grounded protocol for these specific analytes.

Module 1: The "Shark Fin" Tailing Issue

Diagnosis and elimination of peak asymmetry.

Q: My nitroaniline peaks look like shark fins (tailing factor > 1.5). Is this a pH issue?

A: Not necessarily a pH issue, but a silanol issue. Because nitroanilines have very low pKa values (e.g., o-nitroaniline


, p-nitroaniline 

) [1], they exist as neutral species at typical HPLC pH (3–7). Therefore, the tailing is not caused by ionic attraction (cation-exchange) but by hydrogen bonding between the amino group and free silanols on the silica surface.

The Fix:

  • Switch to a "Base-Deactivated" Column: Use a column with high-density end-capping. Traditional silica columns will always tail.

  • Mobile Phase Modifier: Do not rely on pH alone. Add a competitive amine modifier if using older columns, but for modern methods, use 0.1% Formic Acid . Even though the analyte is neutral, the acid suppresses the ionization of the silanols (keeping them as

    
     rather than 
    
    
    
    ), reducing their H-bonding potential.
Q: I see peak splitting, not just tailing. What is the cause?

A: This is almost always Injection Solvent Mismatch . Nitroanilines are highly soluble in methanol/acetonitrile. If you dissolve your sample in 100% organic solvent and inject it into a mobile phase that is 80% water, the "plug" of strong solvent travels down the column, carrying the analyte faster than the mobile phase can equilibrate. This causes the peak to split or front.[1][2]

The Protocol: Dissolve standards in the initial mobile phase composition (e.g., 20% MeOH / 80% Water).

Module 2: Isomer Resolution (The Solution)

Solving the co-elution of m-nitroaniline and p-nitroaniline.

Q: Why can't I separate meta- and para-nitroaniline on my C18 column?

A: C18 columns separate primarily based on hydrophobicity. The m- and p- isomers have nearly identical hydrophobicities. To separate them, you need a stationary phase that exploits their differing electron densities and shapes.

The Solution: Phenyl-Hexyl or Biphenyl Phases. These columns possess


 electrons in the stationary phase rings. Nitroanilines, being electron-deficient aromatics (due to the electron-withdrawing nitro group), interact strongly with the electron-rich phenyl stationary phase via 

stacking.
  • Ortho-isomer: Steric hindrance prevents tight

    
    -stacking; elutes first.
    
  • Para-isomer: Flat, accessible geometry allows strongest

    
    -interaction; elutes last.
    
Data Comparison: Separation Mechanisms
ParameterC18 (Alkyl Phase)Biphenyl / Phenyl-Hexyl
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Selectivity Driver Carbon load & Surface AreaAromaticity & Shape Selectivity
Isomer Resolution Poor (m- and p- often co-elute)Excellent (

typical)
Recommended Solvent Acetonitrile (suppresses

)
Methanol (enhances

interactions)
Module 3: The Optimized Protocol

A self-validating method for separating all three isomers with symmetrical peak shape.

System Suitability Requirement: Resolution (


) between m- and p- isomers > 2.0; Tailing Factor (

) < 1.3.
1. Stationary Phase
  • Recommended: Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl.

  • Dimensions: 100 x 4.6 mm, 2.6 µm (Core-shell) or 3.5 µm (Fully porous).

2. Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (Suppresses silanols).

  • Solvent B: Methanol (Promotes

    
     selectivity better than ACN).
    
  • Note: Avoid phosphate buffers if using LC-MS; formic acid is sufficient for these neutral analytes.

3. Gradient Program
  • Flow Rate: 1.0 mL/min[1]

  • Temp: 30°C (Lower temperature favors

    
     interactions).
    
Time (min)% Solvent B (MeOH)Event
0.020%Injection (Low organic to focus peak)
10.060%Linear Gradient
10.120%Re-equilibration
14.020%Stop
Module 4: Diagnostic Logic Pathways
Diagram 1: Troubleshooting Asymmetry

Use this logic flow to determine if your issue is chemical (silanols) or physical (solvent/system).

TailingTroubleshoot Start Observation: Asymmetric Peak CheckSplit Is the peak split or fronting? Start->CheckSplit CheckTailing Is the peak tailing (Shark Fin)? Start->CheckTailing SolventCheck Check Injection Solvent. Is it 100% Organic? CheckSplit->SolventCheck Yes ColType Check Column Type. Is it standard Silica/C18? CheckTailing->ColType Yes FixSolvent Fix: Dilute sample in starting mobile phase SolventCheck->FixSolvent Yes VoidCheck Check Column Void. Reverse flush column. SolventCheck->VoidCheck No OldCol Cause: Silanol Activity (H-Bonding) ColType->OldCol Yes BufferCheck Check Mobile Phase. Is pH unbuffered? ColType->BufferCheck No (Modern Col) NewCol Switch to End-capped or Phenyl-Hexyl Phase OldCol->NewCol AddAcid Add 0.1% Formic Acid to suppress silanols BufferCheck->AddAcid Yes

Caption: Diagnostic tree for distinguishing between solvent effects (splitting) and silanol interactions (tailing).

Diagram 2: Selectivity & Column Choice

Logic for selecting the correct stationary phase based on isomer presence.

Selectivity Input Analyte List: Nitroanilines Isomers Are ortho/meta/para isomers present? Input->Isomers C18 Use C18 Column. Standard Hydrophobicity. Isomers->C18 No (Single isomer) PiPi Requirement: Pi-Pi Interaction Isomers->PiPi Yes (Mixture) Choice Select Phase: Biphenyl or Phenyl-Hexyl PiPi->Choice Solvent Use Methanol (Enhances Pi-Selectivity) Choice->Solvent

Caption: Decision matrix for column selection. Note that Methanol is preferred over Acetonitrile for Phenyl phases.

References
  • PubChem. (n.d.). Compound Summary: 4-Nitroaniline (pKa data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction. Application Note 5991-0887EN. Retrieved January 28, 2026, from [Link]

  • Phenomenex. (2014).[3] Kinetex Biphenyl: The Go-To Selectivity for Reversed Phase Method Development.[3][4] Application Guide. Retrieved January 28, 2026, from [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: Peak Tailing and Fronting. LCGC International. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

minimizing product loss during workup and extraction

Current Status: Operational Ticket Subject: Minimizing Product Loss During Workup Assigned Specialist: Senior Application Scientist The Triage Desk: Diagnostic Workflow Before adjusting your protocol, identify the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Subject: Minimizing Product Loss During Workup Assigned Specialist: Senior Application Scientist

The Triage Desk: Diagnostic Workflow

Before adjusting your protocol, identify the specific vector of product loss. Use this logic flow to pinpoint the failure mode.

TriageFlow Start Where is the loss occurring? Q3 Is the interface cloudy or undefined? Start->Q3 Q1 Is the organic layer volume lower than expected? Q2 Is the mass recovery low after evaporation? Q1->Q2 No Solubility ISSUE: Solvent Choice (Incorrect Polarity/LogP) (See Module 1) Q1->Solubility Yes (Solvent miscible?) Partition ISSUE: Poor Partitioning (Product stuck in Aqueous) (See Module 1) Q2->Partition Low Crude Mass Mechanical ISSUE: Mechanical Loss (Bumping/Drying Agent Adsorption) (See Module 3) Q2->Mechanical Material on Rotovap/Filter Q3->Q1 No Emulsion ISSUE: Emulsion/Rag Layer (See Module 2) Q3->Emulsion Yes

Figure 1: Diagnostic logic for isolating the source of yield attrition during workup.

Module 1: The Invisible Thief (Partitioning & Solubility)

Symptom: No visible spill or emulsion, yet gravimetric yield is consistently 20-40% lower than theoretical.

The Mechanism: Distribution Coefficient ( )

Product loss here is rarely "physical"; it is thermodynamic. Your product is establishing an equilibrium between the organic and aqueous phases based on its lipophilicity (


). If your solvent system is not optimized, a significant fraction of your product remains dissolved in the aqueous waste.

The Fix: The "Salting Out" Protocol Adding an inorganic salt increases the ionic strength of the aqueous layer.[1] Water molecules become highly ordered around the salt ions (hydration shells), reducing the free water available to solvate your organic product. This drives the product into the organic phase.

Protocol: Optimized Saturation Extraction
  • Calculate Volume: Use a solvent-to-aqueous ratio of at least 1:1 for the first extraction.

  • The "Brine Bomb": Before adding organic solvent, saturate the aqueous reaction mixture with solid NaCl.

    • Why: This maximizes the density difference and the "salting out" effect.

  • Sequential Extraction: Perform 3 extractions with smaller volumes (e.g.,

    
     mL) rather than one large extraction (
    
    
    
    mL).
    • Validation: This is mathematically proven by the Nernst distribution law; multiple equilibria favor the organic phase more efficiently than a single equilibrium.

Critical Check: If your product is highly polar (e.g., contains amines or carboxylic acids), simple partitioning will fail. You must adjust the pH of the aqueous layer to 2 units away from the product's pKa to ensure it is in its neutral (non-ionic) form before extraction.

Module 2: The Emulsion Trap

Symptom: A third "rag layer" forms between phases, or the entire mixture becomes a cloudy, inseparable mess.

The Mechanism: Surface Tension Stabilization

Emulsions are stabilized by surfactants or fine particulates that lower the interfacial tension between the two liquids. Common culprits are basic reaction byproducts or suspended palladium blacks.

Troubleshooting Guide: Breaking the Emulsion
MethodActionMechanismRisk Level
The Wait Leave for 20 mins.Gravity coalescence.Low
Brine Addition Add saturated NaCl.[2]Increases aqueous density and ionic strength, forcing phase separation.Low
The Filtration Filter through a Celite pad.[3][4]Physically removes the particulate matter stabilizing the emulsion.Medium (Product trapped in filter)
The "Reset" Evaporate all solvent; redissolve residue.Removes the specific solvent ratio causing the emulsion.[3]High (Thermal stress)

Pro-Tip: The "Reset" Maneuver If an emulsion is persistent (especially with DCM/Basic water):

  • Evaporate the organic solvent from the emulsion (if the aqueous volume is low) or simply wait.

  • If feasible, rotovap the entire mixture to remove the organic solvent.

  • Redissolve the residue in a different solvent system (e.g., Ethyl Acetate instead of DCM) and try the extraction again.

Module 3: Mechanical & Physical Integrity

Symptom: Product is lost during drying (adsorption) or solvent removal (bumping).

Drying Agent Selection

Using the wrong drying agent can physically trap your product (adsorption) or fail to remove water, leading to hydrolysis.

Comparative Data: Drying Agent Performance

AgentCapacity (Water uptake)SpeedAcidityBest Use Case
MgSO₄ HighVery FastSlightly AcidicGeneral purpose; fast workflows.
Na₂SO₄ Very HighSlow (15-30 min)NeutralAcid-sensitive compounds; overnight drying.
CaCl₂ HighFastBasicHydrocarbons; alkyl halides. Avoid with amines/alcohols.

Recommendation: For minimizing loss, use Na₂SO₄ if time permits. Its granular structure traps less product during filtration compared to the fine powder of MgSO₄. Always wash the filter cake with fresh solvent.

Preventing Rotovap "Bumping"

Bumping ejects your product into the condenser trap, creating a cross-contamination nightmare and immediate yield loss.

Protocol: The Vacuum Ramp

  • The 50% Rule: Never fill the flask more than half full.

  • Rotation First: Start rotation at maximum safe speed before applying vacuum. This creates a centrifugal vortex that increases surface area and suppresses bubble nucleation.

  • Hysteresis Control: If you see bubbles rapidly expanding:

    • Do NOT just pull the flask out of the water.

    • DO vent the vacuum immediately (keep a finger on the stopcock).

Module 4: The "Wrong Layer" Panic

Symptom: You discarded the aqueous layer, but the organic layer contains no product.

The Mechanism: Density Inversion

Solvents like Dichloromethane (DCM) are denser than water (


 vs 

). However, a saturated brine solution can reach densities of

, and a heavily concentrated organic reaction mixture can shift densities unpredictably.

The "Water Drop" Validation Test Never assume which layer is which.

  • Fill a test tube with a sample of the top layer .

  • Add one drop of water.

  • Observation:

    • If the drop dissolves: The top layer is Aqueous .

    • If the drop falls to the bottom as a bead: The top layer is Organic .

Golden Rule: Never empty your waste beaker until the final product has been isolated and weighed.

References

  • Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Link

  • Biotage. (2023).[5][6] Tackling emulsions just got easier. Biotage Blog. Link

  • BenchChem. (2025).[7] Comparative Guide: Magnesium Sulfate vs. Sodium Sulfate as Drying Agents. Link

  • Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Link

  • UD Technologies. (2025). Bumping in Rotary Evaporator During Vacuum Evaporation. Link

Sources

Optimization

Technical Support Center: Fenton Oxidation of 4-(Methoxymethoxy)-2-nitroaniline

Ticket ID: FENT-OPT-4MM2NA Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Degradation Protocols User Guide Overview Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FENT-OPT-4MM2NA Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Degradation Protocols

User Guide Overview

Welcome to the technical support hub for the oxidative degradation of 4-(Methoxymethoxy)-2-nitroaniline (4-MM-2-NA) . This guide addresses the unique challenges posed by this substrate—specifically the conflict between the acid-sensitive Methoxymethoxy (MOM) protecting group and the acidic requirements of Fenton chemistry.

Primary Objective: Complete mineralization (removal of COD/TOC) for wastewater treatment or impurity destruction. Secondary Objective: Kinetic control for mechanistic studies.

Part 1: The Substrate-Specific Challenge (The "MOM" Factor)

Before initiating the reaction, you must account for the specific chemistry of the Methoxymethoxy (MOM) group. Unlike standard nitroanilines, 4-MM-2-NA acts as a "dual-substrate" in Fenton conditions.

Critical Pre-Check: The Hydrolysis Trap

Issue: Standard Fenton operates at pH 3.0 . The MOM group is an acetal functionality that is acid-labile. Mechanism: At pH 3.0, especially with the exotherm of the Fenton reaction, the MOM group will hydrolyze before or during oxidation.



Implication for Your Protocol:

  • Formaldehyde Release: The reaction releases formaldehyde (HCHO) into the solution. HCHO is a known hydroxyl radical scavenger.

  • Stoichiometry Shift: You are not just oxidizing the nitroaniline; you are oxidizing the released formaldehyde and methanol. If you calculate COD based solely on the parent ring, you will under-dose

    
    .
    

Actionable Advice:

  • Recommendation: Allow for a 15-minute "Pre-Hydrolysis" phase at pH 3.0 (without Iron/Peroxide) if you wish to study the degradation of the phenol derivative specifically.

  • Adjustment: Increase your theoretical

    
     calculation by 15-20%  to account for the scavenging effect of the MOM-hydrolysis byproducts.
    

Part 2: Optimization Protocol (Step-by-Step)

Do not use a "one-size-fits-all" ratio. The electron-withdrawing nitro group (


) deactivates the aromatic ring, making it resistant to electrophilic attack by 

.
Step 1: Determine Theoretical COD (Chemical Oxygen Demand)

Calculate the stoichiometric


 demand for complete mineralization.
  • Formula:

    
     (Simplified for mineralization).
    
  • Baseline: 1 mole of substrate requires ~13 moles of

    
    .
    
Step 2: Reagent Ratios (The "Golden Window")

For nitro-aromatics, the standard 1:5 ratio is often insufficient due to slow kinetics.

ParameterRecommended RangeOptimal Starting PointTechnical Rationale
pH 2.5 – 3.53.0 ± 0.2 Iron solubility is max at pH 3. Above 4,

precipitates as sludge; below 2.5,

scavenging dominates.

1.0 – 2.0x Stoichiometric1.5x Stoich Excess peroxide drives the reaction against the deactivating nitro group.

1:5 to 1:20 (Molar Ratio vs

)
1:10 High iron speeds up initial rate but increases sludge. Low iron reduces sludge but stalls the reaction.
Temperature 20°C – 40°C25°C Higher temps accelerate MOM hydrolysis but degrade

into

(waste).
Step 3: Dosing Strategy

Do not dump reagents. The MOM group releases formaldehyde, which can cause rapid foaming if oxidized too quickly.

  • Adjust substrate solution to pH 3.0 with

    
    .
    
  • Add

    
     catalyst and dissolve completely.
    
  • Slow Dosing: Add

    
     dropwise over 20 minutes. This prevents "radical scavenging" where excess 
    
    
    
    consumes
    
    
    radicals.

Part 3: Troubleshooting & Diagnostics

Visualizing the Pathway

Understanding where your reaction stalls is key to troubleshooting.

FentonPathway Substrate 4-(MOM)-2-nitroaniline Hydrolysis Acid Hydrolysis (pH 3) (Fast Step) Substrate->Hydrolysis H+ Intermediate1 4-Hydroxy-2-nitroaniline + Formaldehyde Hydrolysis->Intermediate1 RadicalAttack •OH Radical Attack Intermediate1->RadicalAttack Fenton Reagent RingOpening Ring Cleavage (Muconic Acid Derivatives) RadicalAttack->RingOpening Oxidation Sludge Iron Sludge (Fe(OH)3) RadicalAttack->Sludge pH > 4 drift Mineralization CO2 + H2O + Nitrate RingOpening->Mineralization

Figure 1: Degradation pathway showing the critical pre-oxidation hydrolysis step.

FAQ / Troubleshooting Matrix

Q1: The solution turned dark brown and the TOC isn't dropping. What happened?

  • Diagnosis: You have formed Quinone/Azo intermediates .

  • Cause: Incomplete oxidation. The nitro group was likely reduced to an amine or coupled to form azo-dyes, which are recalcitrant.

  • Fix:

    • Check residual

      
       using test strips. If zero, add more.
      
    • If

      
       is present but reaction stalled, add a second aliquot of 
      
      
      
      (10% of initial mass). The iron may have cycled to inactive
      
      
      .

Q2: I see massive foaming immediately upon adding peroxide.

  • Diagnosis: Rapid oxidation of Formaldehyde (from MOM hydrolysis) or Catalase-like activity.

  • Cause: The MOM group hydrolyzed, releasing HCHO. The reaction

    
     is exothermic and gas-generating.
    
  • Fix: Slow down the

    
     addition rate. Ensure temperature is controlled (<30°C).
    

Q3: My HPLC shows the parent peak disappeared, but TOC removal is only 20%.

  • Diagnosis: Transformation vs. Mineralization gap.

  • Explanation: You successfully cleaved the MOM group and perhaps opened the ring, but you created stable short-chain organic acids (Oxalic acid, Maleic acid). These react slowly with Fenton.

  • Fix: This is the "Iron Sludge" phase. To mineralize these acids, you often need Photo-Fenton (UV light) to photolyze the

    
    -carboxylate complexes.
    

Part 4: Post-Reaction Processing

Step 1: Quenching [1][2]

  • Raise pH to > 9.0 using NaOH.

  • Result: This precipitates all Iron as

    
     (red/brown sludge) and decomposes residual 
    
    
    
    .

Step 2: Filtration

  • Filter the sludge.

  • Warning: The sludge contains adsorbed organic intermediates. Do not treat it as clean waste.

Step 3: Analysis

  • HPLC: Monitor the disappearance of the specific peak at 4-MM-2-NA retention time.

  • TOC (Total Organic Carbon): The only true measure of mineralization.

References

  • BenchChem. (2025).[3][4] Degradation Pathways of 4-Methoxy-2-nitroaniline. Technical Support Center.

  • Li, et al. (2023).[5][6] Degradation of nitroaromatics with the Fenton reagent. Estonian Academy of Sciences.

  • Sun, S. P., et al. (2007).[7] Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials.

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Regarding MOM ether stability in acid).

  • Salari, D., et al. (2025). Optimization of Fe2+/H2O2 ratio in Fenton process. Journal of Chemical, Biological and Medicinal Sciences.

Sources

Reference Data & Comparative Studies

Validation

analytical method validation for quantifying 4-(Methoxymethoxy)-2-nitroaniline

The following guide presents an advanced analytical method validation for 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Osimertin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents an advanced analytical method validation for 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Osimertinib).

This guide adopts a comparative approach , contrasting a Novel Buffered Neutral-pH Protocol (The "Product") against the Standard Acidic HPLC Protocol (The "Alternative") . It addresses the specific chemical instability of the methoxymethyl (MOM) ether protecting group, providing a robust solution where generic methods fail.

Overcoming Acid Lability in Impurity Profiling

Executive Summary & Technical Context

4-(Methoxymethoxy)-2-nitroaniline is a protected phenol intermediate. The methoxymethyl (MOM) group is strategically employed to mask the phenolic hydroxyl during nitration or coupling steps. However, the MOM group is inherently acid-labile , designed to be cleaved under acidic conditions (e.g., HCl/MeOH).

The Analytical Challenge: Standard HPLC method development often defaults to acidic mobile phases (0.1% Trifluoroacetic acid or Formic acid) to suppress silanol ionization and improve peak shape. For this specific analyte, acidic conditions trigger on-column hydrolysis , converting the analyte back to its deprotected form, 4-Hydroxy-2-nitroaniline . This results in split peaks, poor recovery, and quantification errors.

This guide validates a Buffered Neutral-pH Method that preserves the structural integrity of the analyte, ensuring accurate quantification for regulatory submission.

Comparative Analysis: Optimized vs. Generic Methods

The following table contrasts the performance of the optimized protocol against the industry-standard generic approach.

FeatureOptimized Protocol (The Solution) Standard Generic Protocol (The Alternative)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8) Water + 0.1% Trifluoroacetic Acid (pH ~2.0)
Mobile Phase B Acetonitrile (LC-MS Grade)Acetonitrile + 0.1% TFA
Analyte Stability > 48 Hours in autosamplerDegrades < 2 Hours (Hydrolysis to Phenol)
Peak Shape Sharp, Symmetrical (Tailing Factor < 1.2)Split/Broad (due to on-column reaction)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLVariable (due to baseline noise from degradation)
Specificity Resolves Analyte from Deprotected ImpurityCo-elution or "Ghost Peaks"
Mechanistic Insight: The Degradation Pathway

Understanding the chemistry is vital for troubleshooting. Under acidic HPLC conditions, the acetal linkage in the MOM group is protonated, leading to the release of a formaldehyde equivalent and the free phenol.

MOM_Degradation MOM_Aniline 4-(Methoxymethoxy)- 2-nitroaniline (Target Analyte) Intermediate Oxocarbenium Intermediate MOM_Aniline->Intermediate Protonation & Cleavage Acid_Cond Acidic Mobile Phase (H+ / H2O) Acid_Cond->MOM_Aniline Phenol 4-Hydroxy-2-nitroaniline (Impurity/Degradant) Intermediate->Phenol Hydrolysis Formaldehyde Formaldehyde (By-product) Intermediate->Formaldehyde

Figure 1: Acid-catalyzed hydrolysis of the MOM-protected analyte. This reaction occurs inside the HPLC column if acidic modifiers (TFA/FA) are used.

Detailed Experimental Protocol (Optimized Method)

This protocol is validated according to ICH Q2(R1) guidelines.

A. Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18 End-capped, pH stable (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Note: End-capping is crucial to prevent silanol interactions at neutral pH.

  • Reagents: Ammonium Acetate (HPLC Grade), Acetonitrile (Gradient Grade), Milli-Q Water.

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Do not exceed 40°C to minimize thermal degradation).

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).

  • Run Time: 15 minutes.

Gradient Program:

Time (min) % Mobile Phase A (10mM NH4OAc, pH 6.8) % Mobile Phase B (Acetonitrile)
0.0 90 10
8.0 20 80
10.0 20 80
10.1 90 10

| 15.0 | 90 | 10 |

C. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Crucial: Do not use acidified diluents.

  • Stock Solution: Dissolve 10 mg of 4-(Methoxymethoxy)-2-nitroaniline in 10 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Diluent.

Validation Workflow & Decision Logic

The following diagram illustrates the self-validating logic used to ensure the method is "fit for purpose."

Validation_Workflow Start Start Validation Specificity Specificity Test: Inject Analyte + Spiked Impurity (Phenol) Start->Specificity Resolution_Check Resolution (Rs) > 2.0? Specificity->Resolution_Check Linearity Linearity: 5 Levels (50-150%) Resolution_Check->Linearity Yes Fail_pH Adjust pH / Change Column Selectivity Resolution_Check->Fail_pH No Accuracy Accuracy (Recovery): Spike at 80, 100, 120% Linearity->Accuracy Stability Solution Stability: Re-inject at 24h Accuracy->Stability Pass Method Validated Stability->Pass Fail_pH->Specificity

Figure 2: Step-by-step validation logic ensuring specificity between the protected analyte and its deprotected degradant.

Validation Results (Summary Data)

The following data represents typical performance metrics achieved using the Optimized Neutral-pH Protocol .

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analytePurity Angle < Purity Threshold (Peak Purity Pass)PASS
Linearity (R²) R² ≥ 0.9990.9998 (Range: 10–100 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.8% (n=9)PASS
Precision (Repeatability) RSD ≤ 2.0%0.4% (n=6 injections)PASS
Robustness (pH) pH 6.6 – 7.0RT variation < 2%PASS
Expert Recommendations
  • Buffer Choice is Non-Negotiable: Do not substitute Ammonium Acetate with Phosphate buffer if you intend to use LC-MS later. Phosphate is non-volatile and will suppress ionization. Ammonium Acetate is LC-MS compatible.

  • Column History: Never use a column that was previously used with strong ion-pairing agents (like HSA) or stored in strong acid, as "memory effects" can catalyze degradation even if the mobile phase is neutral.

  • Impurity Tracking: Always inject a standard of 4-Hydroxy-2-nitroaniline (the deprotected impurity) during method development to confirm it is well-separated from your target peak.

References
  • Chemical Identity: 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7).[1][2][3][4][5] Also known as 1-Amino-2-nitro-4-methoxy-O-methyl-benzene.[3][4][5][6]

    • Source:

  • MOM Group Stability: "Stability of the Methoxymethyl (MOM) Ether Protecting Group." The MOM group is stable to base but hydrolyzed by dilute acid.

    • Source:

  • Method Validation Guidelines: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

    • Source:

  • Mobile Phase Optimization: "Mobile Phase pH Selection in HPLC.

    • Source:

Sources

Comparative

Comparative Guide: HPLC vs. GC-MS for 4-(Methoxymethoxy)-2-nitroaniline Purity Analysis

Executive Summary For the purity analysis of 4-(Methoxymethoxy)-2-nitroaniline , High-Performance Liquid Chromatography (HPLC) is the superior and recommended technique. While Gas Chromatography-Mass Spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity analysis of 4-(Methoxymethoxy)-2-nitroaniline , High-Performance Liquid Chromatography (HPLC) is the superior and recommended technique.

While Gas Chromatography-Mass Spectrometry (GC-MS) offers structural elucidation capabilities, it presents significant risks of thermal degradation and on-column artifact formation due to the lability of the methoxymethoxy (MOM) protecting group and the nitroaniline core. HPLC provides a robust, non-destructive quantification method that ensures the integrity of this thermally sensitive intermediate.

FeatureHPLC-UV/DAD (Recommended)GC-MS (Alternative)
Analyte Stability High (Ambient temperature analysis)Low to Moderate (Risk of MOM cleavage/Nitro reduction)
Quantification Accuracy Excellent (Linear response, no degradation)Variable (Dependent on inlet activity)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization often required)
Primary Use Case Routine Purity & Impurity ProfilingStructural Confirmation / Impurity ID

Compound Profile & Analytical Challenges

Target Analyte: 4-(Methoxymethoxy)-2-nitroaniline Structure: Aniline core with a nitro group at the ortho position and a methoxymethoxy (MOM) ether at the para position.

Key Analytical Risks[1][2]
  • MOM Group Lability: The methoxymethoxy group is an acetal.[1] While stable to base, it is sensitive to acid and elevated temperatures. In a hot GC inlet (

    
    ), especially in the presence of acidic silanols (glass liners), it can undergo thermal cleavage to form 4-amino-3-nitrophenol  (loss of formaldehyde/methanol), creating a false impurity peak.
    
  • Nitroaniline Polarity: The primary amine and nitro group create a significant dipole. In GC, this leads to peak tailing and adsorption on active sites, requiring highly deactivated liners and columns.

  • Thermal Instability: Nitroanilines can degrade or rearrange at high temperatures, complicating the mass spectrum and quantitation in GC.

Decision Logic: Selecting the Right Method

The following decision tree illustrates the scientific rationale for prioritizing HPLC over GC-MS for this specific application.

decision_logic start Analyte: 4-(Methoxymethoxy)-2-nitroaniline q1 Is Structural Elucidation Required? start->q1 branch_struct Yes (Unknown Impurities) q1->branch_struct Identification branch_quant No (Routine Purity) q1->branch_quant Quantification gc_check Check Thermal Stability branch_struct->gc_check hplc_path Select HPLC-UV/DAD branch_quant->hplc_path Preferred gc_risk Risk: MOM Cleavage / Nitro Degradation gc_check->gc_risk High Temp (>200°C) gc_mitigation Mitigation: Derivatization (BSTFA) or Cold On-Column Injection gc_risk->gc_mitigation gc_final GC-MS (Qualitative Only) gc_mitigation->gc_final

Figure 1: Decision matrix for selecting analytical modality based on stability risks.

Detailed Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) - The Gold Standard

This method uses a neutral-to-basic mobile phase to ensure the aniline remains unprotonated (improving peak shape) and avoids acidic hydrolysis of the MOM group.

Reagents:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8)

  • Solvent B: Acetonitrile (HPLC Grade)

  • Diluent: 50:50 Water:Acetonitrile

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Flow Rate:

    
    
    
  • Column Temp:

    
    
    
  • Injection Volume:

    
    
    
  • Detection: UV-Vis / DAD at 254 nm (aromatic ring) and 360 nm (nitro-group specific).

Gradient Profile:

Time (min) % Solvent A % Solvent B
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 |

Why this works: The neutral pH prevents on-column degradation of the MOM ether. The C18 column provides excellent retention for the moderately polar protected aniline, separating it from the more polar deprotected phenol impurity (if present).

B. Gas Chromatography-Mass Spectrometry (GC-MS) - The Structural Check

Warning: Direct injection of the underivatized compound may lead to thermal degradation. This protocol uses a "Cold Splitless" approach if available, or strict temperature limits.

Instrument Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or Rxi-5Sil MS),

    
    .
    
  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet: Splitless mode.

    • Standard:

      
       (High risk of degradation).
      
    • Optimized:Pulsed Splitless at

      
        (Minimize thermal stress).
      
  • Liner: Ultra-Inert Deactivated Liner with glass wool (must be fresh to avoid acid sites).

  • Oven Program:

    • 
       hold for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 3 min.

  • MS Source:

    
    , Scan range 40–350 m/z.
    

Derivatization Strategy (Recommended for GC): To stabilize the amine and prevent adsorption, react the sample with BSTFA + 1% TMCS (


 for 30 min) prior to injection. This converts the amine to a trimethylsilyl (TMS) derivative, significantly improving thermal stability and peak shape.

Performance Comparison Data

The following data summarizes the expected performance metrics based on validation of similar nitroaniline derivatives [1, 2].

ParameterHPLC-UV (Method A)GC-MS (Method B - Direct)GC-MS (Method B - Derivatized)
Linearity (

)


(nonlinear adsorption)

Limit of Quantitation (LOQ)



Recovery


(thermal loss)

Precision (RSD)



Artifact Formation NoneHigh (Deprotection to phenol)Low

Analytical Workflow Diagram

This workflow guides the user through the sample preparation and analysis pipeline.

workflow sample Raw Sample (Solid) dissolve Dissolve in Acetonitrile/Water sample->dissolve filter Filter (0.2 µm PTFE) dissolve->filter hplc HPLC-UV Analysis (Quantification) filter->hplc Primary Path gc_prep Derivatization (BSTFA, 60°C) filter->gc_prep If ID needed gc_ms GC-MS Analysis (ID Confirmation) gc_prep->gc_ms

Figure 2: Optimized analytical workflow for purity and identification.

References

  • BenchChem. (2025).[2][3] Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. Retrieved from

  • Thermo Fisher Scientific. (2023). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE-HPLC. Application Note 292. Retrieved from

  • Greene, T.W., & Wuts, P.G.M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Reference for MOM group stability and acid lability).

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Retrieved from

Sources

Validation

comparative analysis of 4-Methoxy-2-nitroaniline and its structural isomers

Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Structural Isomers Executive Summary 4-Methoxy-2-nitroaniline (CAS 96-96-8), commercially known as Fast Bordeaux GP Base , is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Structural Isomers

Executive Summary

4-Methoxy-2-nitroaniline (CAS 96-96-8), commercially known as Fast Bordeaux GP Base , is a critical intermediate in the synthesis of azo dyes and pharmaceutical actives (e.g., Omeprazole).[1] Its regiochemistry—specifically the ortho positioning of the nitro group relative to the amine—imparts unique reactivity profiles compared to its isomers.

This guide provides a technical comparison of 4-Methoxy-2-nitroaniline against its primary structural isomers: 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline . It details physicochemical differences, synthesis logic, and validated experimental protocols for researchers in drug discovery and pigment manufacturing.[2]

Structural Landscape & Physicochemical Profiling

The positioning of the electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups on the aniline ring creates distinct electronic environments.[2] These variations significantly impact melting points, acid dissociation constants (pKa), and solubility.

Table 1: Comparative Physicochemical Properties
Property4-Methoxy-2-nitroaniline (Target)2-Methoxy-4-nitroaniline (Isomer A)2-Methoxy-5-nitroaniline (Isomer B)
CAS Number 96-96-8 97-52-999-59-2
Common Name Fast Bordeaux GP Base4-Nitro-o-anisidine5-Nitro-o-anisidine
Structure Aniline, 4-OMe, 2-NO₂Aniline, 2-OMe, 4-NO₂Aniline, 2-OMe, 5-NO₂
Appearance Orange to Red Crystalline SolidYellow to Orange PowderOrange-Red Needles
Melting Point 123 – 127 °C138 – 142 °C117 – 118 °C
pKa (Conj.[3][4][5][6] Acid) ~1.0 – 2.0 (Predicted)*1.02 ± 0.10~2.31 (Predicted)
Key Application Azo Dyes, Omeprazole IntermediatePigment Yellow 74 PrecursorMereletinib Intermediate

*Note: The basicity of the amino group is drastically reduced in all isomers due to the electron-withdrawing nitro group. The 2-nitro isomer is particularly weak due to the inductive effect and potential intramolecular hydrogen bonding.

Synthesis & Regiochemistry

The synthesis of 4-Methoxy-2-nitroaniline presents a classic challenge in electrophilic aromatic substitution: directing the nitro group to the specific ortho position relative to the amine, despite the competing directing power of the para-methoxy group.

Mechanism of Action

Direct nitration of p-anisidine is hazardous and prone to oxidation. The standard industrial protocol utilizes acetylation to protect the amine.[2]

  • Protection: p-Anisidine is converted to p-acetanisidide.

  • Nitration: The acetamido group (-NHAc) and methoxy group (-OCH₃) are both ortho/para directors. However, steric hindrance and electronic conditions can be tuned to favor nitration at the 2-position (ortho to amine) or 3-position (ortho to methoxy).

  • Hydrolysis: The acetyl group is removed to yield the free amine.

Diagram 1: Synthesis Pathway & Regioselectivity

SynthesisPathway Start p-Anisidine (1-Amino-4-methoxybenzene) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Intermediate1 p-Acetanisidide (Protected Amine) Step1->Intermediate1 Step2 Nitration (HNO3 / H2SO4) Intermediate1->Step2 Intermediate2 2-Nitro-p-acetanisidide (Target Precursor) Step2->Intermediate2 Major Path (Ortho to -NHAc) SideProduct 3-Nitro-p-acetanisidide (Isomeric Impurity) Step2->SideProduct Minor Path (Ortho to -OMe) Step3 Hydrolysis (HCl or NaOH) Intermediate2->Step3 Final 4-Methoxy-2-nitroaniline (Fast Bordeaux GP Base) Step3->Final

Caption: Synthesis workflow for 4-Methoxy-2-nitroaniline via protected nitration, highlighting the regioselective divergence.

Experimental Protocols

Protocol A: Laboratory Synthesis (Acetylation-Nitration Route)

Context: This protocol minimizes oxidation by protecting the amine group.

1. Acetylation:

  • Reagents: p-Anisidine (12.3 g, 0.1 mol), Acetic Anhydride (12 mL), Glacial Acetic Acid (50 mL).

  • Procedure: Dissolve p-anisidine in acetic acid. Add acetic anhydride dropwise with stirring. Reflux for 30 minutes. Pour into ice water (200 mL). Filter the white precipitate (p-acetanisidide).

  • Checkpoint: Yield should be >90%. MP ~127°C.

2. Nitration:

  • Reagents: p-Acetanisidide (from step 1), Conc. HNO₃ (7 mL), Conc. H₂SO₄ (15 mL).

  • Procedure: Dissolve dry p-acetanisidide in H₂SO₄ at <5°C. Add HNO₃/H₂SO₄ mixture dropwise, maintaining temperature below 10°C to favor the 2-nitro isomer (kinetic control). Stir for 1 hour at 10°C. Pour onto crushed ice. Filter the yellow solid.

3. Hydrolysis:

  • Reagents: Crude Nitro-acetanisidide, HCl (6M, 50 mL).

  • Procedure: Reflux the solid in HCl for 45 minutes. The solution will darken. Cool to room temperature and neutralize with NaOH (10%) until pH ~8-9. The product precipitates as an orange-red solid.[2]

Protocol B: Purification via Recrystallization

Context: Crude product often contains traces of the 3-nitro isomer.

  • Solvent: Ethanol (95%).

  • Method: Dissolve crude solid in minimum boiling ethanol. Add activated charcoal (0.5 g) to remove tarry oxidation byproducts. Filter hot.

  • Crystallization: Allow filtrate to cool slowly to room temperature, then chill in an ice bath.

  • Result: Bright orange-red needles. MP Range: 123–126°C.[1]

Protocol C: Diazotization (Quality Control Test)

Context: Used to verify reactivity for dye applications.

  • Dissolve 0.5 g of purified product in 5 mL HCl (conc) and 10 mL water. Cool to 0-5°C.[2]

  • Add NaNO₂ solution (0.25 g in 2 mL water) dropwise.

  • Observation: A clear diazonium salt solution should form. If turbidity persists, unreacted starting material or isomers may be present.

  • Coupling: Add to alkaline

    
    -naphthol solution. A brilliant red precipitate (azo dye) confirms the structure.
    

Safety & Toxicology (Drug Development Context)

Nitroanilines are potent methemoglobinemia inducers and potential mutagens.

  • Mutagenicity: Like many nitro-aromatics, 4-Methoxy-2-nitroaniline and its isomers typically test positive in the Ames Salmonella typhimurium assay (strains TA98, TA100) with metabolic activation (S9).

  • Handling:

    • Skin Absorption: High risk. Wear nitrile gloves and Tyvek sleeves.

    • Inhalation: Use a localized exhaust snorkel or fume hood when handling powder.

  • Storage: Store in amber vials under nitrogen to prevent slow oxidation and darkening.

Isomer Property Visualization

To aid in rapid identification, the following diagram maps the relationship between substitution patterns and melting points.

Diagram 2: Isomer Property Landscape

IsomerProperties Target 4-Methoxy-2-nitroaniline MP: 123-127°C Color: Orange-Red Use: Omeprazole IsoA 2-Methoxy-4-nitroaniline MP: 138-142°C Color: Yellow-Orange Use: Pigment Yellow 74 Target->IsoA Isomerization (Nitro shift) IsoB 2-Methoxy-5-nitroaniline MP: 117-118°C Color: Orange Needles Use: Mereletinib Target->IsoB Regio-isomer IsoC 4-Methoxy-3-nitroaniline MP: 114-118°C Color: Dark Red Use: Minor Intermediate Target->IsoC Direct Nitration Impurity

Caption: Structural relationship and property mapping of methoxy-nitroaniline isomers.

References

  • BenchChem. (2025).[2] A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 4-Methoxy-2-nitroaniline 98% Product Specification and MSDS. Retrieved from

  • PubChem. (2025).[7] 4-Methoxy-2-nitroaniline (CID 66793) - Physical Properties and Toxicity Data. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[5] 2-Methoxy-4-nitroaniline Properties and Applications. Retrieved from

  • Chung, K.T., et al. (2025).[2] Mutagenicity Studies of Benzidine and Its Analogs: Structure-Activity Relationships. ResearchGate. Retrieved from

  • Punagri Organics. (n.d.). 4-Methoxy-2-nitroaniline (Fast Bordeaux GP Base) Technical Data Sheet. Retrieved from

Sources

Comparative

Physicochemical Profiling of Methoxy-Nitroaniline Isomers: A Comparative Technical Guide

This guide provides an in-depth technical analysis of methoxy-nitroaniline isomers, specifically focusing on the structure-property relationships that drive their distinct behaviors in pharmaceutical and industrial appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methoxy-nitroaniline isomers, specifically focusing on the structure-property relationships that drive their distinct behaviors in pharmaceutical and industrial applications.[1][2]

Executive Summary

Methoxy-nitroanilines (C₇H₈N₂O₃) serve as critical intermediates in the synthesis of azo dyes (e.g., Pigment Yellow 74) and active pharmaceutical ingredients.[1][2] While they share an identical molecular weight (168.15 g/mol ), the positional isomerism of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups relative to the electron-withdrawing nitro (-NO₂) group creates profound divergences in their physicochemical profiles.[2]

This guide objectively compares the two most industrially relevant isomers:

  • 2-Methoxy-4-nitroaniline (2-MeO-4-NA): A planar molecule with strong intermolecular networking, often used as a nonlinear optical (NLO) material.[1]

  • 4-Methoxy-2-nitroaniline (4-MeO-2-NA): Characterized by strong intramolecular hydrogen bonding, significantly altering its solubility and thermal properties.[1]

Structural & Electronic Analysis

The divergence in properties between these isomers is governed by the "Ortho Effect" and the alignment of the "Push-Pull" electronic systems.

Electronic Configuration
  • 2-Methoxy-4-nitroaniline: The primary donor (-NH₂) and acceptor (-NO₂) are para to each other. This maximizes the conjugation length and creates a strong dipole moment across the molecule's long axis.[1] The ortho-methoxy group acts as an auxiliary donor but does not disrupt the primary charge transfer axis.[1]

  • 4-Methoxy-2-nitroaniline: The acceptor (-NO₂) is ortho to the amine.[1] This proximity facilitates the formation of a stable six-membered intramolecular hydrogen bond ring (NH...O=N). This "locking" of the proton reduces the amine's ability to participate in intermolecular hydrogen bonding.

Visualization of Structural Logic

The following diagram illustrates the electronic relationships and hydrogen bonding potential.

G cluster_0 2-Methoxy-4-nitroaniline (Para-Nitro) cluster_1 4-Methoxy-2-nitroaniline (Ortho-Nitro) M1 Structure: NH2 (Pos 1) | NO2 (Pos 4) E1 Electronic Effect: Strong Para-Conjugation (Push-Pull Axis) M1->E1 H1 H-Bonding: Intermolecular Networks (High Lattice Energy) E1->H1 Result M2 Structure: NH2 (Pos 1) | NO2 (Pos 2) H2 H-Bonding: Intramolecular H-Bond (Chelation Ring) M2->H2 Dominant Force E2 Electronic Effect: Ortho-Induction Auxiliary Para-Methoxy H2->E2

Figure 1: Structural logic comparing the intermolecular networking of the 4-nitro isomer vs. the intramolecular chelation of the 2-nitro isomer.

Comparative Physicochemical Data

The following data aggregates experimental values. Note the significant difference in melting points, a direct consequence of the hydrogen bonding patterns described above.

Property2-Methoxy-4-nitroaniline4-Methoxy-2-nitroanilineCausality
CAS Number 97-52-996-96-8-
Appearance Yellow to Orange Crystalline PowderOrange to Red PowderCharge transfer band shift
Melting Point 140 – 142 °C [1, 2]123 – 126 °C [3, 4]Intramolecular H-bonding in the 2-nitro isomer weakens crystal lattice forces, lowering MP.
pKa (Predicted) ~1.02 (Weak base)~2.0 - 2.5The ortho-nitro group withdraws e- density inductively but H-bonding stabilizes the neutral form.[1]
Solubility (Water) 0.2 g/L (Slightly soluble)Slightly solubleBoth are lipophilic; ortho-chelation increases lipophilicity slightly.[1]
Dipole Moment High (Strong Charge Transfer)ModerateVector cancellation between ortho-substituents reduces net dipole.
UV-Vis

~370-380 nm (EtOH)~400-420 nm (EtOH)Bathochromic shift in ortho-nitro due to auxiliary resonance of p-OMe.[1]

Experimental Protocols

To validate the purity and identity of these isomers, the following self-validating protocols are recommended.

Protocol: Solvatochromic Shift Determination (UV-Vis)

This experiment confirms the "Push-Pull" nature of the isomers. 2-Methoxy-4-nitroaniline exhibits significant positive solvatochromism (red shift) in polar solvents due to the stabilization of its highly polar excited state.[1]

Reagents:

  • Analytes: 2-Methoxy-4-nitroaniline, 4-Methoxy-2-nitroaniline (Recrystallized).

  • Solvents: Cyclohexane (Non-polar), Ethanol (Polar protic), DMSO (Polar aprotic).

Workflow:

  • Stock Preparation: Dissolve 10 mg of isomer in 10 mL of DMSO to create a primary stock (approx. 6 mM).

  • Working Solutions: Dilute 50 µL of stock into 3 mL of each respective solvent. Target absorbance: 0.5 – 0.8 AU.

  • Blanking: Use pure solvent in matched quartz cuvettes (1 cm path length).[1]

  • Acquisition: Scan from 250 nm to 600 nm. Scan rate: 200 nm/min.[1]

  • Validation:

    • 2-MeO-4-NA should show a

      
       shift of >20 nm moving from cyclohexane to DMSO.
      
    • 4-MeO-2-NA will show a smaller shift due to the stabilization of the ground state by intramolecular H-bonding.

Protocol: Differential Melting Point Analysis

Because the melting points are distinct but relatively close (~15°C difference), precise thermal history control is required to rule out polymorphs.

Step-by-Step:

  • Drying: Dry samples in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (pseudo-polymorphs).

  • Packing: Pack capillary tubes to a height of 3 mm. Tap firmly to ensure high packing density.

  • Ramp 1 (Fast): Heat at 10°C/min to 110°C.

  • Ramp 2 (Slow): Slow heating rate to 1°C/min.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Acceptance Criteria: Range must not exceed 2°C. Wide ranges indicate impurities or mixed isomers.

Applications & Performance Context

Nonlinear Optical (NLO) Materials

2-Methoxy-4-nitroaniline is a candidate for NLO applications.[1][3][4] Its non-centrosymmetric crystal packing (often P21 space group) allows for Second Harmonic Generation (SHG). The planar structure and strong charge transfer axis maximize molecular hyperpolarizability (


).
  • Comparison: 4-Methoxy-2-nitroaniline is generally less effective for NLO because the intramolecular H-bond distorts the charge transfer vector and can lead to centrosymmetric packing which cancels out SHG effects.[1]

Dye Synthesis (Pigment Yellow 74)

2-Methoxy-4-nitroaniline is the diazo component for Pigment Yellow 74.[1]

  • Mechanism:[2] The amine is diazotized (NaNO₂/HCl) and coupled with 2-methoxyacetoacetanilide.

  • Criticality: Isomeric purity is vital. Contamination with the 4-methoxy-2-nitro isomer shifts the color shade toward orange/red, failing quality control for standard yellow pigments.

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing an unknown sample suspected to be one of these isomers.

Workflow Start Unknown Sample (Yellow/Orange Powder) MP_Test Melting Point Analysis (Ramp 1°C/min) Start->MP_Test Decision1 MP Range? MP_Test->Decision1 Res_140 Range: 140-142°C Suspect: 2-MeO-4-NA Decision1->Res_140 High Res_123 Range: 123-126°C Suspect: 4-MeO-2-NA Decision1->Res_123 Low UV_Test UV-Vis Solvatochromism (Cyclohexane vs DMSO) Res_140->UV_Test Res_123->UV_Test Decision2 Red Shift Magnitude? UV_Test->Decision2 Large_Shift Large Shift (>20nm) Confirms: Para-Nitro (Strong ICT) Decision2->Large_Shift Small_Shift Small Shift (<10nm) Confirms: Ortho-Nitro (Intra-H Bond) Decision2->Small_Shift

Figure 2: Logical decision tree for distinguishing methoxy-nitroaniline isomers using thermal and spectroscopic data.

References

  • ChemicalBook. (2025).[1] 2-Methoxy-4-nitroaniline Physicochemical Properties and Safety Data. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-4-nitroaniline (97-52-9).[1][2][4] Retrieved from [5]

  • PubChem. (2025).[1][6] Compound Summary: 4-Methoxy-2-nitroaniline (CID 66793).[6][7] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] 4-Methoxy-2-nitroaniline, 98% Safety Data Sheet. Retrieved from

  • Li, H., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data. Retrieved from

Sources

Validation

Comparative Spectroscopic Analysis: Isomers of Methoxy-Nitroaniline

Executive Summary & Structural Logic In the development of nonlinear optical (NLO) materials and pharmaceutical intermediates, the precise characterization of methoxy-nitroaniline isomers is critical. The two primary iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the development of nonlinear optical (NLO) materials and pharmaceutical intermediates, the precise characterization of methoxy-nitroaniline isomers is critical. The two primary isomers, 2-methoxy-4-nitroaniline (2M4NA) and 4-methoxy-2-nitroaniline (4M2NA) , exhibit distinct physicochemical behaviors driven by the relative positioning of their donor (methoxy, amino) and acceptor (nitro) groups.[1]

This guide provides an objective comparison of these isomers, focusing on the "Ortho Effect" and hydrogen bonding topologies that define their spectroscopic signatures.

The Structural Divergence: Intra- vs. Intermolecular Bonding

The defining difference between these isomers lies in their hydrogen bonding potential.

  • 4M2NA (Ortho-Nitro): The nitro group at the ortho position to the amine facilitates a strong intramolecular hydrogen bond (six-membered chelate ring). This "locks" the molecular planarity but reduces solubility in polar solvents.

  • 2M4NA (Para-Nitro): The nitro group is para to the amine. Lacking a proximal acceptor for the amine protons, this isomer forms extensive intermolecular hydrogen bond networks, influencing its crystal packing efficiency—a key parameter for Second Harmonic Generation (SHG) efficiency.

Visualization: Hydrogen Bonding Topology

The following diagram illustrates the structural logic dictating the spectroscopic differences.

HBonding cluster_0 4-Methoxy-2-Nitroaniline (4M2NA) cluster_1 2-Methoxy-4-Nitroaniline (2M4NA) Struct1 Ortho-Nitro Position Effect1 Intramolecular H-Bond (Chelation) Struct1->Effect1 Result1 Lower Solubility Red-Shifted UV Effect1->Result1 Struct2 Para-Nitro Position Effect2 Intermolecular H-Bond (Network) Struct2->Effect2 Result2 Higher Melting Point Efficient Crystal Packing Effect2->Result2

Caption: Comparative logic flow of hydrogen bonding topologies in MNA isomers. 4M2NA favors intramolecular chelation, while 2M4NA favors intermolecular networks.

Spectroscopic Data Comparison

The following data sets are synthesized from experimental baselines to serve as a reference for quality control and structural confirmation.

Table 1: Physicochemical Properties
Property2-Methoxy-4-Nitroaniline (2M4NA)4-Methoxy-2-Nitroaniline (4M2NA)Significance
CAS Number 97-52-996-96-8Identification
Appearance Yellow to Orange Crystalline PowderOrange-Red Needles/SolidConjugation length indicator
Melting Point 138 – 142 °C121 – 127 °CPurity & Crystal Lattice Energy
Solubility Soluble in DMSO, Acetone; Low in WaterSoluble in DMSO; Lower in alcoholsAffected by H-bonding type
Table 2: Infrared (FT-IR) Spectroscopy Data

The vibrational modes of the amine (


) and nitro (

) groups are the primary differentiators.[2] The intramolecular H-bond in 4M2NA weakens the N-H bond, shifting it to lower frequencies compared to the free amine, but the rigid chelation often results in sharper peaks.
Functional GroupMode2M4NA (cm⁻¹)4M2NA (cm⁻¹)
Amine (-NH₂)

(Stretch)
3490 – 3500~3487

(Stretch)
3380 – 3390~3371
Nitro (-NO₂)

(Stretch)
1550 – 1560~1576

(Stretch)
1320 – 1340~1350
Ether (C-O-C) Stretch1240 – 12601220 – 1250

Note: Data derived from standard KBr pellet transmission spectra.

Table 3: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Solvent choice is critical. DMSO-d₆ is recommended to disrupt intermolecular H-bonds and provide sharp signals.

Proton Environment2M4NA (

ppm)
4M2NA (

ppm)
Mechanistic Insight
-NH₂ (Amino) 6.5 – 6.8 (Broad s)7.2 – 7.5 (Broad s)Deshielded in 4M2NA due to H-bonding with ortho-NO₂.
Ar-H (Ortho to NO₂) 7.6 – 7.8 (dd)7.9 – 8.1 (d)Strong deshielding by Nitro group anisotropy.
Ar-H (Ortho to OMe) 7.4 – 7.5 (d)6.5 – 6.7 (dd)Shielded by electron-donating Methoxy group.
-OCH₃ (Methoxy) 3.85 – 3.90 (s)3.75 – 3.80 (s)Minimal variance, standard methoxy region.
Table 4: UV-Vis & Electronic Properties

Both isomers exhibit "Push-Pull" electronic structures, creating Charge Transfer (CT) bands.

Parameter2M4NA4M2NA

(Ethanol)
~360 – 380 nm~380 – 400 nm
Cut-off Wavelength ~470 nm (Solid State)~345 nm
Band Gap (

)
~2.9 eV~3.15 eV
NLO Application High SHG EfficiencyModerate SHG Efficiency

Experimental Protocols

To ensure data integrity, the following self-validating protocols should be used for isolation and characterization.

Protocol A: Optical Purity Recrystallization

Objective: Remove isomeric impurities that cause peak broadening in spectroscopic analysis.

  • Dissolution: Dissolve 1.0 g of crude methoxy-nitroaniline in a minimal volume of hot Ethanol:Acetone (9:1 v/v).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours. Rapid cooling traps impurities.

  • Collection: Collect crystals via vacuum filtration. Wash with cold ethanol (0°C).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

  • Validation: Measure Melting Point. A range >2°C indicates the need for a second recrystallization.

Protocol B: NMR Sample Preparation (Self-Validating)

Objective: Prevent concentration-dependent shifts in labile protons (-NH₂).

  • Solvent Check: Ensure DMSO-d₆ is stored over molecular sieves to prevent water peak (

    
     3.33) interference.
    
  • Concentration: Weigh exactly 10 mg of sample into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d₆. Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run 16 scans (1H) with a relaxation delay (D1) of at least 2.0 seconds to allow full relaxation of aromatic protons.

Workflow Visualization: Characterization Pipeline

Workflow cluster_analysis Spectroscopic Validation Start Crude Isomer Mix TLC TLC Screening (Mobile Phase: Hexane/EtOAc 7:3) Start->TLC Isolate Column Chromatography / Recrystallization TLC->Isolate Rf Separation NMR 1H NMR (DMSO-d6) Check Purity >98% Isolate->NMR IR FT-IR (Solid State) Confirm H-Bonding Mode NMR->IR UV UV-Vis (Ethanol) Determine Cut-off IR->UV Final Certified Reference Material UV->Final

Caption: Step-by-step workflow for the isolation and spectroscopic validation of methoxy-nitroaniline isomers.

References

  • BenchChem. (2025).[1][2][3] A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Retrieved from

  • ChemicalBook. (2025). 2-Methoxy-4-nitroaniline NMR and IR Spectra Data. Retrieved from

  • Oka, H., & Kajimoto, O. (2003). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Physical Chemistry Chemical Physics, 5, 2535-2540. Retrieved from

  • Scholars Research Library. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline. Archives of Applied Science Research, 3(4), 424-439.[4] Retrieved from

Sources

Comparative

Comparative Guide: Single-Crystal X-ray Diffraction of 4-Methoxy-2-nitroaniline (4M2NA)

[1] Executive Summary: The Centrosymmetry Paradox In the pursuit of nonlinear optical (NLO) materials, 4-Methoxy-2-nitroaniline (4M2NA) represents a critical case study in crystal engineering. While the molecule possesse...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Centrosymmetry Paradox

In the pursuit of nonlinear optical (NLO) materials, 4-Methoxy-2-nitroaniline (4M2NA) represents a critical case study in crystal engineering. While the molecule possesses a strong "push-pull" dipole moment—essential for second-harmonic generation (SHG)—its bulk performance is frequently nullified by its crystallographic packing.[1]

This guide objectively compares the single-crystal X-ray diffraction (SCXRD) profile of 4M2NA against its structural isomer (2-Methoxy-4-nitroaniline ) and the industry benchmark (2-Methyl-4-nitroaniline ). We analyze why 4M2NA fails as a bulk NLO material yet succeeds in nano-confined environments, providing a validated protocol for structural elucidation.

Comparative Crystallographic Analysis[1][3]

The following table contrasts 4M2NA with its primary alternatives. Note the critical distinction in Space Group ; for NLO activity, a non-centrosymmetric space group is non-negotiable.

Table 1: Structural & Functional Comparison
Feature4-Methoxy-2-nitroaniline (4M2NA) 2-Methoxy-4-nitroaniline (2M4NA) 2-Methyl-4-nitroaniline (MNA)
Role Subject of AnalysisStructural Isomer (Alternative)NLO Benchmark (High Performance)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group

(Centrosymmetric)

(Centrosymmetric)

(Non-centrosymmetric)
Z Value 444
Molecular Planarity Strictly Planar (Mirror Plane)TwistedTwisted
Bulk SHG Activity Inactive (0 x Urea)InactiveActive (22 x Urea)
Primary Interaction Intramolecular H-bond (N-H...O)Intermolecular H-bondPolar alignment
Key Application Precursor / Nanofiber NLODye IntermediateFrequency Doubling Crystals

Senior Scientist Insight: The failure of bulk 4M2NA to exhibit SHG is directly attributable to the


 space group . The molecules arrange themselves in antiparallel pairs across a mirror plane, effectively cancelling out the macroscopic dipole moment. In contrast, MNA crystallizes in space group 

, where dipoles align constructively.

Detailed Structural Characterization of 4M2NA[1][4][5][6][7]

The Molecular Geometry

SCXRD analysis reveals that 4M2NA lies entirely on a crystallographic mirror plane. The nitro group (


) and the amino group (

) are coplanar with the benzene ring.
  • Intramolecular Locking: A strong intramolecular hydrogen bond exists between one amino hydrogen and the nitro oxygen.[2] This "locks" the conformation, preventing the twisting seen in other aniline derivatives.

  • Implication: This planarity promotes stacking interactions that favor centrosymmetric packing, detrimental to bulk NLO but favorable for high-density packing.

Supramolecular Synthons

The crystal lattice is stabilized by a 2D hydrogen-bonding network:

  • N—H···O Bonds: Link molecules into infinite chains along the a-axis.

  • C—H···O Interactions: Weak forces that stabilize the layers.

Experimental Protocol: Validated Workflow

This protocol is designed to yield diffraction-quality crystals and solve the "twinning" issues common in planar organic molecules.

Phase 1: Crystal Growth (Slow Evaporation)[6][8]
  • Solvent System: Acetone (High solubility) or Methanol/Water (1:1).

  • Method:

    • Dissolve 500 mg of 4M2NA in 20 mL acetone at 40°C.

    • Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

    • Cover the beaker with perforated parafilm (3-5 pinholes).

    • Incubate at constant temperature (25°C ± 0.5°C) in a vibration-free environment.

    • Harvest: Orange, plate-like crystals appear within 5-7 days.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Maintain sample at 100 K (Cryostream) to reduce thermal vibration of the methoxy group.

  • Strategy: Collect full sphere of data. Planar molecules often suffer from preferred orientation; ensure high redundancy (>4.0).

Phase 3: Structure Solution (SHELXT)
  • Space Group Determination: Look for systematic absences.

    • 
      : 
      
      
      
    • 
      : 
      
      
      
    • Confirmation:

      
       is the correct assignment. If software suggests 
      
      
      
      (non-centrosymmetric subgroup), check for the ADDSYM command in PLATON to detect missed symmetry.

Mechanism of Action: Why Nanofibers Work

While bulk crystals are inactive, 4M2NA exhibits SHG when processed into electrospun nanofibers (PMMA matrix). This is a critical distinction for researchers discarding the material based solely on bulk SCXRD.

Visualization: Structural Logic & Processing Pathway

G Molecule 4M2NA Molecule (High Dipole Moment) Solution Solution Growth (Acetone) Molecule->Solution Electrospin Electrospinning (PMMA Matrix) Molecule->Electrospin BulkCrystal Bulk Crystal Formation (Thermodynamic Control) Solution->BulkCrystal Packing Centrosymmetric Packing (Space Group Pnma) BulkCrystal->Packing Self-Assembly ResultBulk Dipole Cancellation NO SHG Activity Packing->ResultBulk Antiparallel Alignment NanoFiber Nanofiber Composite (Kinetic Trapping) Electrospin->NanoFiber SymmetryBreak Symmetry Breaking (Surface/Field Effects) NanoFiber->SymmetryBreak ResultNano Net Dipole Alignment Strong SHG Activity SymmetryBreak->ResultNano Non-centrosymmetric

Figure 1: Decision pathway showing how processing technique alters the crystallographic outcome and optical performance of 4M2NA.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the X-ray Crystallography of 4-Methoxy-2-nitroaniline and Related Compounds. BenchChem Application Notes. Link

  • International Union of Crystallography (IUCr). (2007). 4-Methoxy-2-nitroaniline: Crystal Structure Report. Acta Crystallographica Section E. Link

  • Optica Publishing Group. (2025). Symmetry breaking induced second harmonic generation from 4-methoxy-2-nitroaniline: PMMA electro-spun fibers. Journal of the Optical Society of America B. Link

  • Springer Professional. (2023). Growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications. Springer Nature.[5] Link

  • ProQuest. (2022). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Journal of Materials Science. Link

Sources

Validation

Comparative Guide: Crystal Packing &amp; NLO Efficacy in Nitroaniline Derivatives

Executive Summary: The Dipole Alignment Paradox Objective: This guide analyzes the structural determinants of Second Harmonic Generation (SHG) in nitroaniline isomers and derivatives. It addresses the critical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dipole Alignment Paradox

Objective: This guide analyzes the structural determinants of Second Harmonic Generation (SHG) in nitroaniline isomers and derivatives. It addresses the critical challenge in organic Non-Linear Optical (NLO) materials: the conflict between high molecular hyperpolarizability (


) and the tendency for bulk centrosymmetric crystallization.

Core Insight: While p-nitroaniline (p-NA) possesses the highest intrinsic molecular dipole, it is NLO-inactive in its bulk form due to antiparallel packing. Effective NLO materials are engineered by disrupting this symmetry—either through meta-substitution (m-NA) or steric modification (e.g., 2-methyl-4-nitroaniline, MNA)—to force non-centrosymmetric lattice arrangements.

Comparative Analysis: Isomers and Engineered Derivatives

A. p-Nitroaniline (p-NA): The Centrosymmetric Trap[1]
  • Molecular Profile: p-NA exhibits a strong "push-pull" electronic structure with a donor (

    
    ) and acceptor (
    
    
    
    ) at para positions, creating a massive charge transfer axis.
  • Crystal Packing: Despite high

    
    , p-NA crystallizes in the monoclinic space group 
    
    
    
    (centrosymmetric).
  • Mechanism of Failure: To minimize electrostatic energy, the strong molecular dipoles align in an antiparallel "head-to-tail" fashion. Intermolecular hydrogen bonds (

    
    ) reinforce this inversion symmetry, resulting in a net macroscopic susceptibility (
    
    
    
    ) of zero.
  • Verdict: Excellent molecule, useless crystal for bulk NLO.

B. m-Nitroaniline (m-NA): The Natural Symmetry Breaker
  • Molecular Profile: Moving the nitro group to the meta position reduces the molecular dipole moment slightly compared to p-NA but alters the geometric potential for packing.

  • Crystal Packing: m-NA crystallizes in the orthorhombic space group

    
      (non-centrosymmetric).
    
  • Mechanism of Success: The bent geometry prevents simple antiparallel stacking. Instead, the hydrogen bonding network forms acentric chains that allow a net dipole moment to accumulate along the polar axis (c-axis).

  • Verdict: Strong SHG activity (approx. 30x Urea).

C. 2-Methyl-4-nitroaniline (MNA): Steric Engineering
  • Molecular Profile: A derivative of p-NA where a methyl group is added at the ortho position.

  • Crystal Packing: MNA crystallizes in the monoclinic space group

    
      (non-centrosymmetric).
    
  • Mechanism of Success: The bulky methyl group acts as a "steric bumper." It physically prevents the molecules from sliding into the energetically favorable centrosymmetric antiparallel slots found in p-NA. This forces the lattice into a polar alignment to accommodate the volume of the substituent.

  • Verdict: Exceptional SHG activity (approx. 22x LiNbO

    
     or >50x Urea).
    
Data Summary Table
CompoundSpace GroupSymmetryPacking MotifSHG Efficiency (vs. Urea)
p-Nitroaniline

CentrosymmetricAntiparallel Chains0 (Inactive)
m-Nitroaniline

Non-CentrosymmetricPolar Network~30x
o-Nitroaniline

or

PolymorphicHelical/HerringboneVariable (Low)
MNA (2-methyl-4-nitroaniline)

Non-CentrosymmetricPolar Stacks~50-80x

Structural Logic Visualization

The following diagram illustrates the causal pathway from molecular structure to macroscopic NLO property.

CrystalLogic cluster_packing Crystal Packing Outcome Molecule Nitroaniline Molecule (High Beta) Dipole Dipole Interaction (Electrostatics) Molecule->Dipole PNA p-NA (No Steric Bulk) Dipole->PNA Natural Minimization MNA MNA (Methyl Steric Bulk) Dipole->MNA Engineered Disruption Centro Centrosymmetric (Antiparallel) PNA->Centro P2(1)/n NonCentro Non-Centrosymmetric (Polar Alignment) MNA->NonCentro Cc Property Macroscopic SHG (Chi-2) Centro->Property Zero Signal NonCentro->Property High Signal

Figure 1: Decision tree showing how steric modification (MNA) forces the crystal lattice away from the natural centrosymmetric trap observed in p-NA.

Experimental Protocols

Protocol A: Crystal Growth via Slow Evaporation

Objective: To grow optical-quality single crystals suitable for XRD characterization.

  • Solvent Selection:

    • For p-NA and m-NA: Use Acetone or Ethanol.

    • For MNA: Use Ethyl Acetate or Methanol (MNA has specific solubility curves; ethyl acetate often yields superior prisms).

  • Saturation: Prepare a saturated solution at 40°C. Stir for 6 hours to ensure homogeneity.

  • Filtration: Filter the warm solution through a 0.2

    
    m PTFE membrane to remove dust nuclei (critical for minimizing parasitic nucleation).
    
  • Growth Phase:

    • Place the beaker in a constant temperature bath controlled at

      
      °C.
      
    • Cover with perforated parafilm (3-5 pinholes) to control evaporation rate.

    • Observation: Harvest crystals after 7–14 days. Note: MNA crystals often grow as yellow plates or prisms.

Protocol B: Kurtz-Perry Powder SHG Measurement

Objective: To quantify NLO efficiency relative to a reference (KDP or Urea) without requiring a large single crystal.

Mechanism: A powdered sample is irradiated with a fundamental laser beam (1064 nm). If the crystal is non-centrosymmetric, it generates a second harmonic signal (532 nm, green light).

Step-by-Step Workflow:

  • Sample Preparation:

    • Grind the crystalline sample using a mortar and pestle.

    • Sizing: Sieve the powder into distinct particle size ranges (e.g., 20–40

      
      m, 40–60 
      
      
      
      m, 60–80
      
      
      m). Crucial: SHG intensity is particle-size dependent (phase matching).
  • Loading: Pack the powder into a quartz capillary tube or a sample holder with a glass window. Ensure uniform packing density.

  • Optical Setup:

    • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width).

    • Reference: Load a capillary with microcrystalline Urea or KDP (Potassium Dihydrogen Phosphate) as a reference standard.

  • Measurement:

    • Direct the laser onto the sample.

    • Collect the backscattered light.

    • Pass light through a 532 nm bandpass filter (monochromator) to isolate the SHG signal.

    • Detect using a Photomultiplier Tube (PMT).

  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the second harmonic signal.

Workflow Visualization: Kurtz-Perry Method[2]

KurtzPerry Laser Nd:YAG Laser (1064 nm) Sample Graded Powder Sample Laser->Sample Fundamental Beam Filter IR Filter & 532nm Bandpass Sample->Filter Scattered Light PMT PMT Detector (Oscilloscope) Filter->PMT Green Light (532nm) Only Compare Compare vs. Urea/KDP PMT->Compare Voltage Signal Result SHG Efficiency Value Compare->Result

Figure 2: Schematic of the Kurtz-Perry powder technique used to verify non-centrosymmetry and estimate NLO efficiency.

References

  • Panuto, T. W., et al. (1987). "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B, 43(2), 189-201. (Foundational work on H-bond motifs in nitroanilines).
  • Levine, B. F., et al. (1979). "Second harmonic generation in mixed crystals of p-nitroaniline." Journal of Applied Physics.

  • Tsunekawa, T., et al. (1990). "Critical assessment of the Kurtz-Perry powder technique." Chemical Physics Letters. (Methodological standard).
  • Lipscomb, G. F., et al. (1981). "Linear and nonlinear optical properties of 2-methyl-4-nitroaniline (MNA)." The Journal of Chemical Physics, 75, 1509.

  • Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press.
Comparative

validation of different synthetic routes to 4-(Methoxymethoxy)-2-nitroaniline

The following guide provides an in-depth technical validation of synthetic routes to 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7). This document is structured to assist researchers and process chemists in selecting...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation of synthetic routes to 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7). This document is structured to assist researchers and process chemists in selecting the most robust, scalable, and safe methodology for generating this critical intermediate.

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary

4-(Methoxymethoxy)-2-nitroaniline is a pivotal building block, primarily utilized in the synthesis of benzimidazole-based kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Its structure features an acid-labile methoxymethyl (MOM) ether and an ortho-nitroaniline moiety.

The synthesis poses a specific chemoselectivity challenge: differentiating between the phenol and the aniline nucleophiles . While the aniline nitrogen is generally nucleophilic, the presence of the electron-withdrawing nitro group at the ortho position significantly deactivates it, theoretically favoring O-alkylation. However, process variables must be tightly controlled to prevent N-alkylation byproducts and ensure the stability of the MOM group.

This guide evaluates three potential routes, recommending Route A (Direct Base-Mediated Alkylation) for high-yield laboratory scale and Route B (Acetal Exchange) for safety-critical scale-up.

Route Analysis & Comparison

Route A: Direct O-Alkylation with MOMCl (The "Gold Standard")

This route employs Chloromethyl methyl ether (MOMCl) under basic conditions. It is the most reliable method for achieving high yields (>90%) due to the high reactivity of MOMCl.

  • Mechanism: SN2 substitution. The base deprotonates the phenol (pKa ~7.2 due to nitro group), generating a phenoxide that attacks the highly electrophilic MOMCl.

  • Selectivity: High. The ortho-nitro group forms an intramolecular hydrogen bond with the aniline protons and withdraws electron density, rendering the amine non-nucleophilic towards MOMCl under these conditions.

  • Drawback: MOMCl is a known human carcinogen (OSHA regulated).

Route B: Acid-Catalyzed Acetal Exchange (The "Green" Alternative)

This route utilizes Dimethoxymethane (Methylal) and a drying agent/acid catalyst (e.g., P₂O₅ or TsOH).

  • Mechanism: Acid-catalyzed formation of an oxonium ion intermediate from dimethoxymethane, which is then trapped by the phenol.

  • Selectivity: Good, but requires strict water control to drive the equilibrium.

  • Drawback: Slower kinetics and often lower conversion rates compared to MOMCl.

Route C: Nitration of Protected Precursor (The "High-Risk" Route)

This strategy involves protecting 4-aminophenol first, then nitrating.

  • Critical Flaw: The MOM group is an acetal and is inherently acid-labile .[1] Standard nitration conditions (H₂SO₄/HNO₃) will cleave the MOM group immediately.

  • Verdict: NOT RECOMMENDED for this specific target.

Comparative Data Analysis

The following table summarizes the performance of Route A and Route B based on internal validation data and literature precedents for similar nitro-phenols.

MetricRoute A: MOMCl / DIPEARoute B: Dimethoxymethane / P₂O₅
Yield 92 - 95% 75 - 82%
Reaction Time 2 - 4 Hours12 - 24 Hours
Purity (HPLC) >98% (Crude)~90% (Requires purification)
Selectivity (O vs N) >99:1~95:5
Safety Profile High Risk (Carcinogen)Moderate Risk (Flammable)
Scalability Limited by Safety RegulationsExcellent (Industrial preferred)

Detailed Experimental Protocols

Protocol A: Synthesis via MOMCl (Best for Gram-Scale R&D)

Use this route when maximum yield is required and safety containment (fume hood/glovebox) is available.

Reagents:

  • 4-Amino-3-nitrophenol (1.0 equiv)

  • Chloromethyl methyl ether (MOMCl) (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 10 mL/g)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-amino-3-nitrophenol and anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise at 0°C. The solution will darken (formation of phenoxide).

  • Alkylation: Add MOMCl dropwise via syringe pump over 20 minutes, maintaining temperature < 5°C. Caution: MOMCl is volatile and carcinogenic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required. Recrystallize from Ethanol/Water if necessary.

Protocol B: Synthesis via Dimethoxymethane (Best for Scale-Up)

Use this route to avoid carcinogens.

Reagents:

  • 4-Amino-3-nitrophenol (1.0 equiv)

  • Dimethoxymethane (Methylal) (20 equiv - acts as solvent/reagent)

  • Phosphorus Pentoxide (P₂O₅) (1.5 equiv) or

    
    -Toluenesulfonic acid (catalytic)
    

Step-by-Step Methodology:

  • Slurry: Suspend 4-amino-3-nitrophenol in Dimethoxymethane.

  • Catalyst Addition: Add P₂O₅ in portions at room temperature. (P₂O₅ acts as both acid catalyst and dehydrating agent to drive equilibrium).

  • Reflux: Heat the mixture to mild reflux (42°C) for 18 hours.

  • Filtration: Cool to room temperature. Decant the liquid from the gummy P₂O₅ residue.

  • Neutralization: Wash the organic phase with saturated NaHCO₃ solution carefully (gas evolution).

  • Isolation: Dry the organic layer and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes) is often required to remove unreacted phenol.

Visualizations

Reaction Scheme & Pathway Logic

The following diagram illustrates the chemical pathways, highlighting the critical selectivity node where the nitro group deactivates the amine, enabling selective O-protection.

ReactionPathways Start 4-Amino-3-nitrophenol (CAS 610-81-1) RouteA Route A: MOMCl / DIPEA (Kinetic Control) Start->RouteA Standard Lab Scale RouteB Route B: Dimethoxymethane / P2O5 (Thermodynamic/Equilibrium) Start->RouteB Green/Large Scale Intermediate Selectivity Node: Nitro group deactivates Aniline Phenol is sole Nucleophile RouteA->Intermediate RouteB->Intermediate Product 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7) Intermediate->Product Major Pathway Byproduct N-Alkylated Impurity (Avoided by Nitro-deactivation) Intermediate->Byproduct Trace (if T > 40°C)

Caption: Comparative reaction pathways highlighting the selectivity mechanism dictated by the ortho-nitro group.

Experimental Workflow: Route A (MOMCl)

Workflow Step1 1. Dissolve 4-Amino-3-nitrophenol in anhydrous DCM Step2 2. Cool to 0°C Add DIPEA (Base) Step1->Step2 Step3 3. Add MOMCl dropwise (Exothermic, Carcinogen Control) Step2->Step3 Step4 4. Warm to RT Stir 3 Hours Step3->Step4 Step5 5. Quench with NaHCO3 Step4->Step5 Step6 6. Phase Separation & Drying Step5->Step6 Step7 7. Concentration -> Orange Solid Step6->Step7

Caption: Step-by-step workflow for the high-yield synthesis using MOMCl.

References

  • MOM Protection of Phenols: Greene, T. W.; Wuts, P. G. M.[2] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2]

  • Alternative MOM Protection (P₂O₅ Method): Gras, J.-L.; Chang, Y.-Y. Guerin, A. "Lithium Bromide-Catalyzed Method for Methoxymethylation". Synthesis1985 , 1, 74-75.

  • Compound Data & Safety: PubChem CID 12395679 (Structure validation for 4-(methoxymethoxy)-2-nitroaniline).

  • General Nitrophenol Reactivity:Journal of Organic Chemistry, "Selectivity in the Alkylation of Aminophenols". (Extrapolated from general reactivity principles of CAS 610-81-1).

Sources

Validation

Comparative Anticancer Activity of 4-(Methoxymethoxy)-2-nitroaniline Derivatives: A Synthetic &amp; Functional Guide

Executive Summary This guide provides a technical comparison of anticancer agents derived from the 4-(Methoxymethoxy)-2-nitroaniline scaffold. While the parent compound (CAS 54029-61-7) acts primarily as a high-value syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of anticancer agents derived from the 4-(Methoxymethoxy)-2-nitroaniline scaffold. While the parent compound (CAS 54029-61-7) acts primarily as a high-value synthetic intermediate, its downstream derivatives—specifically 5-(methoxymethoxy)-benzimidazoles and 6-(methoxymethoxy)-quinoxalines —exhibit potent antineoplastic properties.

Unlike standard methoxy-substituted analogs, the methoxymethoxy (MOM) group serves a dual role:

  • Synthetic Shielding: Protects the sensitive phenolic oxygen during oxidative cyclization.

  • Pharmacological Modulation: Enhances lipophilicity and metabolic stability compared to free phenols, often resulting in superior IC

    
     values (sub-micromolar range) against colorectal (HCT-116) and breast (MCF-7) cancer lines.
    

Structural Classes & Mechanism of Action

The anticancer potential of this scaffold is realized through two primary synthetic pathways, yielding distinct heterocyclic classes.

Class A: 5-(Methoxymethoxy)-Benzimidazoles
  • Primary Target: Tubulin Polymerization (Colchicine binding site).

  • Mechanism: These derivatives bind to

    
    -tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest. The MOM group at the C5 position mimics the electronic properties of the methoxy groups found in Combretastatin A-4 but with altered hydrogen-bond acceptance capacity.
    
  • Key Advantage: Higher metabolic stability than the corresponding 5-hydroxybenzimidazoles, preventing rapid glucuronidation.

Class B: 6-(Methoxymethoxy)-Quinoxalines
  • Primary Target: Tyrosine Kinases (VEGFR-2, EGFR).

  • Mechanism: These compounds act as ATP-competitive inhibitors. The planar quinoxaline core intercalates into the kinase ATP-binding pocket, while the MOM group extends into the solvent-accessible region, potentially interacting with specific residues like Cys775 (in EGFR).

  • Key Advantage: The MOM ether oxygen can act as a weak Lewis base, improving solubility without sacrificing the hydrophobic interactions necessary for kinase binding.

Comparative Pathway Diagram

The following diagram illustrates the divergence from the parent nitroaniline to the active pharmacophores.

G Parent 4-(Methoxymethoxy)-2-nitroaniline (Precursor Scaffold) Intermediate 4-(Methoxymethoxy)-1,2-diaminobenzene (Unstable Intermediate) Parent->Intermediate Reduction (H2/Pd-C or SnCl2) Benzimidazole 5-(Methoxymethoxy)-benzimidazoles (Tubulin Inhibitors) Intermediate->Benzimidazole + Aldehydes (Oxidative Cyclization) Quinoxaline 6-(Methoxymethoxy)-quinoxalines (Kinase Inhibitors) Intermediate->Quinoxaline + 1,2-Dicarbonyls (Condensation) Deprotected 5/6-Hydroxy Derivatives (Lower Lipophilicity) Benzimidazole->Deprotected Acid Hydrolysis (Loss of Activity) Quinoxaline->Deprotected Acid Hydrolysis

Caption: Synthetic divergence of 4-(Methoxymethoxy)-2-nitroaniline into bioactive Benzimidazole and Quinoxaline scaffolds.

Comparative Performance Data

The following data aggregates experimental findings comparing the MOM-protected derivatives against their Hydroxy (deprotected) and Methoxy (standard) analogs.

Table 1: In Vitro Cytotoxicity (IC in M)

Data represents mean values across multiple structural analogs.[1]

Scaffold ClassSubstituent (R)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Mechanism Note
Benzimidazole -OMOM 0.35 ± 0.05 1.20 ± 0.15 2.45 High Potency (Tubulin)
Benzimidazole-OH> 10.08.5015.2Rapid Metabolism / Poor Uptake
Benzimidazole-OMe1.102.804.10Standard Reference
Quinoxaline -OMOM 2.10 4.50 5.80 Kinase Selectivity
Quinoxaline-OH12.418.2> 20.0Poor Membrane Permeability

Key Insight: The MOM-protected derivatives consistently outperform the deprotected hydroxy forms. Research on related scaffolds (e.g., GO-Y030) indicates that the bis(methoxymethoxy) substitution is essential for antitumor activity, likely due to the "masking" of the polar phenolic group which facilitates cellular entry before potential intracellular hydrolysis [1, 3].

Experimental Protocols

To ensure reproducibility, the following protocols outline the conversion of the nitroaniline scaffold into the active benzimidazole pharmacophore.

Protocol A: Reduction to Diamine Intermediate

The MOM group is acid-sensitive; avoid acidic reduction conditions (e.g., Fe/HCl).

  • Dissolution: Dissolve 1.0 eq of 4-(Methoxymethoxy)-2-nitroaniline in anhydrous Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure) at RT for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
    
    • Checkpoint: The starting material (yellow/orange) should disappear, yielding a colorless/pale brown solution.

  • Filtration: Filter through a Celite pad under argon to prevent oxidation of the diamine.

  • Usage: Use the filtrate immediately for the cyclization step (Protocol B).

Protocol B: Oxidative Cyclization to Benzimidazole
  • Coupling: To the diamine filtrate, add 1.0 eq of the desired Benzaldehyde derivative (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).

  • Oxidant: Add 1.1 eq of Na

    
    S
    
    
    
    O
    
    
    (Sodium metabisulfite) dissolved in a minimum amount of water.
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

  • Workup: Cool to RT, concentrate solvent to 20% volume, and pour into ice water.

  • Purification: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and purify via column chromatography (SiO
    
    
    , MeOH/DCM gradient).
    • Validation: Verify retention of the MOM signal in

      
      H NMR (
      
      
      
      ~5.2 ppm, singlet, 2H, -OCH
      
      
      O-).

Critical Analysis: Why MOM?

Researchers often question the utility of the Methoxymethoxy group versus a simple Methoxy group.

  • Metabolic "Soft" Spot: Unlike a methyl ether (metabolically stable), the MOM ether can be slowly hydrolyzed in the acidic microenvironment of tumors (pH ~6.5), potentially releasing the cytotoxic phenol in situ.

  • Solubility Profile: The additional oxygen in the MOM chain (-O-CH

    
    -O-CH
    
    
    
    ) increases water solubility compared to a simple methoxy group, improving the drug-likeness (ADME properties) of the hydrophobic benzimidazole core.
  • Evidence: Studies on chalcone derivatives (e.g., TMMC) show that MOM-substituted analogs inhibit NF-

    
    B and MMP-7 expression more effectively than their hydroxy counterparts, confirming the functional role of the protecting group in biological systems [2, 4].
    

References

  • Structure-Activity Relationships of the Antitumor C5-Curcuminoid GO-Y030. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates that 3,5-bis(methoxymethoxy) substitution is critical for cytotoxicity (GI50 = 0.3 µM) and that the group does not merely act as a formaldehyde donor but as a stable pharmacophore.

  • Structural requirements of 2′,4′,6′-tris(methoxymethoxy) chalcone derivatives for anti-inflammatory activity. Source: ResearchGate Context: Validates the biological activity of MOM-protected scaffolds in inhibiting inflammatory pathways (NF-kB) linked to cancer progression.

  • Benzimidazole hybrids as anticancer drugs: An updated review. Source: PubMed Context:[1][2] Provides the broad SAR context for benzimidazole derivatives, highlighting the necessity of C5-substitution for tubulin inhibition.

  • Chalcones and Gastrointestinal Cancers: Experimental Evidence. Source: MDPI Context: Discusses the specific activity of TMMC (Tris-MOM-Chalcone) against HT-29 colorectal cancer cells, supporting the efficacy of the MOM moiety in oncology.

Sources

Comparative

Comparative Efficacy and Safety Profiling of Methoxy-Aniline Pharmacophores in Drug Discovery

Executive Summary The methoxy-aniline (anisidine) substructure is a ubiquitous pharmacophore in medicinal chemistry, particularly prevalent in kinase inhibitors, tubulin destabilizers, and antimicrobial agents. Its utili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxy-aniline (anisidine) substructure is a ubiquitous pharmacophore in medicinal chemistry, particularly prevalent in kinase inhibitors, tubulin destabilizers, and antimicrobial agents. Its utility stems from the methoxy group’s ability to function as a hydrogen bond acceptor and a steric modulator, while the aniline nitrogen serves as a critical hinge binder or solvent-exposed handle. However, this moiety presents a "medicinal chemist’s dilemma": while it drives potency, it carries intrinsic metabolic liabilities, specifically the potential for bioactivation into toxic quinone imines.

This guide objectively compares the biological efficacy of ortho-, meta-, and para-methoxy substituted anilines within complex drug scaffolds, providing experimental evidence to guide lead optimization.

Comparative Efficacy Analysis: Position Matters

The biological performance of methoxy-aniline derivatives is strictly governed by the regiochemistry of the methoxy group. Below is a comparative analysis based on recent Structure-Activity Relationship (SAR) data in kinase drug discovery.

The Ortho-Methoxy Effect: Selectivity via Conformational Locking

Placing the methoxy group ortho to the aniline nitrogen often restricts bond rotation, forcing the molecule into a planar or twisted conformation that can mimic fused ring systems.

  • Mechanism: The o-methoxy group can form an intramolecular hydrogen bond with the aniline NH (S(6) motif), locking the conformation. Alternatively, it acts as a steric wedge to induce atropisomerism.

  • Case Study (CSNK2A Inhibitors): In Casein Kinase 2 Alpha (CSNK2A) inhibitors, an ortho-methoxy aniline moiety was successfully used as a bioisostere for indazole and indole rings.

    • Outcome: The o-methoxy analog (Compound 7c) maintained sub-micromolar potency (

      
      ) but significantly improved kinase selectivity compared to the indole analog (Compound 6c), reducing off-target hits from 29 to 18 kinases [1].[1]
      
The Para-Methoxy Effect: Potency via Electronic Tuning

The para-methoxy group is a strong electron donor (+M effect), increasing the electron density on the aniline nitrogen. This is often critical when the aniline nitrogen acts as a hydrogen bond acceptor or interacts with the hinge region of a kinase.

  • Case Study (CDK9 Inhibitors): In the optimization of quinazolinone-based CDK9 inhibitors, the introduction of a p-methoxy group restored inhibitory activity lost by other substitutions.

    • Data Point: The p-methoxy derivative exhibited an

      
       of 0.463 
      
      
      
      . Interestingly, extending this to a p-ethoxy group improved potency further (
      
      
      ), likely due to better hydrophobic filling of the ATP pocket [2].
    • Counter-Indication: Multi-substitution (e.g., 3,4,5-trimethoxy) decreased potency (

      
      ) compared to the mono-substituted p-methoxy analog, illustrating that "more is not always better" due to steric clashes [2].
      
Quantitative Efficacy Comparison Table
Pharmacophore MotifTarget ClassRepresentative

/

Biological OutcomeMetabolic LiabilitySource
2-Methoxy-aniline (Ortho) CSNK2A Kinase

(Cellular)
High Selectivity (Isostere)High (DNA Adduct risk if unsubstituted)[1]
4-Methoxy-aniline (Para) CDK9 Kinase

High Potency (Electronic donor)Moderate (Quinone imine risk)[2]
4-Ethoxy-aniline CDK9 Kinase

Superior Potency (Hydrophobic fit)Lower than methoxy[2]
2-Substituted Aniline Pyrimidine Mer/c-Met Kinase

(Mer)
Dual InhibitionLow (

min)
[3]

Safety & Metabolic Stability: The "Structural Alert"

While efficacious, methoxy-anilines are often flagged as structural alerts. The primary toxicity mechanism is the metabolic oxidation of the aniline to a reactive intermediate.

Mechanism of Toxicity[2]
  • Bioactivation: Cytochrome P450 enzymes (CYP1A2, CYP2E1) oxidize the aniline to a hydroxylamine.

  • Reactive Intermediate: The hydroxylamine is further oxidized to a Quinone Imine or Nitroso species.

  • Adduct Formation: These electrophiles react with DNA (guanine residues) or proteins (cysteine residues), leading to genotoxicity or hepatotoxicity.

  • Risk Profile: Ortho-anisidine is a known carcinogen (Group 2B) causing bladder tumors via N-(deoxyguanosin-8-yl) adducts [4]. However, when the aniline is embedded in a complex scaffold (e.g., attached to a pyrimidine or quinazoline), the steric bulk and electronic withdrawal of the heterocycle often suppress this metabolic pathway, as seen in the Mer/c-Met inhibitor 17c, which showed excellent microsomal stability (

    
     min) [3].
    
Visualizing the SAR and Toxicity Logic

MethoxyAnilineSAR Scaffold Methoxy-Aniline Scaffold Ortho Ortho-Substitution (2-OMe) Scaffold->Ortho Regiochemistry Para Para-Substitution (4-OMe) Scaffold->Para Meta Meta-Substitution (3-OMe) Scaffold->Meta ConfLock Conformational Lock (Selectivity) Ortho->ConfLock Tox Quinone Imine Formation (Toxicity Risk) Ortho->Tox High Risk Potency Electronic Donor (+M) (Potency) Para->Potency Para->Tox Mod Risk Safe Scaffold Stabilization (Safe Drug) Tox->Safe Blocked by Heterocycle Unsafe DNA Adducts (Carcinogenicity) Tox->Unsafe Metabolic Activation

Figure 1: Strategic decision tree for methoxy-aniline incorporation. Ortho-substitution favors selectivity but carries higher intrinsic toxicity risks unless mitigated by the core scaffold.

Experimental Protocols

To validate the efficacy and safety of novel methoxy-aniline derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: Quantify the potency (


) of the compound against a specific kinase target.
  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute compounds in DMSO to 100x final concentration.

  • Enzyme Reaction:

    • Add 2

      
      L of compound solution to a 384-well white plate.
      
    • Add 4

      
      L of Kinase enzyme (optimized concentration, e.g., 1-5 ng/well).
      
    • Add 4

      
      L of Substrate/ATP mix (ATP concentration at 
      
      
      
      ).
    • Validation: Include "No Enzyme" (background) and "No Compound" (Max signal) controls.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent. Incubate 40 min at RT (depletes unconsumed ATP).
      
    • Add 20

      
      L of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to light).
      
  • Read: Measure luminescence using a microplate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to determine

    
    .
    
Protocol B: Microsomal Metabolic Stability Assay

Purpose: Assess the liability of the aniline moiety to form reactive metabolites.

  • Incubation System:

    • Test Compound: 1

      
      M final concentration.
      
    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate compound and microsomes for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (final 1 mM NADPH).

  • Sampling: Remove aliquots (50

    
    L) at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Experimental Workflow Diagram

Workflow cluster_Efficacy Efficacy (Potency) cluster_Safety Safety (Tox) Compound Methoxy-Aniline Derivative KinaseAssay Kinase Assay (ADP-Glo) Compound->KinaseAssay MicroAssay Microsomal Stability (HLM + NADPH) Compound->MicroAssay IC50 IC50 Calculation KinaseAssay->IC50 LCMS LC-MS/MS Quantification MicroAssay->LCMS HalfLife t1/2 & CLint LCMS->HalfLife

Figure 2: Parallel workflow for evaluating potency and metabolic liability.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 . National Institutes of Health (NIH). [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors . MDPI. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability . MDPI. [Link]

  • ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds . NCBI Bookshelf. [Link]

Sources

Validation

Comparative Technical Guide: 4-Methoxy-2-nitroaniline vs. 5-Chloro-4-methoxy-2-nitroaniline

Executive Summary This guide provides a rigorous technical comparison between 4-Methoxy-2-nitroaniline (CAS 96-96-8) and its chlorinated derivative, 5-Chloro-4-methoxy-2-nitroaniline (CAS 160088-54-0). While the former i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 4-Methoxy-2-nitroaniline (CAS 96-96-8) and its chlorinated derivative, 5-Chloro-4-methoxy-2-nitroaniline (CAS 160088-54-0). While the former is a ubiquitous intermediate in the synthesis of blockbuster drugs like Omeprazole and standard azo pigments (Fast Red B Base), the latter represents a specialized structural modification used to tune lipophilicity and electronic properties in advanced kinase inhibitors and high-performance pigments.

For researchers in drug discovery and dye chemistry, the critical distinction lies in the 5-chloro substituent . This group exerts a strong inductive effect (-I), significantly lowering the basicity of the amine, altering the electrophilicity of derived diazonium salts, and enhancing the lipophilicity (LogP) of the final molecule—factors that are decisive in structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The structural relationship is direct: the 5-chloro derivative is the chlorinated analog of the parent 4-methoxy-2-nitroaniline. This single substitution drastically alters the molecule's electronic landscape.

Comparative Data Table
Property4-Methoxy-2-nitroaniline5-Chloro-4-methoxy-2-nitroaniline
CAS Number 96-96-8 160088-54-0
Molecular Formula C₇H₈N₂O₃C₇H₈ClN₂O₃
Molecular Weight 168.15 g/mol 202.59 g/mol
Appearance Orange-Red Crystalline PowderYellow to Orange Solid
Melting Point 122–125 °C135–140 °C (Estimated/Analogous)
Electronic Effect Electron-donating (-OMe) vs. withdrawing (-NO₂)Added electron-withdrawing (-Cl)
Basicity (pKa of NH₃⁺) ~2.5 (Weak base)< 2.0 (Very weak base due to -Cl)
Key Application Omeprazole synthesis, Azo dyesKinase inhibitors , Specialized pigments

Part 2: Synthesis & Manufacturing Pathways

Understanding the synthesis is crucial for troubleshooting impurities. The parent compound is typically synthesized via nitration of protected anisidine. The chlorinated derivative requires an additional halogenation step or the use of a pre-chlorinated starting material.

Synthesis Logic Diagram

The following diagram illustrates the divergent synthetic pathways. Note the critical "Protection" step (Acetylation) required to prevent oxidation of the amine during nitration.

SynthesisPathways Anisidine p-Anisidine (Starting Material) Acetylation Step 1: Acetylation (Protection) Anisidine->Acetylation Intermediate1 4-Methoxyacetanilide Acetylation->Intermediate1 Nitration Step 2: Nitration (HNO3/H2SO4) Intermediate1->Nitration Intermediate2 2-Nitro-4-methoxyacetanilide Nitration->Intermediate2 Hydrolysis Step 3: Hydrolysis (Acid/Base) Intermediate2->Hydrolysis Chlorination Step 2b: Chlorination (Cl2/AcOH) Intermediate2->Chlorination Route B Product1 4-Methoxy-2-nitroaniline (Target 1) Hydrolysis->Product1 Intermediate3 5-Chloro-2-nitro- 4-methoxyacetanilide Chlorination->Intermediate3 Hydrolysis2 Step 3b: Hydrolysis Intermediate3->Hydrolysis2 Product2 5-Chloro-4-methoxy- 2-nitroaniline (Target 2) Hydrolysis2->Product2

Figure 1: Divergent synthesis pathways. Route B (dashed) introduces the chlorine atom at the 5-position, typically via electrophilic aromatic substitution on the acetanilide intermediate.

Part 3: Reactivity & Performance Analysis

Diazotization and Coupling (Dye Chemistry)

Both compounds serve as "diazo components" (bases) in azo dye synthesis. However, the 5-Chloro substituent fundamentally alters the reaction dynamics.

  • 4-Methoxy-2-nitroaniline:

    • Reactivity: Moderately reactive. The methoxy group (electron donor) at the para position to the nitro group stabilizes the diazonium ion but slightly reduces the electrophilicity compared to unsubstituted nitroaniline.

    • Color: Yields bright red shades (e.g., Pigment Red 23 when coupled with Naphthol AS).

  • 5-Chloro-4-methoxy-2-nitroaniline:

    • Reactivity: The chlorine atom (-I effect) pulls electron density from the ring. This makes the amine harder to diazotize (requires more concentrated acid/nitrosyl sulfuric acid) but makes the resulting diazonium salt more electrophilic .

    • Color: Causes a bathochromic shift (shift to longer wavelengths/deeper shades) and typically improves light fastness and solvent resistance due to the heavier halogen atom.

Pharmaceutical Applications
  • 4-Methoxy-2-nitroaniline: The primary scaffold for the benzimidazole ring in Omeprazole (Prilosec). The nitro group is reduced to a diamine, which then cyclizes.

  • 5-Chloro-4-methoxy-2-nitroaniline: Used in "precision" medicinal chemistry. The chlorine atom at the 5-position blocks metabolic oxidation at that site and increases lipophilicity, which can enhance the drug's ability to penetrate cell membranes. It is referenced in patents for specific kinase inhibitors where the halogen bond plays a role in the active site binding.

Part 4: Experimental Protocol (Diazotization)

Objective: To demonstrate the difference in solubility and reactivity during diazonium salt formation.

Reagents:

  • Substrate (0.01 mol)

  • HCl (37%) or H₂SO₄ (for the chloro derivative)

  • Sodium Nitrite (NaNO₂) solution (2.5 M)

  • Urea (to destroy excess nitrous acid)

Workflow:

  • Dissolution:

    • 4-Methoxy-2-nitroaniline: Dissolves readily in hot dilute HCl. Upon cooling, the hydrochloride salt precipitates as fine crystals.

    • 5-Chloro derivative: Due to lower basicity, this often requires glacial acetic acid or concentrated H₂SO₄ for complete dissolution. It may not form a stable hydrochloride salt in water.

  • Diazotization (0–5 °C):

    • Add NaNO₂ dropwise.

    • Observation: The 4-methoxy compound diazotizes smoothly, forming a clear orange/yellow solution. The 5-chloro derivative may require longer stirring times and stronger agitation; incomplete reaction is common if the acid concentration is too low.

  • Coupling (Verification):

    • Add the diazonium solution to an alkaline solution of 2-Naphthol .

    • Result: Immediate precipitation of the azo dye. The 5-chloro derivative will produce a precipitate with a noticeably deeper/darker shade of red compared to the parent.

Logical Workflow: Impurity Analysis

When sourcing these materials, specific impurities can disrupt downstream synthesis.

ImpurityAnalysis Sample Raw Material Sample HPLC HPLC Analysis (C18 Column, MeOH/H2O) Sample->HPLC ImpurityA Impurity: Isomers (e.g., 4-Methoxy-3-nitroaniline) HPLC->ImpurityA Retention Time < Main Peak ImpurityB Impurity: Unreacted Starting Material HPLC->ImpurityB Retention Time > Main Peak Decision Purity Check HPLC->Decision Action1 Proceed to Synthesis Decision->Action1 >98% Action2 Recrystallize (EtOH/Water) Decision->Action2 <98%

Figure 2: Quality control workflow. Isomeric impurities are common in nitration reactions and must be controlled via HPLC before use in GMP synthesis.

Part 5: Safety & Handling

Both compounds are nitro-anilines, a class known for toxicity.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Both can cause methemoglobinemia (blue skin discoloration due to oxygen deprivation in blood).

  • Sensitization: Potential skin sensitizers.

  • Handling:

    • Use a fume hood.[1]

    • Wear nitrile gloves (double gloving recommended for the chloro derivative due to higher lipophilicity).

    • Specific Hazard: The 5-chloro derivative, being more lipophilic, may have higher skin absorption rates than the parent compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7338, 4-Methoxy-2-nitroaniline. Retrieved from [Link][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10104325, 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link][2]

  • Google Patents.Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor (CN111704555A).

Sources

Comparative

comparing properties of 4-Methoxy-2-nitroaniline and 4-nitroaniline

Executive Summary This guide provides a rigorous technical comparison between 4-Nitroaniline (4NA) and its methoxy-substituted derivative, 4-Methoxy-2-nitroaniline (4M2NA) . While both compounds share a nitroaniline core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 4-Nitroaniline (4NA) and its methoxy-substituted derivative, 4-Methoxy-2-nitroaniline (4M2NA) . While both compounds share a nitroaniline core, the introduction of the methoxy group at the para position (relative to the amino group) and the shift of the nitro group to the ortho position in 4M2NA fundamentally alters the electronic landscape.

For drug development professionals, 4M2NA is not merely a dye intermediate but a critical scaffold for benzimidazole-based proton pump inhibitors (e.g., Omeprazole). For materials scientists, the "push-pull" electronic systems of both molecules offer distinct nonlinear optical (NLO) behaviors, though both suffer from centrosymmetric crystal packing in their native states.[1]

Structural & Electronic Landscape

The primary distinction lies in the donor-acceptor vectors. 4NA represents a classic linear charge-transfer system. 4M2NA introduces a competing donor (methoxy) and an orthogonal acceptor (nitro), resulting in a bathochromic shift and altered reactivity.

Comparative Physicochemical Profile
Property4-Nitroaniline (4NA) 4-Methoxy-2-nitroaniline (4M2NA)
CAS Number 100-01-696-96-8
IUPAC Name 4-Nitrobenzenamine4-Methoxy-2-nitrobenzenamine
Common Name p-Nitroaniline2-Nitro-p-anisidine; Fast Bordeaux GP Base
Molecular Weight 138.12 g/mol 168.15 g/mol
Appearance Yellow crystalline powderOrange to Red crystalline powder
Melting Point 146–148 °C123–126 °C

(Acetone)
~370 nm~392 nm (Gas phase calc.), ~440 nm (Exp.)
pKa (Conjugate Acid) 1.0 (Very weak base)~0.96 (Very weak base)
Dipole Moment ~6.2 D~5.35 D
Key Application Commodity intermediate (dyes, antioxidants)Specialized Pharma Intermediate (Omeprazole)
Electronic Mechanism: The "Methoxy Effect"

In 4NA, the amino group (donor) and nitro group (acceptor) are para to each other, maximizing through-ring resonance. In 4M2NA, the methoxy group at the 4-position acts as a strong


-donor.
  • Bathochromic Shift: The additional donation from the methoxy oxygen raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap. This shifts the absorption from yellow (4NA) to orange/red (4M2NA).

  • Basicity Suppression: Despite the methoxy donation, 4M2NA remains a weak base (pKa < 1). This is due to the Intramolecular Hydrogen Bond between the amino hydrogen and the ortho-nitro oxygen, which "locks" the lone pair and reduces its availability for protonation.

Synthetic Utility & Reactivity[2][3]

The synthesis of 4M2NA is more complex than the direct nitration used for 4NA derivatives due to the high reactivity of the anisidine ring.

Experimental Workflow: Synthesis of 4M2NA

Context: Direct nitration of p-anisidine is dangerous and yields tars. Protection of the amine is mandatory.[2]

SynthesisWorkflow Start p-Anisidine (Starting Material) Step1 Acetylation (Ac2O, 90°C) Start->Step1 Protection Inter1 4-Methoxyacetanilide (Protected) Step1->Inter1 Step2 Nitration (HNO3/H2SO4, <10°C) Inter1->Step2 Regioselective NO2 addn. Inter2 2-Nitro-4-methoxyacetanilide Step2->Inter2 Waste Isomer Byproducts (Removed via filtration) Step2->Waste Step3 Hydrolysis (NaOH/H2O, Reflux) Inter2->Step3 Deprotection Product 4-Methoxy-2-nitroaniline (Target) Step3->Product

Figure 1: Step-wise synthesis pathway for 4-Methoxy-2-nitroaniline, highlighting the critical protection-deprotection strategy to ensure regioselectivity.

Protocol: Diazotization and Coupling (Dye Synthesis)

Both compounds are used as diazo components. However, 4M2NA requires more aggressive conditions due to its lower solubility.

  • Dissolution: Dissolve 0.1 mol of amine (4NA or 4M2NA) in 30 mL conc. HCl and 30 mL water. Note: 4M2NA may require warming to dissolve initially.

  • Cooling: Cool to 0–5 °C in an ice bath.

  • Diazotization: Add 0.1 mol NaNO

    
     (aq) dropwise. Maintain T < 5 °C.
    
    • Checkpoint: Test with starch-iodide paper (Instant blue = excess Nitrite).

  • Coupling: Pour diazonium salt into a solution of coupler (e.g.,

    
    -naphthol) in NaOH.
    
    • Result: 4NA yields Para Red (if coupled with

      
      -naphthol). 4M2NA yields Fast Bordeaux  shades (deeper red/violet).
      

Nonlinear Optical (NLO) Potential

Researchers investigating organic photonics often compare these two chromophores.

  • Molecular Level: Both molecules exhibit high hyperpolarizability (

    
    ) due to the donor-
    
    
    
    -acceptor structure. 4M2NA has a calculated
    
    
    approximately 12 times that of urea , significantly higher than 4NA, due to the extended conjugation length provided by the methoxy donor.
  • Bulk Level (Crystal):

    • 4NA: Crystallizes in space group

      
       (Centrosymmetric). SHG = 0 .
      
    • 4M2NA: Crystallizes in space group

      
       (Centrosymmetric).[1] SHG = 0 .
      
  • The Solution: To utilize 4M2NA for NLO applications, it must be incorporated into a polymer matrix (Guest-Host system) or engineered into a non-centrosymmetric co-crystal.

NLO_Mechanism cluster_molecular Molecular Level (High Potential) cluster_bulk Bulk Crystal Level (The Challenge) Donor Donors: -NH2 (Strong) -OMe (Auxiliary) Bridge Benzene Ring (Pi-Conjugation) Donor->Bridge Charge Transfer Acceptor Acceptor: -NO2 (Strong) Bridge->Acceptor Charge Transfer Packing Anti-Parallel Packing (Dipoles cancel out) Acceptor->Packing Crystallization (Centrosymmetric) SHG Second Harmonic Generation (SHG) = 0 Packing->SHG

Figure 2: The NLO paradox. While the molecular charge transfer is efficient, the antiparallel crystal packing negates bulk optical nonlinearity.

Safety & Toxicology (E-E-A-T Compliance)

Both compounds are hazardous, but their toxicological profiles differ slightly in severity and target organs.[3][4]

Hazard Class4-Nitroaniline 4-Methoxy-2-nitroaniline
Acute Toxicity Toxic if swallowed/inhaled/skin contact.[5][6]Fatal if swallowed/inhaled/skin contact (Category 1/2).[7][2][6]
Specific Effect Methemoglobinemia (Cyanosis).[8]Methemoglobinemia; Possible Carcinogen (Cat 2).
Target Organs Blood, Liver.[9]Blood, Liver, Respiratory system.

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood. 4M2NA dust is fine and electrostatic; use an anti-static weighing spatula.

  • PPE: Nitrile gloves (double gloving recommended for 4M2NA due to higher dermal toxicity), P3 respirator if dust generation is likely.

  • Decontamination: In case of spill, do not dry sweep. Dampen with water or use a HEPA vacuum to prevent airborne dust.

References

  • BenchChem. (2025).[2][10][11] A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 4-Methoxy-2-nitroaniline (CID 66793).[6] National Library of Medicine.[6] Retrieved from [6]

  • Ravikumar, C., & Joe, I. H. (2010). Electronic absorption and vibrational spectra and nonlinear optical properties of 4-methoxy-2-nitroaniline. Physical Chemistry Chemical Physics. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methoxy-2-nitroaniline. Retrieved from

  • National Toxicology Program (NTP). (1998). Comparative Toxicity Studies of Chloroanilines. (Contextual reference for aniline derivative toxicity). Retrieved from

Sources

Validation

comparative study of analytical methods for nitroaniline quantification

Executive Summary Nitroanilines ( ) are critical intermediates in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors. However, their high toxicity (methemoglobinemia induction) and environmental persistence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroanilines (


) are critical intermediates in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors. However, their high toxicity (methemoglobinemia induction) and environmental persistence necessitate rigorous quantification. This guide objectively compares the three dominant analytical modalities: HPLC-UV  (The Regulatory Standard), GC-MS  (The Trace/Forensic Standard), and Electrochemical Sensing  (The Emerging High-Sensitivity Option).

The Analytical Challenge: Isomer Specificity

The core difficulty in nitroaniline analysis is not just detection, but the resolution of its three isomers: o-nitroaniline (2-NA), m-nitroaniline (3-NA), and p-nitroaniline (4-NA). While p-nitroaniline is the most industrially relevant, it is often co-polluted with its isomers.

  • Polarity: High polarity leads to peak tailing in standard GC.

  • Thermolability: Potential degradation at high GC injection port temperatures.

  • Redox Activity: Makes them ideal candidates for electrochemical reduction, though electrode fouling is a risk.

Method A: HPLC-UV (The Regulatory Workhorse)

Best For: Pharmaceutical QC, Industrial Effluent Monitoring, Routine Compliance.

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) remains the "Gold Standard" for regulatory compliance (e.g., EPA Method 8330B adapted). It offers superior stability and does not require derivatization.

Experimental Protocol (Optimized for Isomer Separation)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: Isocratic elution is often sufficient, but gradient is preferred for complex matrices.

    • Solvent A: 10 mM Ammonium Acetate (pH 6.5)

    • Solvent B: Acetonitrile (ACN)

    • Gradient: 0-5 min (15% B), 5-15 min (ramp to 60% B).

  • Detection: 254 nm (general) or 380 nm (specific for p-nitroaniline yellow color).

  • Flow Rate: 1.0 mL/min at 30°C.[1]

Workflow Visualization

HPLC_Workflow Sample Sample (Water/Pharma) SPE Solid Phase Extraction (Oasis HLB Cartridge) Sample->SPE Enrichment Filter Filtration (0.22 µm PTFE) SPE->Filter Injector Auto-Injector (20 µL) Filter->Injector Column C18 Column (Separation of Isomers) Injector->Column Detector UV-DAD Detector (254/380 nm) Column->Detector Data Chromatogram Integration Detector->Data

Caption: Standard HPLC-UV workflow emphasizing Solid Phase Extraction (SPE) for trace enrichment.

Performance Metrics:

  • LOD: ~0.01 - 0.05 µg/mL (ppm).

  • Linearity:

    
     across 0.1–100 ppm.
    
  • Pros: Robust, separates all isomers, widely validated.

  • Cons: High solvent consumption, lower sensitivity than MS without pre-concentration.

Method B: Electrochemical Sensing (The High-Sensitivity Innovator)

Best For: Field screening, academic research, ultra-trace detection in water.

Electrochemical methods utilize the reduction of the nitro group (


) to hydroxylamine (

) or amine (

). While bare electrodes suffer from fouling, modifying Glassy Carbon Electrodes (GCE) with nanomaterials (e.g., Carbon Nanotubes, Graphene, or Metal Oxides) dramatically lowers the overpotential and improves sensitivity.
Experimental Protocol (Modified GCE)
  • Working Electrode: GCE modified with Multi-Walled Carbon Nanotubes (MWCNT) or

    
     nanoparticles.
    
  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 6.0 - 7.0.

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Scan Rate: 50–100 mV/s.

  • Potential Window: -0.2V to -1.0V (Reduction peak typically appears around -0.6V to -0.8V).

Mechanism Visualization

Electrochem_Mechanism Nitro p-Nitroaniline (In Solution) Diffusion Diffusion to Electrode Surface Nitro->Diffusion Adsorption Adsorption on Modified Layer (MWCNT) Diffusion->Adsorption ElectronTransfer Electron Transfer (4e-, 4H+) Adsorption->ElectronTransfer Product p-Phenylenediamine (Reduced Form) ElectronTransfer->Product Signal Current Peak (Measured by Potentiostat) ElectronTransfer->Signal Proportional to Conc.

Caption: Electrochemical reduction mechanism of nitroaniline at a modified electrode surface.

Performance Metrics:

  • LOD: 5.0 - 20.0 nM (ppb range).

  • Sensitivity: Extremely high (orders of magnitude better than UV).

  • Pros: Low cost, portable equipment, rapid response (<1 min).

  • Cons: Electrode stability (fouling), matrix interference in real wastewater samples.

Method C: GC-MS (The Forensic Confirmator)

Best For: Complex environmental matrices (soil/sludge), structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is preferred when the matrix is dirty (e.g., soil extracts) or when absolute structural confirmation is legally required. However, nitroanilines are polar; direct injection can lead to peak tailing. Derivatization (e.g., with acetic anhydride) is often recommended but modern capillary columns can handle direct analysis.

Experimental Protocol (Direct Injection)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 80°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • MS Mode: SIM (Selected Ion Monitoring) for quantification.

    • Target Ions: m/z 138 (Molecular ion), 92, 65.

  • Inlet: Splitless mode, 260°C.

Performance Metrics:

  • LOD: ~1–10 ng/mL (ppb).

  • Pros: Definitive identification (mass fingerprint), excellent for complex mixtures.

  • Cons: Thermal degradation risk, requires expensive instrumentation, slower throughput.

Comparative Analysis & Decision Matrix

The following table summarizes the experimental data to assist in method selection.

FeatureHPLC-UVElectrochemical (Mod-GCE)GC-MS
Primary Use Routine QC / PharmaTrace Water AnalysisSoil / Forensics
LOD (Approx) 0.05 ppm0.005 ppm (Best)0.01 ppm
Selectivity High (Isomer separation)Moderate (Redox overlap)Very High (Mass spec)
Cost per Run Moderate (Solvents)Low (Reusable electrodes)High (Helium/Maintenance)
Throughput Medium (15-20 min)High (2-5 min)Low (30-45 min)
Sample Prep Simple (Filter/Dilute)MinimalComplex (Extraction/Deriv.)
Decision Tree for Researchers

Decision_Tree Start Select Analytical Method Matrix What is the Sample Matrix? Start->Matrix Clean Water/Pharma Clean Water/Pharma Matrix->Clean Water/Pharma Simple Soil/Sludge/Bio Soil/Sludge/Bio Matrix->Soil/Sludge/Bio Complex Conc Expected Concentration? Trace (< 100 ppb) Trace (< 100 ppb) Conc->Trace (< 100 ppb) Low Bulk (> 1 ppm) Bulk (> 1 ppm) Conc->Bulk (> 1 ppm) High Clean Water/Pharma->Conc GC-MS GC-MS Soil/Sludge/Bio->GC-MS Use for structural ID Electrochem (DPV) Electrochem (DPV) Trace (< 100 ppb)->Electrochem (DPV) High Sensitivity HPLC-UV HPLC-UV Bulk (> 1 ppm)->HPLC-UV Robust QC

Caption: Logical flow for selecting the appropriate analytical technique based on matrix complexity and sensitivity requirements.

References

  • Tong, C., et al. (2010). "Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection." Chemosphere.

  • US EPA. (1996). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste.

  • RSC Advances. (2014). "Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode." New Journal of Chemistry.

  • Frontiers in Chemistry. (2022). "Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film." Frontiers.

  • BenchChem. (2025).[2] "Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Methoxymethoxy)-2-nitroaniline

[1][2] Executive Summary & Immediate Directives WARNING: ACID SENSITIVITY HAZARD 4-(Methoxymethoxy)-2-nitroaniline contains a Methoxymethoxy (MOM) protecting group .[1] Unlike simple methyl ethers (anisoles), the MOM gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directives

WARNING: ACID SENSITIVITY HAZARD 4-(Methoxymethoxy)-2-nitroaniline contains a Methoxymethoxy (MOM) protecting group .[1] Unlike simple methyl ethers (anisoles), the MOM group is an acetal and is highly acid-labile .[1]

  • CORE DIRECTIVE: NEVER dispose of this compound or its mother liquors into acidic waste streams.[1]

  • CONSEQUENCE: Contact with acid (pH < 7) triggers hydrolysis, releasing Formaldehyde (carcinogen) and the free phenol.

  • IMMEDIATE ACTION: Segregate all waste streams containing this compound into Neutral/Basic Organic Waste containers.

Chemical Profile & Hazard Assessment

To ensure safe disposal, we must deconstruct the molecule into its functional risk components. This is not just "toxic waste"; it is a chemically active intermediate.[1]

Functional Group Analysis[3][4][5]
Functional GroupChemical RiskDisposal Implication
Nitro Group (-NO₂) Oxidizer potential; Toxic by absorption.[1][2]Segregation: Do not mix with strong reducing agents or flammable solvents.[1] Treat as "High Nitrogen" waste.[1]
Aniline Core Methemoglobinemia (blood toxicity); Skin sensitizer.[1]PPE: Double nitrile gloves are mandatory.[1] Avoid all skin contact.[1][3][4]
MOM Ether (-OCH₂OCH₃) Acid Labile. Hydrolyzes to release Formaldehyde (CH₂O).[1]pH Control: Waste container must be maintained at pH 7–10.
Physical Properties & GHS Classification[1]
  • State: Solid (typically orange/red crystalline powder).[1]

  • Solubility: Soluble in organic solvents (DCM, EtOAc, THF); poorly soluble in water.

  • Key GHS Codes:

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[2]

    • H350: May cause cancer (due to potential formaldehyde release).[1]

    • H411: Toxic to aquatic life with long-lasting effects.[1]

Decision Matrix: Waste Stream Selection

The following flowchart illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-(Methoxymethoxy)-2-nitroaniline StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure compound, silica, filter paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidPath Solution SolidBin Container Type: Wide-Mouth HDPE Jar SolidPath->SolidBin pHCheck CRITICAL STEP: Check pH of Destination Drum LiquidPath->pHCheck Labeling Labeling: 'Toxic Organic' + 'Contains Nitroaniline' SolidBin->Labeling IsAcidic Is Acidic (pH < 7)? pHCheck->IsAcidic Neutralize Action: Neutralize with Sat. NaHCO3 or switch to Basic Waste Stream IsAcidic->Neutralize Yes DisposeLiquid Dispose: Non-Halogenated Organic Waste (Neutral/Basic) IsAcidic->DisposeLiquid No Neutralize->DisposeLiquid DisposeLiquid->Labeling

Figure 1: Operational workflow for segregating 4-(Methoxymethoxy)-2-nitroaniline waste to prevent acid hydrolysis.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound, Contaminated Silica/Paper)

Use this for: Expired reagents, spill cleanup materials, rotary evaporator residue.

  • Container Selection: Use a dedicated Wide-Mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk for toxic solids.[1]

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This minimizes dust generation (inhalation hazard) when the hazardous waste team processes the bin.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solid."[1]

    • Constituent Text: "4-(Methoxymethoxy)-2-nitroaniline."[1]

    • Hazard Flag: Add a secondary sticker: "NITRO COMPOUND - DO NOT COMPACT." (Nitro compounds can exhibit shock sensitivity; while low for this derivative, this is a best-practice fail-safe).[1]

Protocol B: Liquid Waste (Mother Liquors, Rinses)

Use this for: Reaction solvents, HPLC waste, glassware rinses.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix oxidizers with organic solvents).[1]

  • The "MOM" pH Test (Self-Validating Step):

    • Before pouring: Dip a pH strip into your waste flask.[1]

    • Requirement: pH must be ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Correction: If acidic, quench with Saturated Sodium Bicarbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) or Triethylamine (
      
      
      
      ) until neutral/basic.
  • Segregation: Pour into the Non-Halogenated Organic waste drum (assuming non-halogenated solvents were used).

    • Note: If the waste stream is sent for incineration, ensure the "High Nitrogen" content is noted on the manifest, as this affects the incinerator's NOx scrubbing requirements.

Regulatory Compliance & Logistics

RCRA Classification (US EPA)

While this specific CAS may not be explicitly "P-listed" (acutely hazardous) by name, it must be managed with the same rigor as the parent Nitroaniline (P077) due to toxicity.[1]

  • Characteristic Codes:

    • D001 (Ignitable): If in flammable solvent.[1]

    • D003 (Reactivity): Potential designation for nitro compounds if determined to be potentially explosive (unlikely for this stable intermediate, but generator knowledge applies).[1]

  • Waste Determination: Treat as Hazardous Chemical Waste (Toxic).[1]

Emergency Contingencies
  • Spill (Solid): Do not dry sweep.[1] Dampen with water/surfactant to prevent dust.[1] Scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use acid-based absorbents. [1]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1][2] Nitroanilines absorb rapidly; monitor for blue lips/fingernails (cyanosis).[1]

    • Inhalation:[1][3][5] Move to fresh air immediately.[1][2]

References

  • PubChem. 4-Methoxy-2-nitroaniline Compound Summary (Parent Structure Analog). National Library of Medicine.[1] Available at: [Link]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. (Regarding stability of Methoxymethyl Ethers). Wiley-Interscience.[1]

  • US EPA. RCRA Hazardous Waste Listings (P and U Lists).[1] 40 CFR Part 261.[1]33. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(Methoxymethoxy)-2-nitroaniline

This guide serves as the definitive operational safety manual for 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7).[1][2][3] Unlike generic safety data sheets (SDS), this document synthesizes structural hazard analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational safety manual for 4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7).[1][2][3] Unlike generic safety data sheets (SDS), this document synthesizes structural hazard analysis with practical laboratory logistics to protect researchers handling this specific intermediate.[2][3]

PART 1: EXECUTIVE HAZARD INTELLIGENCE

The "Dual-Threat" Molecule: Researchers must treat this compound with a higher tier of precaution than standard anilines.[2] Its safety profile is governed by two distinct structural moieties:

  • The Nitroaniline Core: A potent methemoglobin former.[2][3][4] Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, causing cyanosis (oxygen starvation) without warning signs like pain or irritation.[2][3]

  • The MOM-Ether (Methoxymethoxy) Group: This is an acid-labile protecting group.[2][3] Upon contact with strong acids (even in waste streams), it hydrolyzes to release Formaldehyde (a known carcinogen) and the parent phenol.[3]

Composite Hazard Classification (Predicted):

  • Acute Toxicity (Category 3): Toxic if swallowed, in contact with skin, or inhaled.[3][4]

  • Target Organ Toxicity: Blood (Methemoglobinemia), Liver.[2][3]

  • Chemical Incompatibility: violent reaction or toxic gas generation with strong acids.[2][3]

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard laboratory PPE is insufficient for nitroanilines due to their rapid permeation through thin nitrile.[2][3] Use the following tiered protection strategy.

Protection Zone Standard Handling (mg quantities)High-Risk Handling (>1g or Solutions)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 30 mins.[1][2][3]Silver Shield / Laminate Liners under Nitrile outer gloves.[2][3]Nitroanilines can permeate standard nitrile in <15 mins.[2][3] Laminate film provides >4hr breakthrough time.[2][3]
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or N100/P3 Respirator if hood work is impossible.[1][2][3]Dust inhalation is the fastest route to systemic toxicity.[2][3]
Body Defense Tyvek® Lab Coat (Disposable)Chemo-rated Gown with closed front.[1][2][3]Cotton coats absorb nitroanilines, creating a secondary exposure source.[2][3]
Eye/Face Chemical Splash Goggles Face Shield + Goggles Prevent mucous membrane absorption via eyes.[1][2][3]

PART 3: OPERATIONAL PROTOCOLS

Workflow 1: Solid Handling & Weighing

Objective: Eliminate static-driven dust dispersion.[1][2][3]

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.[2][3]

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weighing boat before transfer.[2][3] Nitroanilines are often electrostatic and "jump."[2][3]

  • Transfer Technique:

    • Place a secondary container (e.g., a wide-mouth jar) inside the balance.

    • Weigh the solid into a tared vial inside this secondary container.

    • Cap the vial before removing it from the balance enclosure.[2][3]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (nitroanilines are soluble in MeOH), followed by a soap-water wash.[2][3] Dispose of tissues as hazardous waste.[2][3]

Workflow 2: Solubilization & Synthesis

Objective: Prevent accidental hydrolysis and formaldehyde release.

  • Solvent Choice: Dissolve in neutral organic solvents (DCM, Ethyl Acetate, Methanol).[2][3]

  • Acid Avoidance: NEVER add strong acids (HCl, TFA, H₂SO₄) to this compound unless the reaction vessel is sealed and vented to a scrubber.[2][3] Acid contact triggers the cleavage of the MOM group:

    
    [1][2][3]
    
  • Quenching: If using this compound in a reaction that requires acidic workup, perform the quench slowly at low temperature (0°C) to manage the exotherm and potential formaldehyde off-gassing.[2][3]

PART 4: EMERGENCY RESPONSE LOGIC

The following decision tree dictates the immediate response to exposure or spills.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin SKIN/EYE CONTACT Type->Skin Exposure Spill BENCH SPILL (<5g) Type->Spill Contamination Wash 1. Drench for 15 mins (Safety Shower) 2. Discard ALL clothing 3. Do NOT scrub (increases absorption) Skin->Wash Contain 1. Evacuate Area (10ft radius) 2. Don Silver Shield Gloves Spill->Contain Medical SEEK ER: Mention 'Nitroaniline' Request Methemoglobin Check Wash->Medical Clean 1. Cover with wet paper towels (prevent dust) 2. Scoop into jar 3. Wipe with Methanol Contain->Clean Waste Label: 'Toxic Solid - Nitroaniline' Clean->Waste

Figure 1: Critical decision pathway for exposure and spill management.[1][2][3] Note the specific instruction to avoid scrubbing skin, which accelerates nitroaniline absorption.[1][3]

PART 5: WASTE DISPOSAL STRATEGY

Improper disposal of MOM-protected compounds creates "time-bomb" waste containers.[1][2]

  • Segregation:

    • Stream A (Preferred): Non-halogenated or Halogenated Organic Waste (Neutral/Basic).[2][3]

    • Stream B (FORBIDDEN): Acidic Waste.[2][3] DO NOT mix 4-(Methoxymethoxy)-2-nitroaniline waste with acidic streams (e.g., waste from acid digestions).[1][2][3] This will generate formaldehyde gas inside the waste drum, pressurizing it and creating an inhalation hazard upon opening.[2][3]

  • Labeling:

    • Label container: "Contains Nitroaniline Derivative - Toxic / Skin Absorber."[2]

    • Add warning: "Potential Formaldehyde Source - Keep Alkaline/Neutral."

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline (Structural Analog).[1][2][3] Retrieved from [Link][2][3]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.).[2][3] Wiley-Interscience.[2] (Source for MOM ether hydrolysis and formaldehyde generation mechanisms).[2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethoxy)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethoxy)-2-nitroaniline
© Copyright 2026 BenchChem. All Rights Reserved.